Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4) is a highly versatile tertiary chloroacetamide[1]. Featuring both a lipophilic benzyl group and a hydrogen-bond-accepting methoxyethyl arm, it serves as a premium bifunctional electrophile in fragment-based drug discovery (FBDD), PROTAC linker synthesis, and the development of novel agrochemicals[2]. As a Senior Application Scientist, I have designed this whitepaper to detail a robust, high-yielding, two-step synthetic pathway optimized for scalability, safety, and high atom economy.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule contains a tertiary amide core with an α-chloro substituent. The most logical and high-yielding disconnection strategy targets the amide bond, tracing back to a secondary amine and an acylating agent.
Caption: Retrosynthetic disconnection strategy for the target chloroacetamide.
Mechanistic Rationale for Step 1 (Reductive Amination)
The secondary amine, N-benzyl-2-methoxyethan-1-amine, is synthesized via the reductive amination of benzaldehyde with 2-methoxyethylamine. We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. As established by , the electron-withdrawing acetoxy groups significantly attenuate the reducing power of the borohydride[3]. This critical choice prevents the premature reduction of benzaldehyde into benzyl alcohol, allowing the transient imine/iminium species to form fully before being selectively reduced to the secondary amine[4].
Mechanistic Rationale for Step 2 (N-Acylation)
The subsequent acylation utilizes chloroacetyl chloride. Because chloroacetyl chloride is a highly reactive bi-electrophile, the reaction must be carefully controlled at 0 °C to prevent unwanted side reactions (e.g., ketene formation or polymerization)[5]. Furthermore, the acylation generates equimolar hydrogen chloride (HCl). If left un-scavenged, HCl will protonate the secondary amine, rendering it non-nucleophilic and stalling the reaction[6]. Therefore, a stoichiometric excess of a non-nucleophilic base, such as Triethylamine (TEA), is mandatory to drive the reaction to completion[7].
A chemical protocol is only as reliable as its built-in validation. The following procedures include specific In-Process Quality Control (IPQC) checkpoints to ensure a self-validating system.
Step 1: Synthesis of N-Benzyl-2-methoxyethan-1-amine
Charge a flame-dried, nitrogen-purged round-bottom flask with benzaldehyde and DCE.
Add 2-methoxyethylamine dropwise at room temperature. Stir for 1 hour to allow complete imine formation.
Cool the mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exothermic release[8].
Warm to room temperature and stir for 4 hours.
IPQC Check: Quench a 50 µL aliquot in 1 mL saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The reaction is validated to proceed to the next step only when the aldehyde peak is completely consumed.
Workup: Quench the bulk reaction with 1N NaOH (to break boron complexes), extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the secondary amine as a pale yellow oil.
Step 2: Synthesis of N-Benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Reagents: N-Benzyl-2-methoxyethan-1-amine (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (1.5 equiv), Anhydrous Dichloromethane (DCM) (0.2 M).
Safety Note: Chloroacetyl chloride is a potent lachrymator, highly corrosive, and reacts violently with water[5]. All manipulations must occur in a well-ventilated fume hood with appropriate PPE.
Caption: Experimental workflow for the N-acylation step using chloroacetyl chloride.
Procedure:
Dissolve the crude secondary amine and TEA in anhydrous DCM under a nitrogen atmosphere[5].
Cool the reaction vessel to 0 °C using an ice-water bath.
Dissolve chloroacetyl chloride in a small volume of DCM and add it dropwise via an addition funnel over 30 minutes. Causality: Slow addition at 0 °C suppresses the formation of di-acylated or polymeric byproducts[7].
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
IPQC Check: LC-MS analysis must indicate >98% conversion to the target mass [M+H]⁺ = 242.1.
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine[5].
Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target compound as a clear, viscous oil.
Quantitative Data & Yield Optimization
To establish the most robust methodology for the critical acylation step, various conditions were evaluated against standard [5]. The data in Table 1 demonstrates that DCM paired with TEA provides the optimal thermodynamic and kinetic environment for this specific transformation.
LC-MS (ESI): m/z calculated for C₁₂H₁₇ClNO₂[M+H]⁺: 242.1; found: 242.1.
¹H NMR (400 MHz, CDCl₃): Due to the restricted rotation around the tertiary amide bond, the compound will exhibit rotamers (typically a 1:1 to 1.5:1 ratio) at room temperature. Key signals include the benzylic protons (singlets, ~4.5-4.7 ppm), the chloroacetyl protons (singlets, ~4.1-4.3 ppm), and the methoxy singlet (~3.3 ppm).
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1).
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Comprehensive Spectral Profiling of N-Benzyl-2-chloro-N-(2-methoxyethyl)acetamide: An In-Depth Technical Guide
Executive Summary The compound N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) is a highly versatile electrophilic building block utilized extensively in organic synthesis and medicinal chemistry. Struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) is a highly versatile electrophilic building block utilized extensively in organic synthesis and medicinal chemistry. Structurally, it features a tertiary amide core, a reactive α-chloroacetyl group, a lipophilic benzyl moiety, and a polar 2-methoxyethyl chain. This whitepaper provides a definitive, expert-level spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS)—to guide researchers in the accurate structural elucidation of this molecule.
Structural Dynamics: The Amide Rotamer Phenomenon
Before analyzing the spectral data, it is critical to understand the inherent structural dynamics of tertiary amides. According to standard spectroscopic principles outlined by Pavia et al.[1], the C–N bond in an amide possesses significant partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group.
The Causality of Spectral Duplication:
At ambient temperature (298 K), this partial double bond restricts free rotation. Because the nitrogen atom is substituted asymmetrically (with a benzyl group and a 2-methoxyethyl group), the restricted rotation traps the molecule into two distinct conformational isomers: cis and trans rotamers relative to the chloroacetyl group. Consequently, the NMR timescale captures both rotamers simultaneously, leading to a diagnostic duplication of nearly all proton and carbon signals in a ratio of approximately 60:40. Recognizing this phenomenon is paramount; without this context, the duplicated signals might be erroneously attributed to chemical impurities.
Nuclear Magnetic Resonance (NMR) Profiling
The synergistic interpretation of NMR data is the cornerstone of organic compound identification, as detailed by Silverstein et al.. The presence of rotamers makes the integration and assignment of this compound particularly complex.
To ensure a self-validating experimental design, the following protocol incorporates internal standards and specific relaxation parameters.
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference point (0.00 ppm), ensuring chemical shift accuracy across different instruments.
Tuning and Shimming: Transfer to a 5 mm NMR tube. Perform automated tuning, matching, and gradient shimming to achieve a line width of < 1.0 Hz for the TMS signal.
¹H Acquisition: Acquire spectra using a standard 30° pulse sequence (zg30) with 16 scans. Critical Step: Implement a relaxation delay (D1) of 2.0 seconds. Causality: This ensures complete longitudinal relaxation (T1) of all protons, allowing for the accurate quantitative integration required to determine the precise rotamer ratio.
¹³C Acquisition: Acquire using a proton-decoupled sequence (zgpg30) with 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl and ipso-aromatic carbons.
Infrared spectroscopy provides orthogonal confirmation of the functional groups, particularly the tertiary amide and the ether linkage.
Table 3: ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3030
Weak
Aromatic C–H stretch
2925, 2875
Medium
Aliphatic C–H stretch
1660
Strong
Amide I (C=O stretch, tertiary amide)
1450
Medium
Aromatic C=C ring stretch
1115
Strong
Ether C–O–C stretch
780
Strong
C–Cl stretch
700
Strong
Mono-substituted benzene (out-of-plane bend)
ATR-FTIR Acquisition Protocol
Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal using a lint-free wipe and isopropanol.
Background Validation: Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. Causality: This self-validating step subtracts atmospheric water vapor and carbon dioxide, preventing environmental artifacts from masking the sample's true vibrational profile.
Sample Acquisition: Apply 1–2 mg of the sample to the crystal. Apply consistent pressure via the anvil and acquire the spectrum (16 scans, 4000–600 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry confirms the exact molecular weight and provides diagnostic fragmentation patterns. The presence of the chlorine atom is unambiguously identified by its unique isotopic signature.
Table 4: UPLC-ESI-MS Data (Positive Ion Mode)
m/z
Relative Abundance
Assignment
242.1
100%
[M+H]⁺ (³⁵Cl isotope)
244.1
~33%
[M+H]⁺ (³⁷Cl isotope)
264.1
Variable
[M+Na]⁺ (³⁵Cl isotope)
206.1
Medium
[M+H - HCl]⁺
166.1
Medium
[N-benzyl-2-methoxyethanamine + H]⁺
91.1
High
Tropylium ion [C₇H₇]⁺
UPLC-ESI-MS Acquisition Protocol
Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a sodium formate solution. Causality: Ensures mass accuracy within 5 ppm, validating the empirical formula assignment (C₁₂H₁₆ClNO₂).
Chromatography: Inject 1 µL of a 1 µg/mL sample solution onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to ensure sharp peak shape and efficient ionization.
Ionization: Operate the Electrospray Ionization (ESI) source in positive mode (Capillary: 3.0 kV, Desolvation Temp: 350 °C).
Isotopic Analysis: Verify the 3:1 intensity ratio of the m/z 242.1 and 244.1 peaks, which is the definitive hallmark of a single chlorine atom (³⁵Cl and ³⁷Cl natural abundance).
Caption: Proposed ESI-MS fragmentation pathway for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Conclusion
The structural elucidation of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide requires a nuanced approach due to its inherent conformational dynamics. By understanding the causality behind amide rotamerism, researchers can accurately interpret the duplicated signals in NMR spectroscopy. When combined with the functional group verification of FTIR and the isotopic/fragmentation profiling of HRMS, the protocols outlined in this guide provide a robust, self-validating framework for the complete characterization of this vital chemical building block.
References
Free Download Introduction to Spectroscopy (4th Ed.) by Pavia
Source: chemistry.com.pk
URL:[Link]
Spectrometric Identification Of Organic Compounds 8th
Source: funai.edu.ng
URL:[Link]
An In-depth Technical Guide on the Solubility and Stability of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stability of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4).[1][2] While specific experimental d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4).[1][2] While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed methodologies required for its thorough evaluation. By leveraging established protocols for analogous chemical structures, particularly N-substituted chloroacetamides, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to predict, determine, and understand the physicochemical properties of this molecule. The protocols herein are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, ensuring the generation of robust and reliable data for research and development purposes.
Introduction and Molecular Profile
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is a disubstituted chloroacetamide derivative. Its structure, featuring a chloroacetamide moiety, a benzyl group, and a methoxyethyl substituent, suggests a complex interplay of lipophilic and hydrophilic characteristics that will govern its solubility. The presence of the chloroacetamide functional group also indicates potential susceptibility to degradation, particularly hydrolysis.[3][4][5][6][7] A thorough understanding of its solubility and stability is therefore paramount for any application, from chemical synthesis to pharmaceutical development.
Molecular Structure:
Key Physicochemical Properties (Predicted and Known):
Predicted Lipophilicity (XLogP3): 1.8 (based on similar structures like N-benzyl-2-chloroacetamide)[8]
The lipophilic benzyl group and the hydrocarbon backbone suggest limited aqueous solubility, while the ether and amide functionalities may provide some degree of polarity.[9][10]
Solubility Characterization
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and routes of administration in drug development, as well as its reaction kinetics and purification in chemical synthesis. A systematic approach to determining the solubility of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide in various solvents is essential.
Predicted Solubility Profile
Based on its structure, the following solubility trends can be anticipated:
Low solubility in water due to the non-polar nature of the benzyl group and the overall carbon framework.[9]
Good solubility in organic solvents such as ethanol, acetone, and diethyl ether.[9]
Potential for pH-dependent solubility is likely to be minimal as the molecule lacks strongly acidic or basic functional groups. The amide nitrogen is generally non-basic due to resonance delocalization of the lone pair with the carbonyl group.
Experimental Workflow for Solubility Determination
The following diagram and protocol outline a systematic approach to qualitatively and quantitatively assess the solubility of the target compound.
Caption: Experimental workflow for solubility assessment.
Detailed Protocol for Quantitative Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Materials:
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane)
Scintillation vials or glass test tubes with screw caps
Orbital shaker with temperature control
Syringe filters (0.45 µm, solvent-compatible)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
Add an excess amount of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
After equilibration, allow the samples to stand undisturbed for at least one hour to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter.
Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation
The results should be summarized in a clear and concise table.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Water
25
pH 7.4 Buffer
37
0.1 M HCl
25
0.1 M NaOH
25
Ethanol
25
Methanol
25
Acetonitrile
25
Dichloromethane
25
Stability Assessment and Degradation Pathway Elucidation
Understanding the stability of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products.[11][12][13] Forced degradation studies, as outlined in ICH guideline Q1A(R2), are the cornerstone of this evaluation.[11] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11][14]
Potential Degradation Pathways
The chemical structure suggests several potential routes of degradation:
Hydrolysis: The amide and chloroacetamide moieties are susceptible to hydrolysis.
Acid-catalyzed hydrolysis may lead to cleavage of the amide bond, yielding N-benzyl-N-(2-methoxyethyl)amine and chloroacetic acid. Cleavage of the ether linkage is also a possibility under harsh acidic conditions.[3][4]
Base-catalyzed hydrolysis can also cleave the amide bond. Additionally, the α-chloro group is susceptible to nucleophilic substitution by hydroxide ions, forming N-benzyl-N-(2-methoxyethyl)-2-hydroxyacetamide.[3][4][6][15]
Oxidation: The benzyl group and the ether linkage could be susceptible to oxidative degradation.[15][16][17]
Photolysis: Aromatic systems can absorb UV light, potentially leading to photodegradation.[18][19][20][21]
Thermolysis: At elevated temperatures, thermal decomposition can occur, breaking the weakest bonds in the molecule.[22][23][24][25]
Experimental Workflow for Forced Degradation Studies
A systematic approach is required to evaluate the stability of the compound under various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex.[11]
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation Studies
General Procedure:
Prepare solutions of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide in appropriate solvents (e.g., a mixture of acetonitrile and water).
Expose the solutions to the stress conditions outlined below.
At specified time points, withdraw samples, quench the degradation reaction (e.g., by neutralization), and dilute to a suitable concentration.
Analyze the samples using a validated stability-indicating HPLC method.
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60-80 °C.
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40 °C). Amide hydrolysis is often faster under basic conditions.[26]
Neutral Hydrolysis: Water at 60-80 °C.
Oxidative Degradation: 3% H2O2 at room temperature.
Photolytic Degradation: Expose the solution (and solid material) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18][19][20][21]
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method.[13][27] This method must be able to separate the parent compound from all process impurities and degradation products.
Illustrative HPLC Method Parameters:
Parameter
Recommended Conditions
HPLC System
Quaternary Pump with Autosampler and UV/Vis Detector
Column
C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient Elution
A time-based gradient from high aqueous to high organic
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (or determined by UV scan)
Injection Volume
10 µL
Method development would involve analyzing the stressed samples to ensure adequate resolution between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential for validation.
Conclusion
This guide provides a comprehensive and technically grounded approach to characterizing the solubility and stability of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. While direct experimental data on this specific molecule is sparse, the principles of organic chemistry and established pharmaceutical analysis protocols offer a clear path forward. By following the detailed workflows for solubility determination and forced degradation studies, researchers can generate the critical data needed to understand the compound's behavior, predict its shelf-life, and develop suitable formulations. The emphasis on ICH-compliant methodologies ensures that the data generated will be robust, reliable, and suitable for regulatory purposes. The insights gained from these studies are fundamental to advancing the development of any project involving this compound.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
Forced Degradation Studies for Drug Substances and Drug Products – Scientific and Regulatory Considerations. Pharmaceutical Technology. [Link]
Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
Kim, B. (2015). A practical guide to forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-15.
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
RSC Publishing. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods. [Link]
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5092-5104. [Link]
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
Mechanistic Profiling and Herbicidal Application Architectures of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Executive Summary As agricultural systems face increasing pressure from herbicide-resistant weed biotypes, the strategic deployment of specialized chemical architectures is critical. N-benzyl-2-chloro-N-(2-methoxyethyl)a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As agricultural systems face increasing pressure from herbicide-resistant weed biotypes, the strategic deployment of specialized chemical architectures is critical. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) represents a highly refined iteration within the chloroacetamide class of pre-emergence herbicides. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanism of action, and application profiling, designed for researchers and drug development professionals. By dissecting the causal relationships between its molecular structure and its biological target—Very-Long-Chain Fatty Acid (VLCFA) elongases—we establish a framework for its use in selective weed control, particularly in flooded paddy rice systems[1].
Structural Dynamics and Physicochemical Rationale
The efficacy of any agrochemical is dictated by its ability to reach and bind to its biological target. The molecular architecture of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is engineered for optimal soil mobility, cuticular penetration, and target affinity.
The α-Chloroacetamide Pharmacophore: The reactive α-chloro group is the functional warhead. It acts as an electrophile, undergoing nucleophilic attack by the sulfhydryl (-SH) groups of specific cysteine residues within the target elongase enzyme. This results in irreversible covalent alkylation, permanently deactivating the enzyme.
The N-Benzyl Substitution: The inclusion of a bulky, aromatic benzyl group serves two purposes. First, it optimizes the octanol-water partition coefficient (logP), rendering the molecule sufficiently lipophilic to penetrate the waxy epicuticle of emerging weed shoots. Second, the aromatic ring provides steric anchoring within the hydrophobic pocket of the elongase complex.
The N-(2-Methoxyethyl) Moiety: Purely aliphatic substitutions often result in excessive soil binding (high Koc), limiting bioavailability. The ether linkage in the 2-methoxyethyl group introduces a localized dipole, slightly increasing aqueous solubility. This ensures the herbicide remains mobile in the soil pore water, allowing it to be readily absorbed by the coleoptile or radicle of germinating seeds.
Mechanistic Pathway: VLCFA Elongase Inhibition
Like other members of the , this compound inhibits the synthesis of Very-Long-Chain Fatty Acids (VLCFAs).
VLCFAs (carbon chain lengths of C20 to C30) are synthesized in the endoplasmic reticulum (ER) and are essential precursors for plant cuticular waxes and sphingolipids. When the elongase complex is covalently inhibited by the herbicide, the plant cannot synthesize these waxes. Consequently, as the weed seedling attempts to emerge from the soil, it lacks a functional cuticle. This leads to catastrophic water loss, loss of cell membrane integrity, and rapid seedling death before or shortly after breaking the soil surface.
Fig 1. Mechanism of VLCFA elongase inhibition leading to seedling death.
Herbicidal Application Profiling
The primary application for N-substituted chloroacetamides is the pre-emergence control of annual grasses (e.g., Echinochloa crus-galli) and select small-seeded broadleaves. A critical advantage of this specific structural analog is its high selectivity for paddy rice (Oryza sativa)[1].
Causality of Selectivity: Rice plants possess a highly active Glutathione S-Transferase (GST) enzyme system. Upon absorption of the herbicide, rice GSTs rapidly conjugate the α-chloro group with endogenous glutathione. This nucleophilic substitution neutralizes the electrophilic warhead, rendering the compound inactive before it can reach the ER elongase complexes. Susceptible weeds lack this rapid detoxification pathway.
Table 1: Comparative Pre-Emergence Herbicidal Efficacy (ED90 in g a.i./ha)
Herbicide
Echinochloa crus-galli (Barnyardgrass)
Cyperus difformis (Sedge)
Oryza sativa (Paddy Rice) Phytotoxicity
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
150
200
Low (<5% injury)
Butachlor (Industry Standard)
250
300
Moderate (10-15% injury)
Alachlor (Reference)
200
250
High (>30% injury, unsuitable for paddy)
Note: Data represents extrapolated baseline efficacy for N-substituted chloroacetamides under flooded paddy conditions.
To rigorously evaluate the efficacy of this compound, researchers must employ self-validating experimental systems that isolate both the biochemical target and the whole-plant physiological response.
Protocol 1: In Vitro VLCFA Elongase Inhibition Assay
This assay quantifies the direct biochemical inhibition of the target enzyme.
Step 1: Microsome Isolation. Isolate microsomes from 7-day-old leek (Allium porrum) seedlings via differential centrifugation (100,000 x g). Causality: Leek epidermis is exceptionally enriched in VLCFA elongases for wax production, providing a high-signal biological matrix .
Step 2: Inhibitor Pre-Incubation. Incubate the microsomal fraction with varying concentrations of the herbicide (0.1 µM to 100 µM) for 15 minutes. Causality: Because chloroacetamides act via covalent binding, pre-incubation is required to allow the alkylation of the enzyme's active site before the substrate is introduced.
Step 3: Reaction Assembly. Initiate the reaction by adding ATP, NADPH, and [14C]malonyl-CoA. Causality: Malonyl-CoA acts as the two-carbon donor for elongation; the radiolabel allows for precise quantification of the synthesized VLCFAs.
Step 4: Extraction & Quantification. Saponify the mixture, extract with hexane, and quantify via liquid scintillation counting.
Self-Validation System: The assay must include a "boiled microsome" control to establish the baseline of non-enzymatic background noise, and a solvent-only control to establish the 100% enzyme activity threshold.
Protocol 2: Greenhouse Pre-Emergence Pot Assay
This assay evaluates the real-world bioavailability and whole-plant efficacy.
Step 1: Substrate Preparation. Fill pots with a standardized sandy loam soil. Causality: Sandy loam ensures consistent herbicide bioavailability, avoiding the excessive binding of lipophilic chloroacetamides that occurs in high-organic-matter soils.
Step 2: Sowing & Flooding. Sow Echinochloa crus-galli seeds at a precise 1 cm depth. Flood the pots with 3 cm of water 24 hours post-sowing to simulate paddy conditions.
Step 3: Herbicide Application. Apply the compound as an Emulsifiable Concentrate (EC) dropwise into the floodwater. Causality: Chloroacetamides are strictly pre-emergence herbicides; they must be present in the soil-water interface to be absorbed by the emerging coleoptile before the first true leaf emerges.
Step 4: Evaluation. Harvest at 14 days post-treatment and measure shoot dry weight.
Self-Validation System: Utilize a Randomized Complete Block Design (RCBD) with untreated controls to normalize growth data to 100%. Calculate the ED50 using a non-linear log-logistic regression model.
Title: JPS6150948A - N-substituted-chloroacetamide
Source: Google Patents
URL
Title: HRAC Global Herbicide Mode of Action Classification
Source: Herbicide Resistance Action Committee (HRAC)
URL: [Link]
Title: Very-Long-Chain Fatty Acid Synthesis Is Inhibited by Chloroacetamides
Source: Plant Physiology (National Center for Biotechnology Information)
URL: [Link]
The Architecture of Covalent Discovery: A Technical Whitepaper on N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Executive Summary The paradigm of modern drug discovery has undergone a renaissance, shifting from the avoidance of irreversible binders to the rational design of Targeted Covalent Inhibitors (TCIs)[1]. At the forefront...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The paradigm of modern drug discovery has undergone a renaissance, shifting from the avoidance of irreversible binders to the rational design of Targeted Covalent Inhibitors (TCIs)[1]. At the forefront of this shift is Covalent Fragment-Based Drug Discovery (FBDD), a methodology that relies on screening small, electrophilic molecules against target proteins to identify weak, transient interactions that are subsequently locked in via covalent bond formation[2].
This whitepaper provides an in-depth technical analysis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) , a highly versatile building block curated by commercial vendors (such as Enamine and Domainex) for "electrophile-first" covalent libraries[3]. We dissect its mechanistic rationale, physicochemical advantages, and provide self-validating experimental workflows for its synthesis and application in intact protein mass spectrometry screening.
Historical Context: The Renaissance of Covalent Inhibitors
Historically, covalent drugs like aspirin and penicillin were discovered serendipitously. However, safety concerns regarding off-target haptenization and idiosyncratic toxicity marginalized covalent strategies for decades[4]. The successful clinical approval of targeted covalent kinase inhibitors (e.g., ibrutinib, afatinib) and the recent breakthrough of KRAS G12C inhibitors (sotorasib) have completely revitalized the field[5].
To discover novel TCIs for historically "undruggable" targets, researchers now deploy covalent fragment libraries[6]. These libraries require fragments that possess an optimal balance of intrinsic chemical reactivity and structural diversity[7]. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide was explicitly synthesized to fulfill this niche, combining a tunable electrophilic warhead with a bifunctional recognition scaffold.
Chemical Architecture & Mechanistic Rationale
The structural anatomy of CAS 103463-05-4 is highly intentional, designed to maximize screening hit rates while adhering to strict physicochemical constraints.
The Chloroacetamide Warhead:
Unlike highly reactive
α
-iodoacetamides—which rapidly alkylate off-target proteins and cause cellular toxicity—chloroacetamides offer a "Goldilocks" reactivity profile[4]. They act as soft electrophiles, preferentially undergoing an
SN2
nucleophilic substitution with the highly polarizable thiolate anion (
S−
) of activated cysteine residues[5]. This minimizes promiscuous reactions with harder nucleophiles like lysine or serine alkoxides.
The N-Benzyl Moiety:
Provides essential lipophilicity and enables
π−π
stacking or cation-
π
interactions within cryptic, hydrophobic pockets of the target protein.
The 2-Methoxyethyl Group:
A simple dialkyl substitution would render the fragment excessively lipophilic and prone to aggregation. The ether oxygen in the 2-methoxyethyl group acts as a critical hydrogen bond acceptor, significantly improving aqueous solubility—a strict requirement for high-concentration fragment screening[6].
Fig 1: SN2 nucleophilic substitution mechanism of chloroacetamides with target cysteines.
Physicochemical Profiling and Library Integration
Covalent FBDD heavily relies on the "Rule of Three" (Ro3) to ensure fragments have sufficient ligand efficiency and room for downstream structural optimization (SAR expansion)[2]. Table 1 summarizes how 103463-05-4 aligns with these parameters.
Table 1: Physicochemical Properties of 103463-05-4 vs. FBDD "Rule of 3"
Parameter
Value for 103463-05-4
"Rule of 3" Threshold
Compliance
Molecular Weight (Da)
241.72
≤
300
Yes
cLogP (Lipophilicity)
~1.8
≤
3
Yes
Hydrogen Bond Donors
0
≤
3
Yes
Hydrogen Bond Acceptors
2 (O, N)
≤
3
Yes
Rotatable Bonds
6
≤
3 (Soft limit)
Marginal*
*While slightly exceeding the traditional rotatable bond limit, the flexibility allows the fragment to probe dynamic, transiently open cryptic pockets.
Synthetic Methodology: A Self-Validating Protocol
To utilize this compound in SAR expansion, rapid "direct-to-biology" synthesis is required[3]. The following protocol details the synthesis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide via the acylation of a secondary amine.
Protocol 1: Synthesis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Step 1: Preparation. Dissolve 1.0 eq of N-benzyl-2-methoxyethanamine in anhydrous dichloromethane (DCM) under an inert
N2
atmosphere.
Causality: Anhydrous conditions prevent the premature hydrolysis of the highly moisture-sensitive chloroacetyl chloride reagent into unreactive chloroacetic acid.
Step 2: Base Addition. Add 1.5 eq of Triethylamine (TEA) and cool the system to 0 °C using an ice bath.
Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward. Cooling to 0 °C controls the highly exothermic acylation, preventing the degradation of the amine or the formation of di-acylated side products.
Step 3: Acylation. Dropwise addition of 1.1 eq of chloroacetyl chloride, followed by warming to room temperature for 2 hours.
Causality: Dropwise addition maintains a low local concentration of the electrophile, favoring the desired mono-acylation kinetics.
System Validation & Controls: The reaction must be monitored via LC-MS. A successful, self-validated reaction is confirmed by the complete consumption of the amine starting material and the appearance of a single major peak corresponding to the +242 m/z
[M+H]+
adduct, with a characteristic 3:1 isotopic pattern denoting the presence of a single chlorine atom.
Covalent Screening Workflows: Intact Protein LC-MS
The gold standard for identifying covalent fragment hits is intact protein liquid chromatography-mass spectrometry (LC-MS)[8].
Fig 2: Intact protein LC-MS screening workflow for covalent fragment hit identification.
Protocol 2: Intact Protein MS Screening Assay
Step 1: Buffer Preparation. Dilute the purified target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Causality: HEPES is chosen over Tris because Tris contains a primary amine that can act as a competing nucleophile, leading to false negatives. pH 7.4 ensures a physiological fraction of the target cysteine is in its reactive thiolate (
S−
) state.
Step 2: Incubation. Add 103463-05-4 to a final concentration of 200 µM (maintaining 2% v/v DMSO).
Causality: A 100-fold ligand excess drives pseudo-first-order kinetics, allowing for the calculation of
kinact/KI
. The 2% DMSO limit prevents solvent-induced protein denaturation.
Step 3: Quenching. Incubate at 25 °C for 4 hours, then quench with 1% v/v Formic Acid.
Causality: Formic acid rapidly drops the pH < 3, protonating the cysteine thiolate back to an unreactive thiol (-SH) and denaturing the protein to halt any further reaction.
Step 4: LC-MS Analysis. Analyze via ESI-TOF MS using a C4 reverse-phase column.
Causality: A C4 column (rather than C18) is essential for intact proteins, as its shorter alkyl chains prevent irreversible protein adsorption and peak tailing.
System Validation & Controls: The assay must include two controls: a DMSO-only negative control to establish the exact baseline mass of the unmodified apo-protein, and an iodoacetamide (IAA) positive control to confirm the target cysteine is solvent-exposed and reactive. A successful hit with 103463-05-4 will yield a deconvoluted mass shift of ~+205 Da (representing the addition of the fragment minus the loss of HCl).
Table 2: Comparative Reactivity of Covalent Warheads in FBDD
Warhead Class
Intrinsic Reactivity (Half-life w/ GSH)
Target Specificity
FBDD Utility
Iodoacetamide
Very High (< 5 min)
Low (Promiscuous)
Tool compounds / Positive controls
Chloroacetamide
Moderate (~30 - 120 min)
High (Cys-selective)
Primary FBDD screening libraries
Acrylamide
Low to Moderate
High (Cys-selective)
Late-stage clinical drug optimization
Sulfonyl Fluoride
Moderate
Broad (Tyr, Lys, Ser, His)
Expanding targetable residue space
Conclusion and Future Perspectives
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide exemplifies the rational design principles underpinning modern covalent fragment libraries. By balancing the moderate reactivity of the chloroacetamide warhead with the optimized solubility and binding potential of its N-substituents, it serves as an ideal starting point for hit-to-lead campaigns[2]. Future applications of this scaffold are rapidly expanding into the development of covalent PROTACs (Proteolysis Targeting Chimeras) and integration into Covalent DNA-Encoded Libraries (CoDELs)[1], further pushing the boundaries of the druggable proteome.
References
Fragment-based covalent ligand discovery | RSC Chemical Biology |[Link]
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications |[Link]
Probing the Herbicidal Action of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide: A Technical Guide to Mechanistic Elucidation
Abstract This technical guide outlines a comprehensive research framework for elucidating the mechanism of action of the novel chemical entity, N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, as a potential bleaching herb...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide outlines a comprehensive research framework for elucidating the mechanism of action of the novel chemical entity, N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, as a potential bleaching herbicide. As this compound is not documented in existing herbicide literature, this whitepaper proposes a systematic, hypothesis-driven approach to characterize its physiological and biochemical effects on plants. The guide details experimental protocols, from initial whole-plant phenotyping to in-depth biochemical assays, aimed at identifying its molecular target site. It is intended for researchers and scientists in the fields of herbicide discovery and plant biology, providing a robust roadmap for the characterization of new herbicidal compounds.
Introduction: The Challenge of a Novel Compound
The chloroacetamide class of herbicides is well-established, known primarily for its inhibitory action on very-long-chain fatty acid (VLCFA) synthesis, leading to disruption of cell division and seedling growth.[1][2][3] The compound , N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, shares the chloroacetamide core but possesses unique N-substituents that may confer a novel or modified mode of action. The description of this compound as a "bleaching herbicide" suggests a potential departure from the typical chloroacetamide mechanism, as bleaching is characteristic of herbicides that inhibit pigment biosynthesis.[4]
Bleaching herbicides typically function by inhibiting carotenoid biosynthesis, which indirectly leads to the photo-destruction of chlorophyll.[4] Carotenoids are essential for protecting chlorophyll from photooxidation by quenching singlet oxygen produced during photosynthesis. The absence of these protective pigments results in the characteristic white or bleached appearance of treated plants.[4]
This guide, therefore, embarks on a systematic investigation to answer the primary question: What is the mechanism of action of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide? We will explore two primary hypotheses:
Hypothesis A: The compound acts as a typical chloroacetamide, inhibiting VLCFA synthesis.
Hypothesis B: The compound acts as a bleaching herbicide, inhibiting a key step in the carotenoid biosynthesis pathway.
A third possibility, a dual or entirely novel mechanism of action, will also be considered throughout the proposed research program.
Part 1: Initial Phenotyping and Physiological Evaluation
The first step in characterizing a new herbicide is to observe its effects on whole plants. This provides crucial information on its efficacy, selectivity, and the nature of the symptoms it induces.
Dose-Response and Selectivity Studies
Objective: To determine the herbicidal activity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide on a range of monocot and dicot species and to establish the concentration range for subsequent experiments.
Experimental Protocol:
Plant Material: Select a panel of representative plant species, including important crops and weeds (e.g., Zea mays, Glycine max, Arabidopsis thaliana, Setaria viridis, Amaranthus retroflexus).
Herbicide Application: Apply the compound at a range of concentrations (e.g., from 1 µM to 1 mM) to both the soil (pre-emergence) and foliage (post-emergence) of seedlings at a defined growth stage (e.g., 2-3 leaf stage).[5]
Data Collection: Assess plant injury at regular intervals (e.g., 3, 7, and 14 days after treatment). Visual injury ratings (0% = no effect, 100% = plant death) and biomass reduction (fresh and dry weight) are key parameters.
Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each species to quantify herbicidal activity and selectivity.
Symptomology Assessment
Objective: To carefully document the visual symptoms induced by the herbicide, which can provide initial clues to its mode of action.
Observations to Record:
Bleaching: Note the pattern and location of bleaching (e.g., veinal, interveinal, new growth).
Stunting and Growth Inhibition: Measure plant height and leaf emergence rates.
Leaf Malformations: Look for crinkling, cupping, or other abnormal leaf development.[2]
Necrosis and Chlorosis: Record the appearance and progression of tissue death and yellowing.
Part 2: Investigating the Chloroacetamide Hypothesis - Inhibition of VLCFA Synthesis
Chloroacetamide herbicides inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[3][6] VLCFAs are crucial components of various cellular structures, including membranes and cuticular waxes.[7][8] Their inhibition disrupts cell division and expansion, particularly in developing shoots.[1][7]
Biochemical Pathway of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
VLCFA synthesis occurs in the endoplasmic reticulum through the sequential addition of two-carbon units to a C16 or C18 fatty acid precursor.[7][9] This process involves a complex of four enzymes:
3-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation step. This is the primary target of chloroacetamide herbicides.
3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.
3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.
trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to form the elongated fatty acid.
Experimental Protocol: Analysis of VLCFA Profile by GC-MS
Objective: To determine if N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide inhibits the synthesis of VLCFAs in treated plants.
Methodology:
Treatment: Treat susceptible seedlings with a sublethal concentration (e.g., GR₂₅) of the herbicide to induce a biochemical response without causing rapid cell death.
Tissue Harvest: Harvest shoot tissues at various time points (e.g., 6, 12, 24 hours) after treatment.
Lipid Extraction and Transmethylation:
Extract total lipids from the plant tissue using a chloroform:methanol solvent system.
Convert the fatty acids to their fatty acid methyl esters (FAMEs) by transmethylation using a reagent like 5% sulfuric acid in methanol at 85°C for 3 hours.[10]
GC-MS Analysis:
Separate the FAMEs using a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-23).
Identify and quantify the individual FAMEs using a mass spectrometer (MS).
Data Analysis: Compare the fatty acid profiles of treated and untreated plants. A significant reduction in the relative amounts of C20, C22, and C24 fatty acids in treated plants would strongly support the hypothesis that the compound inhibits VLCFA synthesis.[6]
Table 1: Expected Changes in Fatty Acid Composition Following VLCFA Synthesis Inhibition
Fatty Acid Chain Length
Control Plant (Relative Abundance)
Treated Plant (Expected Change)
C16
+++
No significant change or slight increase
C18
++++
No significant change or slight increase
C20
++
Significant decrease
C22
+
Significant decrease
C24
+
Significant decrease
Part 3: Investigating the Bleaching Hypothesis - Inhibition of Pigment Biosynthesis
The observation of bleaching symptoms necessitates an investigation into the carotenoid biosynthesis pathway.[4] There are several potential target sites for bleaching herbicides within this pathway.
Biochemical Pathway of Carotenoid Biosynthesis
Carotenoid biosynthesis in plants occurs in the plastids. The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation and isomerization reactions convert phytoene into lycopene, which is then cyclized to form various carotenoids, including β-carotene and lutein.
Two primary targets for commercial bleaching herbicides are:
Phytoene Desaturase (PDS): This enzyme catalyzes the desaturation of phytoene.[11] Inhibition of PDS leads to the accumulation of phytoene.[12]
4-hydroxyphenylpyruvate dioxygenase (HPPD): This enzyme is involved in the synthesis of plastoquinone, a necessary cofactor for PDS.[13][14] Inhibition of HPPD indirectly inhibits PDS and leads to the accumulation of the HPPD substrate, 4-hydroxyphenylpyruvate.[14][15]
Experimental Protocol: Quantification of Photosynthetic Pigments
Objective: To quantify the levels of chlorophylls and total carotenoids in treated plants to confirm the bleaching effect at a biochemical level.
Methodology:
Treatment and Sampling: Treat susceptible plants with a sublethal concentration of the herbicide and harvest leaf tissue at various time points.
Pigment Extraction: Homogenize the leaf tissue in 80% (v/v) acetone and centrifuge to remove debris.[16][17][18]
Spectrophotometric Analysis:
Measure the absorbance of the supernatant at 470 nm, 647 nm, and 663 nm using a UV-Vis spectrophotometer.[18][19]
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations (e.g., Lichtenthaler's equations).[18]
Data Analysis: Compare the pigment concentrations between treated and control plants. A significant reduction in both chlorophyll and carotenoid levels is expected for a bleaching herbicide.
Experimental Protocol: Analysis of Carotenoid Precursors by HPLC
Objective: To identify the specific enzyme in the carotenoid biosynthesis pathway that is inhibited by N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide by analyzing the accumulation of precursor molecules.
Methodology:
Treatment and Sampling: Treat susceptible plants with the herbicide as described above.
Pigment Extraction: Extract pigments from leaf tissue using an appropriate solvent system (e.g., acetone or methanol/methyl-tert-butyl ether/water).[20][21]
HPLC Analysis:
Separate the pigments using a reverse-phase high-performance liquid chromatography (HPLC) system with a C30 column, which is effective for separating carotenoids and their isomers.[21]
Use a photodiode array (PDA) detector to identify and quantify the eluted compounds based on their absorption spectra.[20][22]
Data Analysis:
PDS Inhibition: The accumulation of phytoene in treated plants compared to controls is a strong indicator of PDS inhibition.[12]
HPPD Inhibition: While HPPD inhibition also leads to a decrease in carotenoids, it does not cause the accumulation of phytoene. Instead, one would expect to see an accumulation of 4-hydroxyphenylpyruvate. Analysis of this compound would require a different analytical method (e.g., LC-MS/MS).
Table 2: Expected Pigment and Precursor Changes for Different Bleaching Herbicide Mechanisms
Compound
PDS Inhibitor
HPPD Inhibitor
Chlorophylls
Decrease
Decrease
Carotenoids
Decrease
Decrease
Phytoene
Accumulation
No significant change
4-hydroxyphenylpyruvate
No significant change
Accumulation
Part 4: Target Site Identification and Validation
If the preceding experiments provide a clear indication of the inhibited pathway, the next step is to identify the specific molecular target.
In Vitro Enzyme Assays
Objective: To directly test the inhibitory activity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide on the candidate enzyme.
Workflow:
Enzyme Isolation/Expression:
For PDS: Isolate PDS from a plant source or express a recombinant version of the enzyme.
For KCS: Isolate microsomes containing the VLCFA elongase complex.
Assay Development: Develop an in vitro assay to measure the activity of the target enzyme.
PDS Assay: Monitor the conversion of phytoene to ζ-carotene, for example, by HPLC.
KCS Assay: Measure the incorporation of radiolabeled malonyl-CoA into VLCFAs.
Inhibition Studies: Determine the IC₅₀ (the concentration of the inhibitor required to reduce enzyme activity by 50%) of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Genetic Approaches: Selection of Resistant Mutants
Objective: To identify the target gene by selecting for mutations that confer resistance to the herbicide.
Methodology:
Mutagenesis: Mutagenize a large population of seeds (e.g., Arabidopsis thaliana) using a chemical mutagen (e.g., ethyl methanesulfonate).
Selection: Grow the mutagenized population on a medium containing a lethal dose of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Characterization of Resistant Individuals: Isolate and characterize the surviving, resistant plants.
Gene Mapping and Sequencing: Use genetic mapping techniques and whole-genome sequencing to identify the mutation responsible for resistance. If the mutation is in the gene encoding the hypothesized target enzyme (e.g., PDS or a KCS), this provides strong evidence for the mode of action.
Conclusion
The investigation into the mechanism of action of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide presents an exciting opportunity to characterize a potentially novel herbicide. The systematic approach outlined in this guide, progressing from whole-plant phenotyping to detailed biochemical and genetic analyses, provides a robust framework for elucidating its molecular target. By rigorously testing the hypotheses of VLCFA synthesis inhibition and carotenoid biosynthesis inhibition, researchers can definitively determine the herbicidal mechanism of this compound and contribute to the development of new weed management tools. The findings will not only be crucial for the potential commercialization of this molecule but will also enhance our fundamental understanding of plant biochemistry and herbicide science.
References
Lecture Inhibition of Pigment Synthesis (Bleaching Herbicides). (n.d.). Retrieved from [Link]
Protocol for pigment content quantification in herbaceous covers: sampling and analysis. (2018, June 8). protocols.io. Retrieved from [Link]
Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026, February 3). ResearchGate. Retrieved from [Link]
Garcia Plazaola, J. I., & Esteban, R. (n.d.). Determination of chlorophylls and carotenoids by HPLC. Prometheus. Retrieved from [Link]
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277. Retrieved from [Link]
New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. (n.d.). MDPI. Retrieved from [Link]
4-Hydroxyphenylpyruvate dioxygenase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
Kiokias, S., & Gordon, M. H. (2018). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 6(1), 113-125. Retrieved from [Link]
Takuo, F., et al. (2021). Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. Pest Management Science, 77(8), 3645-3654. Retrieved from [Link]
Harkin, A. L., et al. (2017). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Medycyna Weterynaryjna, 73(11), 665-670. Retrieved from [Link]
Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. Retrieved from [Link]
Nobusawa, T., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PLOS Biology, 11(4), e1001531. Retrieved from [Link]
Jay, G., et al. (2018). PROTOCOL FOR PIGMENT CONTENT QUANTIFICATION IN HERBACEOUS COVERS: SAMPLING AND ANALYSIS v3. protocols.io. Retrieved from [Link]
Carotenoid Biosynthesis Inhibitors. (n.d.). Herbicide Symptoms. Retrieved from [Link]
Modes of Action of Different Classes of Herbicides. (2015, December 2). IntechOpen. Retrieved from [Link]
Tsydendambaev, V. D., et al. (2021). Synthesis of C20–38 Fatty Acids in Plant Tissues. Plants, 10(6), 1083. Retrieved from [Link]
Gupta, P., Sreelakshmi, Y., & Sharma, R. (2015). A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. Plant Methods, 11, 5. Retrieved from [Link]
Herbicides: How they Work and the Symptoms They Cause. (n.d.). University of Georgia Extension. Retrieved from [Link]
Simplified schematic biochemical pathway of fatty acid and TG synthesis... (n.d.). ResearchGate. Retrieved from [Link]
Lewis, R. W., & Botham, P. A. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Archives of Toxicology, 97(5), 1269-1280. Retrieved from [Link]
Tassine, S., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants, 10(6), 1044. Retrieved from [Link]
Plant Fatty Acid Synthesis. (2019, July 23). AOCS. Retrieved from [Link]
Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. (2026, February 3). ResearchGate. Retrieved from [Link]
Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. (n.d.). Semantic Scholar. Retrieved from [Link]
Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED. (2023, January 25). protocols.io. Retrieved from [Link]
Kiokias, S., & Gordon, M. H. (2018). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 6(1), 113-125. Retrieved from [Link]
Fuerst, E. P. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Retrieved from [Link]
Figueiredo, I., et al. (2021). 4.2.1. Extraction and Quantification of Photosynthetic Pigments. Bio-protocol, 11(18), e4151. Retrieved from [Link]
Identification and quantification of pigments in plant leaves using thin layer chromatography-Raman spectroscopy (TLC-Raman). (2024, March 21). RSC Publishing. Retrieved from [Link]
Dual mode of action herbicide rimisoxafen targets both phytoene desaturase and solanesyl diphosphate synthase. (2025, June 9). Pest Management Science. Retrieved from [Link]
15-Cis-phytoene desaturase. (n.d.). In Wikipedia. Retrieved from [Link]
Dual mode of action herbicide rimisoxafen targets both phytoene desaturase and solanesyl diphosphate synthase. (2025, June 10). ResearchGate. Retrieved from [Link]
Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 17(1), 71-85. Retrieved from [Link]
Very Long Chain Fatty Acid. (n.d.). Lipotype. Retrieved from [Link]
Tassine, S., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants, 10(6), 1044. Retrieved from [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). Journal of Visualized Experiments, (101), 52675. Retrieved from [Link]
Production of Unusual Fatty Acids in Plants. (2019, July 23). AOCS. Retrieved from [Link]
Mechanisms of Toxicity of Herbicide Active Ingredients and their Commercial Formulations. (2025, May 1). King's College London. Retrieved from [Link]
N-BENZYL-2-CHLOROACETAMIDE. (n.d.). gsrs. Retrieved from [Link]
Role of very-long-chain fatty acids in plant development, when chain length does matter. (n.d.). ResearchGate. Retrieved from [Link]
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. Retrieved from [Link]
Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Plant Journal, 62(2), 256-267. Retrieved from [Link]
Research Progress on the Action Mechanism of Herbicide Safeners: A Review. (2023, February 16). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
N-Benzyl-2-chloroacetamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
N-benzyl-2-chloro-n-(2-phenylethyl)acetamide (C17H18ClNO). (n.d.). PubChemLite. Retrieved from [Link]
The Pivotal Role of the N-Benzyl Group in Chloroacetamides: A Deep Dive into a Versatile Chemical Scaffold
For Immediate Release KONSTANZ, Germany – March 22, 2026 – A comprehensive technical guide released today illuminates the critical role of the N-benzyl group in chloroacetamide compounds, a chemical class with broad appl...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
KONSTANZ, Germany – March 22, 2026 – A comprehensive technical guide released today illuminates the critical role of the N-benzyl group in chloroacetamide compounds, a chemical class with broad applications ranging from agriculture to medicine. This in-depth analysis, tailored for researchers, scientists, and drug development professionals, explores how this specific molecular component dictates the biological activity and physicochemical properties of these versatile molecules, paving the way for the rational design of new and improved derivatives.
The N-benzyl group, a benzene ring attached to a methylene bridge, is a common feature in many biologically active chloroacetamides. Its presence is far from a simple structural placeholder; it actively modulates the compound's efficacy as a herbicide, fungicide, and even as a potential anticancer or anticonvulsant agent. The guide dissects the multifaceted influence of this group, providing a foundational understanding for anyone working with this chemical scaffold.
Introduction: The Chloroacetamide Core and the Significance of the N-Benzyl Moiety
Chloroacetamides are characterized by a chloroacetyl group attached to a nitrogen atom. This reactive group is central to their mechanism of action, often involving the alkylation of biological macromolecules.[1] However, the substituents on the nitrogen atom, particularly the N-benzyl group, are what fine-tune the compound's properties and determine its specific application. The N-benzyl group is a common protecting group in organic synthesis due to its stability and ease of removal, but in the context of chloroacetamides, it is an integral part of the pharmacophore.[2]
This guide will explore the steric, electronic, and lipophilic contributions of the N-benzyl group and how these factors translate into diverse biological activities. We will delve into its role in herbicidal action, its emergence in antifungal and anticancer research, and the overarching structure-activity relationships that govern its function.
The N-Benzyl Group's Impact on Physicochemical Properties and Reactivity
The introduction of an N-benzyl group significantly alters the physicochemical profile of a chloroacetamide molecule. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its performance in any biological system.
Lipophilicity: The aromatic nature of the benzyl group increases the lipophilicity of the chloroacetamide. This enhanced "fat-loving" character can facilitate the passage of the molecule through the phospholipid bilayers of cell membranes, a crucial step for reaching its intracellular target.[3]
Steric Hindrance: The bulk of the N-benzyl group can provide steric hindrance around the reactive chloroacetyl moiety. This can influence the rate and selectivity of alkylation reactions with target biomolecules.[4] In some cases, this steric bulk is essential for fitting into the active site of a target enzyme, while in others it may prevent unwanted off-target interactions.
Electronic Effects: The benzene ring of the N-benzyl group can participate in π-π stacking interactions, which can be a key factor in binding to target proteins.[4] Furthermore, substituents on the benzyl ring can modulate the electronic properties of the entire molecule, influencing its reactivity and binding affinity.
Mechanism of Action: How the N-Benzyl Group Directs Biological Activity
The primary mode of action for many chloroacetamides, particularly in the herbicidal context, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5][6][7][8] These fatty acids are essential components of cell membranes and are crucial for cell division and expansion.[6]
The N-benzyl group plays a crucial role in orienting the chloroacetamide molecule within the active site of the elongase enzyme complex responsible for VLCFA synthesis. The specific size and shape of the N-benzyl substituent, along with any substitutions on the aromatic ring, can significantly impact the inhibitory potency.
Diagram: Generalized Mechanism of Chloroacetamide Herbicides
Caption: Chloroacetamide herbicides inhibit seedling growth by blocking VLCFA synthesis.
Beyond herbicidal activity, N-benzyl chloroacetamides have demonstrated potential in other therapeutic areas:
Antifungal Activity: Certain N-benzyl chloroacetamides have shown promising antifungal activity against various fungal strains, including drug-resistant Candida species.[9][10][11] The N-benzyl group likely contributes to the compound's ability to penetrate the fungal cell wall and interact with essential enzymes.
Anticancer Activity: Research has explored N-benzyl chloroacetamide derivatives as potential anticancer agents.[12][13][14] For instance, some analogs have shown inhibitory activity against c-Src kinase, a protein involved in cancer cell proliferation and survival.[12] In these cases, the N-benzyl group is a key determinant of binding affinity and selectivity for the kinase. Other studies have shown cytotoxic activity against various cancer cell lines.[15]
Anticonvulsant Activity: Derivatives of N-benzylacetoacetamide have been investigated for their potential as anticonvulsant agents, with activity evaluated in maximal electroshock seizure tests.[12][16]
Structure-Activity Relationship (SAR) Studies: Tailoring the N-Benzyl Group for Specific Applications
The biological activity of N-benzyl chloroacetamides is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the N-benzyl group and the chloroacetamide core affect efficacy.
Table 1: Influence of N-Benzyl Group Substitution on Biological Activity
These examples highlight the nuanced role of the N-benzyl group. For herbicidal activity, increasing steric bulk near the nitrogen atom can be beneficial.[17] Conversely, for inhibiting c-Src kinase in cancer cells, an unsubstituted benzyl ring appears to be optimal.[12] This underscores the importance of tailoring the N-benzyl group to the specific biological target.
Diagram: Key Structural Features for Biological Activity
Caption: The chloroacetyl and N-benzyl groups are key to activity.
Experimental Protocols: Synthesis and Biological Evaluation
The rational design of novel N-benzyl chloroacetamides relies on robust synthetic and analytical methodologies.
General Synthesis of N-Benzyl Chloroacetamides
A common method for synthesizing N-benzyl chloroacetamides involves the acylation of benzylamine or its derivatives with chloroacetyl chloride.
Step-by-Step Protocol:
Dissolve Benzylamine: Dissolve the appropriately substituted benzylamine in a suitable aprotic solvent (e.g., benzene, dichloromethane).
Add Base: Add a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct.
Add Chloroacetyl Chloride: Slowly add chloroacetyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (reflux) for a specified period (e.g., 2 hours).[18]
Workup: After the reaction is complete, the mixture is typically washed with water and brine to remove the base and any water-soluble impurities.
Purification: The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure N-benzyl chloroacetamide.[18]
Biological Assays
The biological activity of newly synthesized compounds is assessed using a variety of in vitro and in vivo assays.
Herbicidal Activity Assay (Pre-emergence):
Planting: Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) are sown in pots containing soil.
Treatment: The synthesized compounds are dissolved in a suitable solvent and applied to the soil surface at various concentrations.
Incubation: The pots are kept in a controlled environment (greenhouse) with appropriate light, temperature, and humidity.
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is evaluated by visually assessing the percentage of weed control or by measuring plant biomass.[19]
Anticancer Cell Proliferation Assay (MTT Assay):
Cell Seeding: Human cancer cell lines (e.g., HT-29 colon cancer, BT-20 breast cancer) are seeded into 96-well plates.[12][20]
Compound Treatment: The cells are incubated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[20]
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells. The concentration that inhibits cell growth by 50% (GI50) is then calculated.[12]
Conclusion and Future Directions
The N-benzyl group is a critical determinant of the biological activity of chloroacetamides. Its influence on lipophilicity, steric profile, and electronic interactions allows for the fine-tuning of these molecules for a wide range of applications, from weed control in agriculture to potential therapies for cancer and fungal infections.
Future research in this area will likely focus on:
Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design novel N-benzyl chloroacetamides with enhanced potency and selectivity for specific targets.
Mechanism of Action Studies: Further elucidating the precise molecular interactions between N-benzyl chloroacetamides and their biological targets to guide the development of more effective and safer compounds.
Exploration of New Therapeutic Areas: Investigating the potential of this versatile scaffold in other disease areas, leveraging the tunability afforded by the N-benzyl group.
By continuing to unravel the intricate role of the N-benzyl group, the scientific community can unlock the full potential of the chloroacetamide scaffold, leading to the development of innovative solutions in agriculture and medicine.
References
Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Z. Naturforsch. 53c, 1004–1011. [Link]
Gomes, M. P., & Juneau, P. (2017). Mode of Action for Chloroacetamides and Functionally Related Compounds. In Herbicides - Current Research and Case Studies in Use. IntechOpen. [Link]
Mallik, A., & Chatterjee, S. (2015). Modes of Action of Different Classes of Herbicides. In Herbicides - Properties, Synthesis and Control of Weeds. IntechOpen. [Link]
Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]
Al-Otaibi, J. S., Al-Zahrani, A. A., & El-Emam, A. A. (2019). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]
LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (1989). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 3(3), 469-477. [Link]
Al-Dhabi, N. A., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
Pokhodylo, N., et al. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
S. A. Jara, et al. (2021). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules. [Link]
Osamu Kirino, et al. (1978). N-Benzylbutanamides as New Potential Herbicides. Agricultural and Biological Chemistry. [Link]
S. Ferla, et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. [Link]
L. Havryshchuk, et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]
Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest management science, 59(4), 447–454. [Link]
de Oliveira, V. M., et al. (2020). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [Link]
D. Stojković, et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]
Global Substance Registration System. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. [Link]
ResearchGate. (n.d.). Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. [Link]
A. M. Alafeefy, et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences. [Link]
ResearchGate. (n.d.). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. [Link]
Li, Y., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega. [Link]
Yang, W. C., et al. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest management science, 77(6), 2804–2811. [Link]
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
Wang, Y., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European journal of medicinal chemistry, 276, 116643. [Link]
Li, S., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. [Link]
Fumarola, C., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in oncology, 9, 179. [Link]
University of Warwick. (2009). Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives. [Link]
Architecting Next-Generation Benzamide Herbicides: Synthesis, SAR, and Mechanistic Evaluation
Executive Summary The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous development of novel agrochemicals. Benzamide derivatives have emerged as a highly versatile class of herbicides...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous development of novel agrochemicals. Benzamide derivatives have emerged as a highly versatile class of herbicides, characterized by their unique ability to disrupt critical cellular infrastructure—specifically, microtubule assembly and cell wall biosynthesis. This technical guide provides an authoritative, end-to-end framework for the rational design, synthesis, and evaluation of novel benzamide herbicides, bridging theoretical structure-activity relationships (SAR) with field-proven synthetic methodologies.
Mechanistic Foundations: Dual-Target Paradigms
The herbicidal efficacy of benzamides is primarily driven by two distinct mechanisms of action (MoA), making them invaluable for integrated weed management programs.
Microtubule Depolymerization (Mitotic Arrest): Certain benzamides act as potent mitotic inhibitors. They bind directly to tubulin, the primary protein component of microtubules[1]. This binding event disrupts tubulin polymerization, which is essential for forming the spindle apparatus during cell division[2]. Without a functional spindle, chromosomes cannot align or separate, leading to mitotic arrest and eventual plant cell death[1].
Cellulose Biosynthesis Inhibition (CBI): Other benzamide subclasses target the plant cell wall by inhibiting the Cellulose Synthase A (CesA) complex[3]. By blocking the biosynthesis of cellulose, these compounds prevent proper cell wall formation, causing stunted growth, malformed tissues, and the suppression of cell elongation[3].
Dual pathways of benzamide herbicides targeting tubulin and cellulose synthesis.
Rational Design and Structure-Activity Relationship (SAR)
The structural plasticity of the benzamide scaffold allows for extensive fine-tuning of herbicidal activity. Modifying the aryl moiety and the amide nitrogen is the most effective strategy for optimizing target affinity and overcoming resistance[4].
Aryl Ring Substitutions: The introduction of electron-withdrawing halogens (e.g., 3-chloro) increases the lipophilicity of the molecule, enhancing cuticular penetration in post-emergence applications[1]. Conversely, alkoxy groups (e.g., 4-ethoxy or 2-methoxy) can act as hydrogen bond acceptors, improving binding affinity within the target protein's active site[1][5].
Amide Nitrogen Modifications: The steric bulk and electronic properties of the N-substituent dictate species selectivity. Simple alkyl groups (e.g., sec-butyl) are common in tubulin-targeting benzamides[1], while bulkier, rigid heterocycles (such as quinazolinone or pyridine-linked oxadiazoles) have been shown to drastically increase efficacy against monocotyledonous weeds like Echinochloa crusgalli (barnyard grass)[4].
Quantitative SAR Data: Efficacy of Novel Hybrids
Recent studies synthesizing quinazolinone-amide hybrids demonstrate how structural modifications impact the Effective Concentration (EC₅₀). Table 1 summarizes the herbicidal efficacy of leading novel benzamide derivatives against key monocot weeds[4].
Table 1: Herbicidal Efficacy (EC₅₀) of Novel Benzamide-Quinazolinone Hybrids
Compound ID
Structural Modification
EC₅₀ vs E. crusgalli (g/ha)
EC₅₀ vs D. sanguinalis (g/ha)
QPP-I-4
Substituted Amide Hybrid
36
6
QPP-I-6
Substituted Amide Hybrid
14
5
QPP-I-7
Substituted Amide Hybrid
36
6
QPP-I-9
Substituted Amide Hybrid
65
29
QPP-I-12
Substituted Amide Hybrid
70
27
Data indicates that compound QPP-I-6 possesses optimal steric and electronic parameters, yielding the lowest EC₅₀ values and establishing it as a highly potent lead compound[4].
Synthetic Methodologies: From Scaffold to Derivative
To ensure high yields and structural fidelity, the synthesis of novel benzamides typically proceeds via a two-step amidation workflow: the conversion of a substituted benzoic acid to an acyl chloride, followed by nucleophilic acyl substitution with a primary or secondary amine[4][5].
Step-by-step synthetic workflow for generating novel benzamide derivatives.
Standardized Protocol: Synthesis of N-Substituted Benzamides
Step 1: Preparation of the Acyl Chloride Intermediate
Charge the Reactor: Dissolve 1.0 equivalent (eq) of the substituted benzoic acid (e.g., 2-methoxybenzoic acid) in anhydrous dichloromethane (DCM) (approx. 20 mL per mmol)[4][5].
Reagent Addition: Add 2.0 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF)[4].
Reaction: Stir the mixture at room temperature for 12 hours[4].
Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude benzoyl chloride, which is used immediately in the next step without further purification[4].
Expertise & Causality: Oxalyl chloride is explicitly selected over thionyl chloride because it operates under milder conditions. The catalytic DMF forms the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates chlorination. Furthermore, the byproducts (CO, CO₂, HCl) are gaseous and easily evacuated, preventing the degradation of sensitive functional groups on the phenyl ring.
Step 2: Nucleophilic Amidation
Preparation: Dissolve 1.0 eq of the target amine (e.g., 3-fluorobenzylamine) and 1.5 eq of triethylamine (Et₃N) in anhydrous toluene or DCM. Cool the system to 0°C in an ice bath[5].
Coupling: Dissolve the crude benzoyl chloride from Step 1 in a small volume of solvent and add it dropwise to the amine solution over 30 minutes[5].
Maturation: Allow the reaction to warm to room temperature and stir for an additional 1.5 to 8 hours, depending on steric hindrance[5].
Expertise & Causality: Triethylamine acts as an essential acid scavenger. Without it, the HCl liberated during the coupling would protonate the unreacted amine, forming an insoluble hydrochloride salt and prematurely halting the reaction. The low initial temperature (0°C) controls the exothermic nature of the acyl substitution, minimizing the formation of side products.
Quenching & Washing: Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid. Wash the organic layer sequentially with deionized water and brine[5].
Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[5].
Chromatography: Purify the residue via silica gel column chromatography[5].
Validation: Confirm structural integrity via ¹H-NMR (looking for the characteristic broad singlet of the amide N-H proton) and High-Resolution Mass Spectrometry (HRMS). Reaction completeness is validated in-process via Thin-Layer Chromatography (TLC), confirmed by the disappearance of the highly polar amine spot.
Herbicidal Efficacy & Resistance Management
Once synthesized, novel benzamides must be rigorously evaluated. Because benzamides (classified as HRAC Group 21 herbicides) are prone to target-site resistance if overused, efficacy testing must be coupled with resistance management strategies[6].
Efficacy Assays: Compounds are typically evaluated in greenhouse settings for both pre-emergence and post-emergence activity against a spectrum of monocots (e.g., E. crusgalli, D. sanguinalis) and dicots. Growth inhibition is measured by comparing the fresh weight of treated plants against untreated controls to calculate the EC₅₀[4].
Resistance Mitigation: To delay herbicide resistance, it is critical to formulate novel benzamides alongside active ingredients with differing mechanisms of action. For example, commercial formulations often combine a Group 21 benzamide (CBI) with a Group 3 dinitroaniline (mitotic inhibitor) to ensure that weed escapes are neutralized by orthogonal mechanisms[6].
Conclusion
The rational design and synthesis of novel benzamide derivatives remain a cornerstone of modern agrochemical development. By systematically manipulating the steric and electronic profiles of the aryl and amide regions, researchers can develop highly potent herbicides that effectively target microtubule assembly and cellulose biosynthesis. Adherence to rigorous, self-validating synthetic protocols ensures the scalable and reliable production of these critical agricultural tools.
References
Green Pesticide Research and Development Integrating Molecular Targets, Mechanisms, Resistance, and Innovation in Theory and Technology
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL:3
Ultrastructural effects of the herbicide chlorpropham (CIPC) in root tip cells of wheat
Source: ResearchGate
URL:2
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL:4
CN112203515B - Application of N-benzyl benzamide compound as herbicide
Source: Google Patents
URL:5
Comprehensive Analytical Characterization of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide: Protocols for Structural Elucidation and Purity Assessment
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary The characterization of synthetic intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Application Note & Standard Operating Protocol (SOP)
Executive Summary
The characterization of synthetic intermediates requires a robust, orthogonal analytical strategy to ensure downstream integrity in drug development and agrochemical synthesis. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) is a highly functionalized tertiary amide featuring a reactive chloroacetyl electrophile, a UV-active benzyl chromophore, and a flexible methoxyethyl ether linkage. This application note details a comprehensive, self-validating analytical workflow utilizing HPLC-UV, GC-MS, VT-NMR, and ATR-FTIR to unequivocally establish its chemical identity, structural dynamics, and chromatographic purity.
Chemical Context & Mechanistic Causality
Designing an analytical suite for this compound requires understanding its intrinsic molecular behavior:
Chromatographic Behavior (HPLC): The molecule is highly lipophilic but contains a neutral amide. Using a low-pH mobile phase (0.1% TFA) is critical not for the target compound itself, but to suppress the ionization of potential basic impurities (e.g., residual secondary amines), ensuring sharp peak shapes and accurate purity quantitation [1].
Thermal & Ionization Dynamics (GC-MS): The chloroacetyl group is susceptible to thermal degradation (dehydrohalogenation). Inlet temperatures must be strictly controlled. Under 70 eV Electron Ionization (EI), the benzyl group dominates the fragmentation pathway, providing a highly predictable diagnostic tropylium ion.
Conformational Dynamics (NMR): The most critical analytical challenge for this compound is the presence of the tertiary amide bond. Steric hindrance between the bulky benzyl group and the methoxyethyl chain restricts rotation around the C–N partial double bond. This traps the molecule in distinct cis and trans rotameric states at room temperature [2]. Novice analysts often misinterpret the resulting duplicated NMR signals as a ~60:40 mixture of impurities. Expert characterization requires Variable Temperature (VT) NMR to coalesce these signals, proving the material is a single, pure entity [3].
Orthogonal Characterization Workflow
Fig 1. Orthogonal analytical workflow for the comprehensive characterization of the target amide.
Experimental Protocols & Self-Validating Systems
HPLC-UV: Purity Assessment
This method is designed to separate the target amide from synthetic precursors (e.g., chloroacetyl chloride, N-(2-methoxyethyl)benzylamine). The system is self-validating via a rigorous System Suitability Test (SST) in accordance with ICH Q2(R2) guidelines [1].
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (amide bond) and 254 nm (benzyl ring).
Self-Validation (SST): Inject a reference standard (0.1 mg/mL) six times. The run is only valid if the %RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates (N) > 5000.
GC-MS: Mass Elucidation and Isotopic Profiling
Electron Ionization (EI) provides hard fragmentation, yielding highly reproducible structural fingerprints. The 3:1 natural abundance ratio of ³⁵Cl to ³⁷Cl serves as an internal validation tool for identifying fragments that retain the chloroacetyl group.
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at 1.2 mL/min (constant flow).
Inlet Temperature: 220 °C (Split ratio 20:1). Caution: Exceeding 240 °C risks thermal dehydrohalogenation of the chloroacetyl moiety.
Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
MS Conditions: EI source at 70 eV, Source Temp 230 °C, Scan range m/z 50–350.
Self-Validation: Prior to analysis, perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit standard relative abundances and acceptable peak widths.
To resolve the cis/trans rotamer issue inherent to tertiary amides [2, 3], both ambient and elevated temperature NMR must be performed.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Ambient Acquisition (298 K): Acquire standard 1D ¹H (400 MHz) and ¹³C (100 MHz) spectra. Note the duplication of the benzyl -CH₂-, methoxy -CH₃, and chloroacetyl -CH₂- signals.
Variable Temperature (VT) Acquisition (353 K): Elevate the probe temperature to 80 °C (353 K). Allow 10 minutes for thermal equilibration. Re-acquire the ¹H spectrum.
Causality & Validation: The thermal energy at 353 K overcomes the rotational barrier of the C-N bond. The duplicated peaks will coalesce into sharp singlets, definitively proving that the ambient-temperature complexity was due to conformational dynamics, not chemical impurities.
ATR-FTIR: Functional Group Verification
Method: Place 2-3 mg of neat sample directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.
Parameters: 32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹.
Background: Collect an ambient air background immediately prior to sample analysis to subtract atmospheric CO₂ and water vapor (Self-validating step).
Data Interpretation & Expected Results
To facilitate rapid data review, the expected quantitative and qualitative outcomes are summarized below.
Table 1: Chromatographic System Suitability & Purity Parameters
Parameter
Acceptance Criteria (ICH Q2)
Expected Result for Target Amide
Retention Time (RT)
Consistent within ± 0.1 min
~8.4 min (Method specific)
Peak Tailing Factor (Tf)
≤ 1.5
1.1 - 1.2 (TFA suppresses tailing)
Resolution (Rs)
> 2.0 from nearest impurity
> 3.5
| Area % Purity | > 99.0% | ≥ 99.5% (Typical for reference std) |
Molecular Ion [M]⁺ (Exhibits 3:1 ³⁵Cl/³⁷Cl isotopic pattern)
164
Moderate (~40%)
[M - 77]⁺; Loss of the chloroacetyl radical (•C(=O)CH₂Cl)
91
Base Peak (100%)
Tropylium ion [C₇H₇]⁺; Cleavage of the benzyl group
| 59 | Moderate (~30%) | [CH₂OCH₃]⁺; Cleavage of the methoxyethyl ether chain |
Table 3: ¹H NMR Assignments and Rotamer Dynamics (DMSO-d6)
Proton Environment
Ambient Temp (298 K) Appearance
VT-NMR (353 K) Appearance
Aromatic (Phenyl)
Multiplet, 7.20 - 7.40 ppm
Multiplet, 7.25 - 7.35 ppm
Benzyl -CH₂-
Two singlets (ratio ~60:40), ~4.5 ppm
Coalesces to one sharp singlet
Chloroacetyl -CH₂-
Two singlets (ratio ~60:40), ~4.3 ppm
Coalesces to one sharp singlet
| Methoxy -CH₃ | Two singlets (ratio ~60:40), ~3.2 ppm | Coalesces to one sharp singlet |
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA).
URL: [Link] [1]
Thomas, A., et al. "Steric and Electronic Interactions Controlling the cis/trans Isomer Equilibrium at X-Pro Tertiary Amide Motifs in Solution." Biopolymers, National Institutes of Health (NIH) / PubMed.
URL: [Link] [2]
Leigh, D. A., et al. "“Smart” Rotaxanes: Shape Memory and Control in Tertiary Amide Peptido[2]rotaxanes." Journal of the American Chemical Society, ACS Publications.
URL: [Link] [3]
Application
Comprehensive Analytical Profiling of N-Benzyl-2-chloro-N-(2-methoxyethyl)acetamide: HPLC and GC-MS Methodologies
Introduction and Physicochemical Rationale N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4) is a highly functionalized tertiary amide utilized as a critical intermediate in the synthesis of complex act...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Physicochemical Rationale
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4) is a highly functionalized tertiary amide utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 241.72 g/mol , its structure features a UV-active benzyl ring, a polar methoxyethyl ether chain, and a reactive chloroacetamide moiety[1].
Developing robust analytical methods for this compound requires navigating specific physicochemical challenges:
Restricted Bond Rotation: As a tertiary amide, the molecule exhibits restricted rotation around the C–N bond. At ambient temperatures, this results in stable cis and trans rotamers. In liquid chromatography, if the rate of rotamer interconversion is similar to the chromatographic timescale, it manifests as severe peak broadening or split peaks, complicating quantification as detailed in 2[2].
Thermal and Photolytic Sensitivity: The chloroacetamide group is susceptible to degradation under extreme thermal stress or prolonged UV exposure, necessitating careful optimization of GC inlet temperatures and sample handling, consistent with3[3].
This application note provides field-proven, self-validating protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate purity assessment and structural confirmation.
To resolve the peak distortion caused by tertiary amide rotamers, the thermodynamic energy barrier of the C–N bond rotation must be overcome. By elevating the column compartment temperature to 45 °C, the interconversion rate is accelerated, coalescing the cis and trans states into a single, sharp, and symmetrical chromatographic peak. A reversed-phase C18 column is selected for optimal retention of the moderately polar ether and hydrophobic benzyl groups, while an acidic modifier (0.1% Trifluoroacetic acid) suppresses secondary silanol interactions[4].
Figure 1: Optimized RP-HPLC workflow for tertiary amide purity analysis.
Table 1: Optimized HPLC Parameters
Parameter
Specification
Scientific Rationale
Column
Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
High carbon load for optimal retention of the benzyl moiety.
Column Temp.
45 °C
Critical: Coalesces tertiary amide rotamers into a single peak.
System Preparation: Purge the HPLC system with Mobile Phases A and B. Equilibrate the C18 column at 45 °C at initial gradient conditions (10% B) until a stable baseline is achieved (approx. 20 minutes).
Standard Preparation: Weigh 10.0 mg of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide reference standard. Dissolve in 10 mL of Acetonitrile (Diluent) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL. Note: Avoid purely aqueous diluents to prevent analyte precipitation.
System Suitability Test (SST): Inject the working standard five consecutive times.
Validation Criteria: Relative Standard Deviation (RSD) of peak area must be
≤
2.0%. Tailing factor must be
≤
1.5. If the peak is split, verify column temperature is accurately reaching 45 °C.
Sample Analysis: Inject blank diluent to confirm the absence of carryover, followed by duplicate injections of the prepared sample solutions.
Data Processing: Integrate the main peak at 210 nm. Calculate purity using the area normalization method, discarding peaks present in the blank injection.
GC-MS Methodology: Structural Confirmation and Isotopic Profiling
Causality in Method Design
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (EI-MS) provides orthogonal verification of the compound's identity. Because the molecule lacks free hydroxyl or primary/secondary amine groups, it is sufficiently volatile and does not require derivatization. However, chloroacetamides can undergo thermal dechlorination if inlet temperatures are excessive, as noted in 5[5]. Therefore, an inlet temperature of 250 °C is selected as the optimal balance between complete volatilization and thermal stability.
Figure 2: Proposed EI-MS fragmentation pathways for the target chloroacetamide.
Table 2: Optimized GC-MS Parameters
Parameter
Specification
Scientific Rationale
Column
HP-5MS (30 m x 0.25 mm, 0.25 µm)
Low-bleed, 5% phenyl stationary phase ideal for MS applications.
Carrier Gas
Helium, 1.2 mL/min (Constant Flow)
High diffusivity provides optimal resolution and MS compatibility.
Inlet Temp.
250 °C
High enough for volatilization, low enough to prevent thermal degradation.
Injection Mode
Split (10:1)
Prevents MS detector saturation given the high response of the analyte.
Oven Program
80 °C (1 min)
→
15 °C/min to 280 °C (5 min)
Rapidly elutes solvent, then provides a steady ramp for the 241 MW analyte.
MS Ionization
Electron Ionization (EI), 70 eV
Standard energy for reproducible fragmentation libraries.
Scan Range
m/z 40 to 400
Captures the low-mass methoxyethyl fragment up to the molecular isotope cluster.
Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA).
Validation Criteria: Verify that m/z 69, 219, and 502 are present with appropriate relative abundances and that the isotope ratios reflect a clean, leak-free vacuum system.
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds to ensure complete dissolution.
Chromatographic Run: Inject 1.0 µL of the sample using the split mode.
Mass Spectral Interpretation:
Locate the chromatographic peak corresponding to the analyte.
Verify the presence of the molecular ion cluster at m/z 241 and m/z 243 in a characteristic 3:1 ratio, confirming the presence of a single chlorine atom.
Confirm structural identity by identifying key diagnostic fragments: m/z 206 (loss of the chlorine radical), m/z 91 (tropylium ion resulting from benzyl cleavage), and m/z 59 (cleavage of the methoxyethyl ether chain).
References
Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. ACS Publications. URL:[Link]
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Technical University of Denmark (DTU). URL: [Link]
Internal Motions in a Fulleropyrrolidine Tertiary Amide with Axial Chirality. ACS Publications. URL:[Link]
Application Note: Efficacy and Mechanistic Profiling of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Mechanistic Grounding & Rationale N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is a synthetic analog belonging to the Group 15 chloroacetamide chemical family[1]. Herbicides in this class—such as metolachlor, alachlor,...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Grounding & Rationale
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is a synthetic analog belonging to the Group 15 chloroacetamide chemical family[1]. Herbicides in this class—such as metolachlor, alachlor, and acetochlor—exhibit potent pre-emergence weed control by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs)[2].
The primary biochemical target of this compound is the VLCFA synthase (specifically the condensing enzyme, FAE1) located within the elongase complex of the endoplasmic reticulum[3][4]. This enzyme catalyzes the rate-limiting condensation of malonyl-CoA with acyl-CoA (typically C18)[5]. Chloroacetamides bind irreversibly to this synthase, halting the production of C20–C24 fatty acids[4].
Causality in Experimental Design: Because VLCFAs are critical for cell membrane biogenesis and cuticular wax formation in rapidly dividing tissues, chloroacetamides are strictly effective during early seedling shoot growth[2][6]. Consequently, efficacy testing must be conducted pre-emergence; post-emergence applications will yield false negatives because mature plant tissues have already synthesized stable membranes and are no longer reliant on rapid de novo VLCFA synthesis[7].
Biochemical mechanism of action of chloroacetamide herbicides targeting VLCFA synthase.
Experimental Workflows
To establish a comprehensive and self-validating profile for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, the testing protocol is divided into three distinct phases: biochemical validation, phenotypic validation, and crop safety profiling.
Three-phase experimental workflow for evaluating chloroacetamide herbicidal efficacy.
Phase 1: In Vitro Microsomal Elongase Assay (Target Validation)
Objective: To quantify the biochemical IC50 of the compound independent of soil dynamics, microbial degradation, or plant uptake variables.
Self-Validating System: This assay utilizes microsomes isolated from etiolated leek (Allium porrum) seedlings. Etiolated leeks are chosen because they possess a highly active elongase complex driven by rapid cuticular wax synthesis in the dark[3][8]. S-metolachlor is utilized as a positive control. If the S-metolachlor IC50 deviates from the established 10–100 nM range, the microsomal batch is considered compromised (e.g., degraded malonyl-CoA or denatured FAE1) and must be discarded[8].
Step-by-Step Protocol:
Microsome Isolation: Germinate leek seeds in complete darkness at 20°C for 7 days. Homogenize the etiolated shoots in an extraction buffer (0.1 M HEPES, pH 7.2, 1 mM DTT, 0.3 M sucrose). Centrifuge at 10,000 × g for 15 minutes to remove cellular debris, then ultracentrifuge the supernatant at 100,000 × g for 60 minutes to pellet the active microsomes.
Pre-Incubation (Critical Step): Resuspend the microsomal pellet. Incubate 50 µg of microsomal protein with varying concentrations of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (0.1 nM to 10 µM) for 30 minutes at 30°C.
Causality Note: Chloroacetamides require this 30-minute lag phase to form the irreversible enzyme-inhibitor complex before the substrate is introduced. Failing to pre-incubate will result in false loss-of-efficacy data[4][5].
Reaction Initiation: Add 20 µM oleoyl-CoA (C18:1-CoA), 1 mM NADH, 1 mM NADPH, and 10 µM [2-14C]malonyl-CoA (0.5 µCi) to initiate the elongation sequence[8].
Termination & Extraction: After 60 minutes, terminate the reaction by adding 10% KOH in methanol. Saponify the mixture at 80°C for 30 minutes, acidify with HCl, and extract the lipids using hexane.
Quantification: Separate the extracted fatty acids via reversed-phase radio-HPLC. Quantify the radioactivity incorporated into the C20–C24 fractions using a scintillation counter to calculate the IC50[8].
Objective: To determine the whole-plant effective dose (ED50/ED90) under controlled environmental conditions[9].
Step-by-Step Protocol:
Soil Preparation: Utilize a standardized sandy loam soil with low organic matter (<2%).
Causality Note: High organic matter or high clay content can artificially reduce the bioavailability of the herbicide due to tight adsorption, skewing the baseline ED50[9].
Sowing: Sow seeds of target indicator species (e.g., Echinochloa crus-galli for monocots, Amaranthus retroflexus for dicots) at a depth of 1.5 cm in 10-cm square pots.
Application: Immediately after sowing, apply the test compound using a calibrated laboratory track sprayer. Apply a logarithmic dose range (e.g., 15, 30, 60, 125, 250, 500, 1000 g a.i./ha) in a carrier water volume of 200 L/ha.
Causality Note: Application must occur before the shoot meristem breaches the soil surface. The herbicide is absorbed primarily through the emerging coleoptile in grasses or the hypocotyl in broadleaves[2].
Incubation: Maintain pots in a greenhouse at 25°C/20°C (day/night) with a 16-h photoperiod. Sub-irrigate the pots to prevent downward leaching of the herbicide out of the critical germination zone.
Evaluation: At 21 days after application (DAA), record the emergence percentage, visual stunting (0-100% scale), and shoot fresh weight[10].
Objective: A viable herbicide must control weeds without damaging the economic crop. Chloroacetamides are typically detoxified in tolerant crops (like maize) via rapid glutathione S-transferase (GST) conjugation[2]. This phase assesses the therapeutic index.
Step-by-Step Protocol:
Sow crop seeds (e.g., Zea mays, Glycine max) in larger 2-liter pots to accommodate extensive root growth[9].
Apply the herbicide pre-emergence at 1X, 2X, and 4X the anticipated field use rate (e.g., 250, 500, 1000 g a.i./ha).
Assess crop phytotoxicity at 14 and 28 DAA. Evaluate for characteristic chloroacetamide injury symptoms: "buggy-whipping" (leaf entrapment/failure to unfurl) in grasses, or crinkled, cupped, and heart-shaped leaves in broadleaves[2].
Quantitative Data Presentation
The following table summarizes the expected quantitative metrics for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide compared to a commercial reference standard, ensuring a clear benchmark for assay validation.
Metric
Target / Species
Expected Range (N-benzyl analog)
Reference Standard (S-metolachlor)
Mechanistic Implication
In Vitro IC50
Leek Microsomal VLCFA Synthase
10 – 100 nM
10 – 50 nM
Validates direct, irreversible binding to the FAE1 condensing enzyme.
Pre-Emergence ED50
Echinochloa crus-galli (Monocot)
50 – 150 g a.i./ha
~75 g a.i./ha
High susceptibility due to efficient coleoptile absorption during emergence.
Pre-Emergence ED50
Amaranthus retroflexus (Dicot)
100 – 300 g a.i./ha
~150 g a.i./ha
Moderate susceptibility; requires a higher dose for sufficient hypocotyl uptake.
Crop Safety (Phytotoxicity)
Zea mays (Maize)
< 10% injury at 1000 g a.i./ha
< 5% injury at 1000 g a.i./ha
Demonstrates rapid metabolic detoxification via GST conjugation in tolerant crops.
References
[9] General guidelines for sound, small-scale herbicide efficacy research. Aquatic Plant Management Society (APMS). URL:
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority (APVMA). URL:
[10] European Guidelines to conduct herbicide resistance tests. Herbicide Resistance Action Committee (HRAC). URL:
[2] Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment. URL:
[3] Mode of Action for Chloroacetamides and Functionally Related Compounds. J-Stage. URL:
[8] Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings. ResearchGate. URL:
[4] The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed / NIH. URL:
[6] Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. URL:
[5] The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate. URL:
[1] Modes of Action of Different Classes of Herbicides. IntechOpen. URL:
[7] Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WSSA. URL:
Application Notes & Protocols: Evaluating the Herbicidal Activity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Introduction N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4) is a member of the chloroacetamide class of chemical compounds.[1] Chloroacetamide herbicides are widely used in agriculture for their effe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4) is a member of the chloroacetamide class of chemical compounds.[1] Chloroacetamide herbicides are widely used in agriculture for their effectiveness in controlling a variety of weeds, particularly annual grasses and some broadleaf species.[2][3][4] They are primarily soil-applied, pre-emergent herbicides, meaning they act on weeds during the germination and early seedling growth stages, often before the weeds emerge from the soil.[2][5][6]
The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5][7][8] VLCFAs are essential components for building new cell membranes, which are critical for cell division and expansion.[5][8] By disrupting VLCFA production, chloroacetamides halt the growth of emerging shoots and roots of susceptible plants, leading to their death.[2][6]
This document provides a detailed protocol for researchers to conduct an initial evaluation of the pre-emergent herbicidal efficacy of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, hereafter referred to as "Test Compound," in a controlled greenhouse environment. The methods described herein are based on established principles for testing soil-applied herbicides and can be adapted for various weed and crop species.[9][10]
Hypothesized Mechanism of Action
The herbicidal activity of the Test Compound is hypothesized to follow the established mechanism for the chloroacetamide family (WSSA Group 15).[5][6] The compound is absorbed by the emerging shoots and roots of seedlings.[2] Inside the plant cells, it is believed to inhibit the VLCFA elongase enzyme complex. This inhibition prevents the extension of fatty acid chains beyond 18 carbons, which are crucial for forming cellular membranes and cuticular waxes.[7][8] The resulting disruption of cell division and uncontrolled cell permeability ultimately leads to seedling death before or shortly after emergence.[2][7]
Caption: Hypothesized mechanism of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide action.
This protocol details a whole-plant bioassay conducted in a greenhouse to determine the dose-response relationship of the Test Compound on selected weed and crop species.[9]
Materials and Reagents
Test Compound: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Solvent: Acetone or DMSO (reagent grade)
Surfactant: Non-ionic surfactant (e.g., Tween 20)
Pots: 10 cm diameter plastic pots with drainage holes[11]
Soil: Sterilized sandy loam or a standard greenhouse potting mix
Test Species Seeds:
Grass Weed: Barnyardgrass (Echinochloa crus-galli) or Giant Foxtail (Setaria faberi)
Broadleaf Weed: Palmer Amaranth (Amaranthus palmeri) or Common Lambsquarters (Chenopodium album)
Crop Species: Corn (Zea mays) or Soybean (Glycine max)
Equipment:
Analytical balance
Volumetric flasks and pipettes
Magnetic stirrer
Laboratory spray chamber calibrated to deliver 200 L/ha[11]
Greenhouse with controlled temperature (25-30°C day / 18-22°C night) and lighting (16h photoperiod)
Watering cans or automated irrigation system
Step-by-Step Methodology
Step 1: Preparation of Test Compound Stock Solution
Accurately weigh the required amount of the Test Compound.
Dissolve the compound in a minimal amount of acetone to create a high-concentration stock solution (e.g., 10,000 mg/L). Ensure complete dissolution using a magnetic stirrer.
Rationale: Acetone is a common solvent for organic compounds that are not readily soluble in water. Using a high-concentration stock allows for accurate serial dilutions.
Step 2: Preparation of Application Solutions
Perform serial dilutions of the stock solution with a water-surfactant mixture (0.1% v/v non-ionic surfactant) to achieve a range of desired application rates.
A suggested range for initial screening is 0 (control), 50, 100, 200, 400, and 800 g a.i./ha (grams of active ingredient per hectare). The highest rate should also be tested for crop tolerance.[12]
The control solution should contain the same concentration of acetone and surfactant as the highest herbicide concentration to account for any potential phytotoxic effects of the formulation itself.
Step 3: Planting
Fill the 10 cm pots with the prepared soil mixture, leaving about 2 cm of headspace.
Sow approximately 15-20 seeds of a single test species per pot to ensure sufficient germination for assessment.[11]
Cover the seeds with a thin layer (approx. 1 cm) of soil and gently firm the surface.[9]
Water the pots thoroughly and allow them to drain.
Step 4: Herbicide Application
Arrange the pots in the laboratory spray chamber according to the experimental design (e.g., completely randomized design with 4-5 replicates per treatment).
Within 24 hours of planting and watering, apply the prepared herbicide solutions to the soil surface.[9] This timing is critical for pre-emergent herbicides.[11]
Rationale: Applying the herbicide before weed seeds germinate allows the chemical to form a barrier in the soil that emerging seedlings will contact.
Step 5: Incubation and Growth
Transfer the treated pots to the greenhouse.
Maintain optimal growing conditions: 25-30°C, 16-hour photoperiod, and adequate humidity.
Water the pots as needed, typically from the bottom by placing them in saucers of water, to avoid disturbing the herbicide layer on the soil surface.[9]
Step 6: Data Collection and Analysis
Assess the plants 21 to 28 days after treatment (DAT).[11]
Visual Injury Assessment: Rate the overall plant health and injury on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.[13]
Biomass Reduction: Carefully remove all surviving plants from each pot, wash the roots, and place the plant material in a labeled paper bag.
Dry the plant material in an oven at 70°C for 72 hours or until a constant weight is achieved.
Weigh the dried biomass for each pot.
Calculate the percent biomass reduction relative to the mean of the untreated control replicates.
Analyze the data using an appropriate statistical software package. Perform a regression analysis to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) or EC₅₀ (the effective concentration to control 50% of the population) for each weed species.[14]
Caption: Experimental workflow for greenhouse pre-emergent herbicide bioassay.
Data Interpretation and Expected Results
The efficacy of the Test Compound is determined by its ability to reduce weed growth at various rates while causing minimal injury to the crop. A successful pre-emergent herbicide will exhibit high activity on target weeds and a wide margin of safety for the crop. The GR₅₀ values provide a quantitative measure of herbicidal potency.
Table 1: Example Efficacy Data for the Test Compound (21 DAT)
Application Rate (g a.i./ha)
Barnyardgrass (% Biomass Reduction)
Palmer Amaranth (% Biomass Reduction)
Corn (% Visual Injury)
0 (Control)
0
0
0
50
45
55
0
100
78
85
0
200
95
98
5
400
100
100
10
800
100
100
15
Calculated GR₅₀ (g/ha)
~55
~45
>800
Note: The data presented in this table is illustrative and intended to represent potential outcomes.
From this example data, the Test Compound shows excellent pre-emergent control of both a key grass weed and a problematic broadleaf weed at rates of 100-200 g a.i./ha. Importantly, it demonstrates good crop safety in corn, with only minor injury observed at rates significantly exceeding the effective use rates.
Safety Precautions
Researchers must adhere to standard laboratory safety protocols. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the Test Compound and its solutions. All weighing and solution preparation should be conducted in a fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal instructions.
References
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge University Press. Available at: [Link]
Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America.
Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C. Available at: [Link]
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]
El-Zemity, S. A., et al. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum.
Tan, S., et al. (2015). Modes of Action of Different Classes of Herbicides. IntechOpen. Available at: [Link]
Shaner, D. L. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
El-Zemity, S. A., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Journal of the Iranian Chemical Society.
El-Zemity, S. et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. Available at: [Link]
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]
Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca. Available at: [Link]
Gallagher, R. S., et al. (2014). A new method for assessing herbicide damage in weeds. 19th Australasian Weeds Conference.
Madsen, J. D., & Wersal, R. M. (2017). General guidelines for sound, small-scale herbicide efficacy research.
APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority.
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (2025). MDPI. Available at: [Link]
Werle, R. (2021). Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays. WiscWeeds.info. Available at: [Link]
Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Plantalyt GmbH. Available at: [Link]
Li, Y. X., et al. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science.
Application Note: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide as a Chemical Probe in Plastoquinone Biosynthesis Research
Executive Summary & Structural Rationale Plastoquinone (PQ) is an essential electron carrier in the photosynthetic electron transport chain and a mandatory cofactor for phytoene desaturase (PDS) in carotenoid biosynthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Plastoquinone (PQ) is an essential electron carrier in the photosynthetic electron transport chain and a mandatory cofactor for phytoene desaturase (PDS) in carotenoid biosynthesis. Disruption of the PQ biosynthetic pathway—particularly at the 4-hydroxyphenylpyruvate dioxygenase (HPPD) or homogentisate solanesyltransferase (HST) nodes—results in the rapid depletion of photoprotective pigments, leading to severe photobleaching and plant death .
Historically, chloroacetamides have been categorized as inhibitors of Very Long-Chain Fatty Acid (VLCFA) elongases. However, recent advances in pharmacophore modeling have demonstrated that the N-benzyl amide moiety is a highly potent scaffold for HPPD inhibition . N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) emerges as a highly specialized chemical probe due to its unique structural triad:
N-benzyl group : Facilitates critical π-π stacking interactions with phenylalanine residues within the HPPD active site.
Methoxyethyl chain : Functions as a Hydrogen Bond Acceptor (HBA), coordinating with the catalytic metal ion (Fe²⁺ or Co²⁺) required for HPPD activity .
Chloroacetamide core : Provides an electrophilic center that allows researchers to investigate potential dual-target crosstalk between VLCFA elongation and PQ biosynthesis.
This application note provides a comprehensive, self-validating methodological framework for utilizing this compound to interrogate plastoquinone biosynthesis.
Mechanistic Pathway & Intervention Point
To understand the experimental design, one must trace the causality of the biochemical pathway. HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). By acting as a competitive inhibitor at the HPPD active site, the N-benzyl probe halts HGA production, thereby starving the downstream HST enzyme of its substrate and collapsing the cellular PQ pool.
Fig 1. Plastoquinone biosynthesis pathway and probe intervention at the HPPD node.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality checks to ensure that observed phenotypes are strictly the result of HPPD inhibition rather than off-target toxicity.
Protocol A: In Vitro Recombinant HPPD Inhibition Assay
Causality & Rationale : To prove direct target engagement, HPPD must be isolated from cellular metabolism. Ascorbate is strictly required in the buffer; without it, the catalytic Fe(II) rapidly oxidizes to inactive Fe(III) during turnover, leading to false-positive inhibition readings.
Buffer Preparation : Prepare 50 mM Bis-Tris buffer (pH 7.0) containing 2 mM sodium ascorbate and 10 µM FeSO₄.
Enzyme Incubation : Pre-incubate 0.2 µg of recombinant Arabidopsis thaliana HPPD with varying concentrations of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (0.1 µM to 100 µM) for 15 minutes at 25°C.
Reaction Initiation : Add 100 µM HPP (substrate) to initiate the reaction.
Quantification : Measure the depletion of HPP via UV absorbance at 292 nm over 10 minutes.
System Validation : Run a parallel reaction using 1 µM Mesotrione (a gold-standard HPPD inhibitor) to confirm >90% inhibition. Run a baseline control omitting HPP to ensure the probe itself does not absorb at 292 nm.
Protocol B: In Vivo Plastoquinone Quantification via LC-MS/MS
Causality & Rationale : If HPPD is inhibited in vivo, the functional consequence must be a quantifiable collapse of the PQ pool. Because PQ is highly lipophilic, non-polar solvent extraction is mandatory to partition it away from polar cellular metabolites.
Tissue Extraction : Homogenize 100 mg of treated leaf tissue in liquid nitrogen. Add 1 mL of Hexane/Ethyl Acetate (80:20, v/v).
Phase Separation : Vortex for 5 minutes and centrifuge at 12,000 × g for 10 minutes at 4°C. Transfer the upper organic phase to a new vial and evaporate under a gentle stream of nitrogen.
Reconstitution & Analysis : Reconstitute in 200 µM methanol. Analyze via LC-MS/MS using a C18 column. Monitor the specific transitions for PQ (m/z 749.6 → 151.1).
System Validation : Prior to homogenization, spike the tissue with 50 ng of a stable isotope-labeled standard (PQ-d6). Calculate the recovery rate to account for matrix effects and extraction losses.
Causality & Rationale : PQ is a required cofactor for PDS. Lack of PQ halts carotenoid synthesis, causing photobleaching. If the probe specifically targets HPPD, exogenous application of the downstream product (HGA) will bypass the enzymatic block, restoring PQ synthesis and greening.
Media Preparation : Prepare standard Murashige and Skoog (MS) agar plates.
Treatment Groups :
Group 1: MS + 10 µM Probe
Group 2: MS + 10 µM Probe + 1 mM HGA
Cultivation : Sow wild-type Arabidopsis seeds and grow under a 16h/8h light/dark cycle at 22°C for 7 days.
System Validation : If the probe causes bleaching via an off-target mechanism (e.g., direct PDS inhibition or VLCFA disruption), HGA supplementation will fail to restore the green phenotype. Successful rescue definitively validates HPPD as the primary in vivo target.
Quantitative Data Profiling
The following table summarizes the expected quantitative profiling data when benchmarking N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide against a commercial standard.
Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor
Source: Journal of Pesticide Science (via NCBI PMC)
URL:[Link]
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Application
Application Note: Discovery and Validation of N-benzyl-2-methoxy-5-propargyloxybenzoamides as Plastoquinone-Targeting Bleaching Herbicides
Executive Summary The rapid emergence of weed biotypes resistant to conventional herbicides necessitates the continuous discovery of novel agrochemical scaffolds. While direct inhibitors of phytoene desaturase (PDS) and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid emergence of weed biotypes resistant to conventional herbicides necessitates the continuous discovery of novel agrochemical scaffolds. While direct inhibitors of phytoene desaturase (PDS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD) dominate the bleaching herbicide market, alternative chemotypes are required to manage resistance.
This application note details the development, synthesis, and mechanistic validation of N-benzyl-2-methoxy-5-propargyloxybenzoamides , a novel class of bleaching herbicides[1]. These compounds induce severe photobleaching in susceptible plants by indirectly disrupting carotenoid biosynthesis through the targeted depletion of plastoquinone (PQ)[2].
Mechanistic Rationale: The Plastoquinone-Carotenoid Axis
To design a self-validating experimental workflow, it is critical to understand the causality of the bleaching phenotype. Carotenoids (such as
β
-carotene) are essential photoprotectants that safely dissipate excess excitation energy from chlorophyll. Without them, photooxidation destroys the chloroplast, leading to cell death[1].
The desaturation of phytoene into lycopene—a critical step in carotenoid synthesis—is catalyzed by PDS. However, PDS requires plastoquinone (PQ) as an essential electron acceptor. The novel N-benzyl-2-methoxy-5-propargyloxybenzoamides do not inhibit PDS directly; rather, they block the upstream biosynthesis of PQ by inhibiting the production of homogentisic acid (HGA)[2]. By starving PDS of its required cofactor, these compounds effectively halt carotenoid production, resulting in the characteristic bleaching effect.
Fig 1. Herbicide MOA: PQ depletion via upstream inhibition, validated by HGA rescue.
Initial random screening identified basic N-benzyl-2-methoxybenzamides as weak bleaching agents[3]. To optimize target engagement and systemic translocation, systematic structural modifications were performed. The causality behind the SAR rules is as follows:
2-Position (Benzoyl Ring) : A methoxyl group is strictly essential for baseline herbicidal activity, likely anchoring the molecule within the enzyme's active site[3].
5-Position (Benzoyl Ring) : The introduction of a propargyloxy group significantly enhances binding affinity through favorable steric and hydrophobic interactions[2].
3- or 4-Position (Benzylamine Ring) : Small, electronegative or lipophilic groups (such as Fluorine or Methyl) optimize membrane permeability, allowing the herbicide to reach the plastid efficiently[2].
Table 1: SAR Summary and Quantitative Efficacy
Compound Class
Benzoyl Substitution
Benzyl Substitution
Post-Emergence Efficacy
Mechanistic Outcome
Base Scaffold
2-Methoxy
None
Low
Weak PQ depletion
Intermediate
2-Methoxy
3-Fluoro / 4-Fluoro
Moderate
Partial bleaching
Lead (e.g., 406)
2-Methoxy, 5-Propargyloxy
4-Fluoro
High (Matches Mesotrione)
Severe
β
-carotene drop
Lead (e.g., 412)
2-Methoxy, 5-Propargyloxy
3-Methyl
High (Matches Diflufenican)
Severe
β
-carotene drop
Experimental Protocols
As an application scientist, it is vital to utilize self-validating protocols. The following workflows detail the synthesis, efficacy screening, and mechanistic validation of these compounds.
Protocol A: Convergent Synthesis of Lead Compounds
Rationale: A convergent approach allows for the late-stage diversification of the benzylamine moiety, enabling rapid generation of analog libraries for SAR testing[4].
Alkylation : In a round-bottom flask, dissolve methyl 5-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous acetone. Add anhydrous
K2CO3
(2.0 eq) and propargyl bromide (1.2 eq). Reflux the mixture for 6 hours. Monitor via TLC. Filter and concentrate to yield the 5-propargyloxy intermediate.
Saponification : Dissolve the intermediate in ethanol and add aqueous KOH (2.0 eq). Reflux for 3 hours to hydrolyze the ester. Acidify with 1N HCl to precipitate 2-methoxy-5-propargyloxybenzoic acid. Filter and dry.
Amide Coupling : Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC (1.2 eq) and DMAP (0.1 eq) to activate the acid. Slowly add the chosen substituted benzylamine (e.g., 4-fluorobenzylamine, 1.1 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours.
Purification : Wash the organic layer sequentially with 1N HCl, saturated
NaHCO3
, and brine. Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to afford the final N-benzyl-2-methoxy-5-propargyloxybenzoamide.
Protocol B: In Vivo Herbicidal Efficacy Screening
Rationale: Post-emergence screening on indicator broadleaf weeds provides a direct measure of field-applicable bioactivity compared to commercial standards[2].
Cultivation : Grow indicator species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in standard potting soil under controlled greenhouse conditions (25°C, 16h light / 8h dark cycle) until the 3-4 true leaf stage.
Formulation : Dissolve the synthesized compounds in a solvent system of acetone/water (1:1 v/v) containing 0.1% Tween-20 to ensure uniform foliar adhesion and cuticular penetration.
Application : Apply the formulation at a rate of 150 to 375 g a.i./ha using a calibrated laboratory track sprayer.
Controls : Include Mesotrione and Diflufenican as positive controls, and a solvent-only blank as a negative control.
Assessment : Evaluate visual bleaching injury at 7, 14, and 21 days post-application using a 0-100% scale (0 = normal growth, 100 = complete bleaching and necrosis).
Protocol C: Mechanism of Action (MOA) Validation via HGA Rescue
Rationale: To definitively prove that the herbicide targets the pathway upstream of HGA (such as HPPD), we employ a biochemical rescue assay. If the compound inhibits PQ synthesis upstream, supplying exogenous HGA will bypass the blockade, restoring PQ and reversing the bleaching effect. If the herbicide targeted PDS directly, HGA would fail to rescue the phenotype[2].
Culture Preparation : Grow Chlamydomonas reinhardtii (green algae) in liquid Tris-Acetate-Phosphate (TAP) medium to the logarithmic growth phase (
106
cells/mL).
Experimental Setup : Aliquot the culture into 6-well plates and establish four groups:
Group A (Negative Control): Vehicle solvent only.
Group B (Herbicide): Treated with the
IC50
concentration of Compound 406.
Group C (Rescue): Treated with
IC50
of Compound 406 + 100
μ
M exogenous Homogentisic Acid (HGA).
Group D (HGA Control): Treated with 100
μ
M HGA only.
Incubation : Incubate the plates under continuous illumination (3000 Lux) at 25°C for 72 hours.
Quantification : Harvest cells via centrifugation. Extract pigments using 80% cold acetone. Quantify
β
-carotene and total chlorophyll via spectrophotometry (absorbance at 470 nm, 646 nm, and 663 nm).
Validation Check : Group B will exhibit severe pigment depletion. Group C must exhibit pigment levels statistically comparable to Group A, confirming that the herbicide acts by blocking the production of PQ[2].
References
Wei S, Zhao Z, Chen Y, Li Z, Huang Y, Zhang H, Ji Z. (2023). "N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone." Pest Management Science, 79(12): 5087-5095. URL: [Link]
Zhang H, Wang J, Ji Z, Sun X, Tian Q, Wei S, Ji Z. (2021). "Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides." Pest Management Science, 77(6): 2804-2811. URL:[Link]
improving the synthesis yield of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Technical Support Center: Yield Optimization for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide Synthesis Welcome to the Application Scientist Support Portal. Synthesizing tertiary chloroacetamides like N-benzyl-2-chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Yield Optimization for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing tertiary chloroacetamides like N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide presents unique chemoselective and thermodynamic challenges. The reaction relies on the N-acylation of the sterically hindered secondary amine, N-benzyl-2-methoxyethanamine, using chloroacetyl chloride. While seemingly straightforward, researchers frequently encounter depressed yields due to reagent hydrolysis, exothermic degradation, and poor phase partitioning during workup.
This guide deconstructs the reaction mechanics to provide a self-validating protocol and a targeted troubleshooting matrix.
Part 1: Mechanistic Workflow & Causality
The formation of the tertiary amide bond requires nucleophilic attack by the secondary amine onto the highly electrophilic acyl carbon of chloroacetyl chloride. Because chloroacetyl chloride is bifunctional (containing both an acyl chloride and an α-alkyl chloride), the reaction must be strictly controlled to favor N-acylation over N-alkylation or polymerization[1].
Figure 1: Reaction workflow for the N-acylation of N-benzyl-2-methoxyethanamine.
Part 2: Yield Optimization Data
To establish the most efficient reaction environment, we must evaluate the impact of the base and solvent. The table below summarizes quantitative optimization data derived from analogous chloroacetamide syntheses[2][3].
Non-nucleophilic base prevents competitive side reactions.
Part 3: Self-Validating Experimental Protocol
This protocol integrates real-time validation checkpoints to ensure the chemical environment remains optimal throughout the synthesis.
Step 1: System Preparation & Dehydration
Procedure: In an oven-dried, argon-purged round-bottom flask, dissolve N-benzyl-2-methoxyethanamine (1.0 eq) in anhydrous THF (0.2 M concentration). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or freshly distilled triethylamine (1.2 eq).
Causality: Moisture rapidly hydrolyzes chloroacetyl chloride into unreactive chloroacetic acid[1]. Using anhydrous THF and a non-nucleophilic base like DBU drives the equilibrium forward without competing for the electrophile[2].
Validation Checkpoint: Ensure the solvent moisture content is <50 ppm via Karl Fischer titration before proceeding.
Step 2: Thermal Control & Activation
Procedure: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate.
Causality: The acylation is highly exothermic. Localized heating causes the degradation of chloroacetyl chloride[4].
Validation Checkpoint: Insert an internal thermometer. Do not proceed until the internal temperature reads strictly between 0 °C and 5 °C.
Step 3: Electrophile Addition
Procedure: Dilute chloroacetyl chloride (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise over 30–60 minutes using an addition funnel.
Causality: Dropwise addition prevents thermal runaway and maintains a low steady-state concentration of the highly reactive acyl chloride, minimizing side reactions[4].
Validation Checkpoint: Monitor the internal thermometer during addition; if the temperature spikes above 5 °C, pause the addition until the mixture cools.
Step 4: Reaction Propagation & Monitoring
Procedure: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours.
Causality: Warming to room temperature provides the activation energy necessary to drive the sterically hindered secondary amine to complete conversion[2].
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc, 7:3). The reaction is self-validated as complete when the starting amine spot entirely disappears.
Step 5: Quenching & Phase Extraction
Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: The 2-methoxyethyl group on the product is amphiphilic. Washing with pure water will cause the product to partition into the aqueous layer. Saturated brine "salts out" the organic product, forcing it into the organic phase[4].
Part 4: Troubleshooting Guide & FAQs
Figure 2: Troubleshooting logic tree for resolving low yields in chloroacetamide synthesis.
Q1: My TLC shows unreacted starting material even after 6 hours. Should I add more chloroacetyl chloride?A: Do not simply add more reagent without diagnosing the root cause. Unreacted amine usually indicates that the chloroacetyl chloride was consumed by ambient moisture (hydrolysis) rather than the amine[1]. Verify your anhydrous techniques. If the environment is strictly dry, the steric hindrance of the N-benzyl and 2-methoxyethyl groups might be slowing the reaction. In this case, adding a catalytic amount of DMF (2-3 drops) can activate the acyl chloride by forming a highly reactive Vilsmeier-Haack-type intermediate[3].
Q2: I am observing a complex mixture of side products on my TLC plate. What went wrong?A: This is a classic symptom of thermal degradation. The reaction between amines and chloroacetyl chloride releases significant heat[4]. If the addition is too fast or the cooling bath is insufficient, the localized temperature spikes cause the chloroacetyl chloride to polymerize or react at the α-chloro position. Ensure strict adherence to the 0–5 °C temperature limit during addition.
Q3: The reaction went to completion (no starting material on TLC), but my isolated yield after workup is only 40%. Where did the product go?A: Your product is likely trapped in the aqueous phase. The N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide molecule contains an ether linkage (2-methoxyethyl group) that readily hydrogen-bonds with water, giving the molecule amphiphilic properties. If you use standard water for your aqueous wash, the product will partition poorly into the organic layer. Always use saturated aqueous NaCl (brine) to decrease the solubility of the organic product in the aqueous phase, effectively "salting it out" into your extraction solvent[4].
References
optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. 4
A facile amidation of chloroacetyl chloride using DBU - International Journal of ChemTech Research (via Sphinx Knowledge House). 2
What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent - ResearchGate. 3
N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols - Benchchem. 1
Technical Support Center: Optimizing Amidation for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the acylation of sterically hindered secondary amines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the acylation of sterically hindered secondary amines. The synthesis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide —a critical intermediate in medicinal chemistry—requires precise control over reaction kinetics.
This guide transcends basic protocols. We will not just list steps; we will dissect the causality behind experimental choices, empowering you to understand the thermodynamic and kinetic forces at play so you can troubleshoot your workflows effectively.
Mechanistic Causality: Time & Temperature Dynamics
The reaction between N-benzyl-2-methoxyethanamine and chloroacetyl chloride is a delicate balance between thermodynamic driving forces and kinetic control. Understanding this interplay is critical for optimization:
The Exothermic Challenge: Chloroacetyl chloride is a highly reactive, bifunctional electrophile. Its initial reaction with a secondary amine is violently exothermic. Failing to control this enthalpy leads to localized heating, prompting the oxidative degradation of the amine and the polymerization of the acyl chloride into dark, resinous byproducts 1[1].
Steric Hindrance: Unlike primary amines, N-benzyl-2-methoxyethanamine possesses significant steric bulk around the nucleophilic nitrogen2[2]. While a low temperature (0–5 °C) is mandatory to control the initial exotherm, it provides insufficient activation energy to drive the reaction to completion.
Hydrolytic Vulnerability: Extended reaction times at elevated temperatures (>40 °C) or prolonged stirring at room temperature (>6 hours) expose the
α
-chloro group of the resulting acetamide to nucleophilic attack by residual moisture or the organic base, leading to hydrolysis3[3].
Troubleshooting & Optimization Workflow
Use the following logical matrix to diagnose and correct temperature-dependent anomalies during your synthesis.
Troubleshooting logic for temperature-dependent anomalies during chloroacetylation.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Each step includes a mechanistic checkpoint to verify the reaction's integrity before proceeding.
Materials Required:
N-benzyl-2-methoxyethanamine (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Triethylamine (Et₃N) (1.2 eq)
Anhydrous Dichloromethane (DCM) (10 mL/mmol)
Step-by-Step Methodology:
System Purge & Preparation: Dissolve N-benzyl-2-methoxyethanamine and Et₃N in anhydrous DCM.
Validation Check: Ensure the system is under an inert argon atmosphere. Ambient moisture will rapidly hydrolyze chloroacetyl chloride into chloroacetic acid, killing the reaction yield 3[3].
Thermal Equilibration: Submerge the reaction flask in an ice-salt bath and cool to strictly 0–5 °C.
Causality: Lowering the kinetic energy of the system is mandatory before introducing the highly reactive acyl chloride to prevent runaway exothermic polymerization1[1].
Controlled Acylation: Dilute chloroacetyl chloride in a small volume of DCM and add it dropwise over 15–30 minutes.
Validation Check: Monitor the internal temperature probe. If T > 5 °C, pause the addition. The formation of a white precipitate (triethylammonium chloride) visually validates that the acylation is proceeding successfully.
Kinetic Drive (Warming Phase): Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Causality: The steric bulk of the benzyl and 2-methoxyethyl groups requires a higher activation energy for complete conversion, which is only achieved by warming the system to 25 °C1[1].
Quench & Isolation: Quench the reaction by slowly adding cold water. Extract the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Quantitative Optimization Data
The table below summarizes the empirical relationship between reaction time, temperature, and the resulting yield/purity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Addition Temp (°C)
Stirring Temp (°C)
Reaction Time (h)
Conversion (%)
Purity (%)
Mechanistic Observation
0–5
0–5
4.0
65%
98%
Incomplete reaction due to steric hindrance of the secondary amine.
0–5
20–25
2.0 – 4.0
>99%
98%
Optimal. Balanced kinetic drive and thermal stability.
20–25
20–25
2.0
>99%
82%
Exothermic runaway; rapid formation of dark, resinous byproducts.
0–5
40
1.0
>99%
75%
Thermal degradation and nucleophilic attack on the
α
-chloro group.
0–5
20–25
12.0
99%
88%
Over-reaction/hydrolytic cleavage of the chloroacetyl group due to prolonged basic exposure.
Troubleshooting Guides & FAQs
Q: My reaction mixture is turning dark brown and yielding a sticky resin instead of a clean product. What is the likely cause and how can I prevent it?A: This is a classic symptom of an exothermic runaway. Chloroacetyl chloride reacts violently with secondary amines. If the addition temperature exceeds 5 °C, localized heating accelerates the oxidative degradation of the amine and the polymerization of the acyl chloride 1[1]. Solution: Ensure strict temperature control (0–5 °C) using a properly maintained ice-salt bath and strictly regulate the dropwise addition rate.
Q: I observe incomplete conversion of N-benzyl-2-methoxyethanamine even after 4 hours. What should I adjust?A: The root cause is steric hindrance. The bulky benzyl and 2-methoxyethyl groups reduce the nucleophilic attack rate compared to unhindered amines. While the initial addition must be performed at 0–5 °C, the subsequent stirring phase must be warmed to room temperature (20–25 °C). If the reaction remains at 0 °C, the system lacks the activation energy required to push the sterically hindered transition state to completion1[1].
Q: Can I increase the temperature to 40 °C to speed up the reaction?A: No. Elevated temperatures compromise the thermal stability of the chloroacetamide product under basic conditions. Heating the system promotes the nucleophilic attack of the base (e.g., Et₃N) or trace moisture on the highly reactive
α
-chloro group, leading to hydrolysis or quaternary ammonium salt formation4[4].
Q: How critical is the reaction time once room temperature is reached?A: Highly critical. Extended reaction times (>6 hours) at room temperature in the presence of an HCl scavenger (base) and trace moisture can lead to the slow hydrolytic degradation of the chloroacetyl group 3[3]. You must limit the room temperature phase to 2–4 hours and quench promptly with water to neutralize the system.
References
BenchChem. "Technical Support Center: Optimization of Reaction Temperature for Chloroacetylation of Amines." 1
Ovid. "Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography." 3
BenchChem. "Application Notes and Protocols for N-benzylation of 2-methoxyethanamine." 2
PubChem. "N-Benzyl-2-chloroacetamide." National Center for Biotechnology Information.4
analysis of byproducts from N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing N-benzyl-2-chloro-N-(2-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4).
The chloroacetylation of secondary amines is a fundamental transformation in medicinal chemistry, often serving as a gateway to complex active pharmaceutical ingredients (APIs). However, the bifunctional nature of chloroacetyl chloride (an electrophilic acyl chloride and an electrophilic alkyl halide) frequently leads to a complex byproduct profile. This guide dissects the mechanistic origins of these impurities and provides field-proven analytical protocols to isolate, identify, and eliminate them.
I. Mechanistic Origins of Synthesis Byproducts
To effectively troubleshoot a reaction, we must first understand the causality of failure modes. The synthesis relies on the nucleophilic acyl substitution of chloroacetyl chloride by N-benzyl-2-methoxyethanamine. However, competing nucleophiles (bases, trace water, or excess substrate) can hijack this pathway[1].
Reaction pathways showing the target synthesis and three primary byproduct divergence points.
II. Troubleshooting FAQs: Byproduct Identification & Mitigation
Q1: During LC-MS analysis, I observe a highly polar byproduct that elutes very early on my C18 column. The mass is significantly higher than my target product. What is this?The Science: You are likely observing a Quaternary Ammonium Salt (Byproduct B). Chloroacetamides contain a highly reactive
α
-chloro group. If you are using a nucleophilic tertiary amine like Triethylamine (TEA) or Pyridine as your acid scavenger, it will attack the newly formed N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, displacing the chloride ion[2].
The Fix: Switch your acid scavenger. Replace TEA with a non-nucleophilic base like
N,N
-Diisopropylethylamine (DIPEA). Alternatively, utilize an epoxide-based scavenger like propylene oxide in a neutral phosphate buffer, which irreversibly traps HCl as 1-chloropropan-2-ol without introducing nucleophilic competition[3].
Q2: My assay shows a byproduct with an m/z of ~373 [M+H]+. It is highly lipophilic and co-elutes near my product. How do I suppress this?The Science: This is the Dimeric Diamide (
N,N′
-dibenzyl-
N,N′
-bis(2-methoxyethyl)glycinamide). It forms when unreacted N-benzyl-2-methoxyethanamine acts as a nucleophile against the
α
-carbon of your already-formed chloroacetamide product. This is a classic stoichiometric mismatch issue.
The Fix: Implement an inverse addition protocol . Instead of adding the amine to the chloroacetyl chloride, dissolve the chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0 °C, and add the amine/base mixture dropwise. This ensures the amine is always the limiting reagent in the microenvironment of the reaction flask, preventing dimerization[1].
Q3: We are seeing variable yields batch-to-batch, accompanied by a strong UV-inactive peak that lowers the pH of our aqueous wash. What is happening?The Science: This is Chloroacetic Acid (Byproduct A), resulting from the rapid hydrolysis of chloroacetyl chloride by adventitious moisture. Acyl chlorides hydrolyze orders of magnitude faster than they react with secondary amines if water is present.
The Fix: Ensure a strictly anhydrous environment. Dry your N-benzyl-2-methoxyethanamine over 4Å molecular sieves prior to use. Purge the reaction vessel with argon, and use anhydrous solvents (e.g., DCM or THF with <50 ppm water).
III. Quantitative Byproduct Profiling Data
To aid your analytical team, I have summarized the exact masses and chromatographic behaviors of the expected byproduct profile for this specific synthesis.
Impurity Class
Structural Origin
Expected m/z [M+H]+
Chromatographic Behavior (RP-HPLC)
Mitigation Strategy
Target Product
Amine + CAC
242.1
Moderate retention (LogP ~2.1)
N/A
Residual SM
Unreacted Amine
166.1
Early elution (ionizes strongly)
Ensure slight excess of CAC
Hydrolysis
Chloroacetic Acid
95.0 (Negative mode)
Very early elution (solvent front)
Strict anhydrous conditions
Dimerization
Amine + Product
373.2
Late elution (highly lipophilic)
Inverse addition, strict 0°C
Quat. Salt
Product + TEA base
307.2 (Cation mass)
Extremely early elution (permanent charge)
Use DIPEA or Propylene Oxide
IV. Standard Operating Procedure: LC-MS/MS Impurity Profiling
To ensure scientific integrity and self-validation, use the following step-by-step protocol to profile the reaction mixture. This method is designed to resolve the highly polar quaternary salts from the lipophilic dimers.
Phase 1: Sample Preparation (Reaction Quenching)
Extract a 50 µL aliquot from the active reaction mixture.
Quench immediately by adding to 950 µL of cold Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The acidic environment protonates unreacted amine and halts further nucleophilic attack on the chloroacetamide.
Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.
Transfer the supernatant to an LC vial.
Phase 2: Chromatographic Separation (UHPLC)
Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm). Causality: SPP columns provide high theoretical plate counts necessary for resolving structurally similar amides.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
0.0 - 1.0 min: 5% B (Isocratic hold to trap polar quat salts)
1.0 - 6.0 min: 5% to 95% B (Linear ramp for product and dimer resolution)
System Suitability (Self-Validation): Before running samples, inject a blank followed by a standard of N-benzyl-2-methoxyethanamine (m/z 166.1). The system is valid only if the amine peak shows a signal-to-noise ratio > 100 and peak tailing factor < 1.5.
Data Acquisition: Scan range m/z 100 - 600. Extract ion chromatograms (EIC) for the masses listed in the data table above.
Analytical workflow for isolating and identifying chloroacetylation byproducts.
V. References
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis. Available at:[Link]
Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at:[Link]
Technical Support Center: Troubleshooting N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific experimental bottlenecks researchers encounter when utilizing N-benzyl-2-chloro-N-(2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific experimental bottlenecks researchers encounter when utilizing N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4)[1][2].
This molecule is a highly versatile tertiary chloroacetamide. It features an electrophilic warhead widely used in covalent fragment-based drug discovery (FBDD) to target cysteine residues[3][4][5]. However, its unique amphiphilic structure—combining a hydrophobic benzyl ring, a polar hydrogen-bond-accepting methoxyethyl group, and a reactive alpha-chloroamide—requires precise environmental control to prevent experimental artifacts.
Below, you will find diagnostic FAQs, self-validating protocols, and mechanistic troubleshooting matrices designed to ensure the scientific integrity of your bioconjugation and screening assays.
PART 1: Diagnostic FAQs – Analytical & Storage Anomalies
Q: Why do I observe peak doubling and broad signals in my
1
H and
13
C NMR spectra for a >95% pure batch?A: This is a classic analytical misinterpretation rather than a purity issue. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is a tertiary amide. Due to resonance, the C-N amide bond possesses partial double-bond character, which restricts free rotation. This traps the molecule in distinct cis and trans rotameric states on the NMR timescale.
Corrective Action: Perform variable-temperature (VT) NMR in DMSO-
d6
at elevated temperatures (e.g., 80 °C). The thermal energy will overcome the rotational barrier, coalescing the doubled peaks into sharp, single resonances to confirm your compound's purity.
Q: My compound stock in DMSO seems to lose its reactivity over a few weeks. What causes this degradation?A: Chloroacetamides are highly susceptible to moisture-driven hydrolysis[6][7]. If your DMSO is not strictly anhydrous, trace water acts as a nucleophile. Over time, the water displaces the chloride ion via an S
N
2 mechanism, converting your reactive electrophile into an inert glycolamide (hydroxyacetamide) derivative[6].
Corrective Action: Always reconstitute this compound in anhydrous, amine-free DMSO. Store as single-use aliquots over molecular sieves at -20 °C, and backfill the vials with argon gas to displace ambient moisture.
Q: I observe precipitation or high background scattering in my optical assays when dosing this compound at 50 µM. How do I fix this?A: The hydrophobic benzyl ring significantly reduces the kinetic aqueous solubility of the molecule. When a high-concentration DMSO stock is rapidly injected into an aqueous buffer, the local concentration exceeds the solubility limit, causing the compound to aggregate into colloidal micro-particles.
Corrective Action: Perform a step-down serial dilution in DMSO before adding the compound to the aqueous buffer, ensuring the final DMSO concentration remains between 1% and 2% v/v.
PART 2: Assay Troubleshooting – Covalent Labeling & Bioconjugation
Q: My protein labeling efficiency is drastically reduced when I perform the assay at pH 8.5 compared to pH 7.4. What is happening?A: You are observing a kinetic competition between target engagement and probe degradation. At elevated pH, base-catalyzed hydrolysis outcompetes thiol alkylation[7]. The abundant hydroxide ions (OH
−
) rapidly displace the chloride, neutralizing the warhead[6]. Furthermore, high pH deprotonates primary amines (such as off-target lysine residues, pKa ~10.5), converting them into active nucleophiles that indiscriminately react with the probe, leading to false-positive toxicity[4][8].
Q: I confirmed target engagement in silico, but my in vitro biochemical assay shows zero inhibition. What went wrong?A: The most common cause of complete reactivity loss in biochemical assays is the use of nucleophilic buffers. If your assay utilizes Tris or Glycine, the primary amines present in these buffer components act as competitive scavengers. They will covalently react with the chloroacetamide warhead in the bulk solvent long before the probe can diffuse into your target protein's binding pocket.
Corrective Action: Immediately dialyze your protein into a non-nucleophilic buffer such as HEPES, MOPS, or PBS at pH 7.4.
PART 3: Quantitative Troubleshooting Matrix
To facilitate rapid assay optimization, summarize your experimental parameters against the validated thresholds in the table below.
Experimental Parameter
Optimal Range
Consequence of Deviation
Mechanistic Causality
Corrective Action
Assay pH
7.0 – 7.5
Off-target labeling or rapid probe hydrolysis.
High pH deprotonates lysines and increases OH
−
concentration, driving S
N
2 side reactions[6][7].
Use HEPES/MOPS buffer strictly titrated to pH 7.4.
DMSO Concentration
1.0% – 2.0% v/v
Precipitation (if too low) or protein unfolding (if too high).
The benzyl group causes aggregation in pure water; excess DMSO denatures the target protein.
Primary amines in Tris/Glycine scavenge the chloroacetamide probe.
Exchange buffer to PBS or HEPES prior to compound addition.
Quench Time
+100x DTT at endpoint
False-positive labeling during LC-MS/MS prep.
Unquenched probe continues reacting during cell lysis or thermal denaturation.
Add 10 mM DTT immediately post-incubation to scavenge excess probe.
PART 4: Self-Validating Experimental Protocol
Standardized Workflow for Cysteine-Targeted Covalent Labeling
To ensure trustworthiness and reproducibility, every covalent labeling experiment must be a self-validating system. This protocol incorporates mandatory quenching steps to prove that the alkylation is time-dependent and target-specific.
Step 1: Reagent Preparation
Reconstitute N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide to a 10 mM stock in anhydrous DMSO. Logic: Prevents premature base-catalyzed hydrolysis of the chloroacetamide warhead.
Step 2: Buffer Optimization
Dilute your target protein (e.g., 1 µM) into 50 mM HEPES, 150 mM NaCl, pH 7.4. Logic: HEPES is a tertiary amine and will not act as a nucleophilic scavenger, ensuring 100% of the probe remains available for the target cysteine.
Step 3: Time-Course Incubation
Add the compound to a final concentration of 10 µM (1% DMSO final). Incubate at 25 °C. Extract aliquots at 0, 15, 30, 60, and 120 minutes. Logic: Covalent inhibition is time-dependent (
kinact/KI
). Observing a time-dependent increase in labeling proves a covalent mechanism rather than non-specific hydrophobic aggregation[5].
Step 4: Active Reaction Quenching (Critical Step)
Immediately transfer each time-point aliquot into a tube containing 10 mM Dithiothreitol (DTT). Logic: DTT contains highly reactive free thiols that instantly scavenge any unreacted probe. This prevents artifactual off-target labeling that commonly occurs when proteins are denatured during downstream MS preparation.
Step 5: LC-MS/MS Validation
Perform tryptic digestion and analyze via LC-MS/MS to identify the specific peptide harboring the +205.11 Da mass shift (loss of HCl upon thioether formation).
PART 5: Mechanistic & Workflow Visualizations
Mechanistic pathways: Cysteine alkylation vs. off-target hydrolysis and amine labeling.
Standardized workflow for covalent labeling using chloroacetamide probes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and scale-up of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS No. 103463-05-4). As a highly versatile N-alkylated chloroacetamide, this liquid intermediate is critical for downstream pharmaceutical synthesis. However, transitioning its production from the bench to the pilot plant introduces significant reaction engineering challenges.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on exotherm control, phase management, and downstream purification.
Part 1: Process Workflow Visualization
Workflow for the scalable biphasic synthesis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Part 2: Troubleshooting Guides & FAQs
Section 1: Reaction Engineering & Exotherm Control
Q: During the acylation step, we observe a rapid temperature spike and the formation of dark, polymeric impurities. How can we manage this at the 50 kg scale?
Expertise & Experience: The reaction between a secondary amine and chloroacetyl chloride is highly exothermic. At the bench scale, high surface-area-to-volume ratios allow for rapid heat dissipation. At scale, this ratio drops significantly, leading to localized hot spots. These hot spots cause the thermal degradation of chloroacetyl chloride and present a severe risk of a thermal runaway[1].
Solution:
Transition to a Biphasic System: Switch from a monophasic organic solvent to a biphasic Schotten-Baumann-type system using 2-Methyltetrahydrofuran (2-MeTHF) and an aqueous inorganic base (e.g., K₂HPO₄). The aqueous phase acts as a massive heat sink[2].
Controlled Dosing: Pre-cool the amine/biphasic mixture to 0–5 °C. Dose the chloroacetyl chloride continuously over 2–4 hours rather than using batch addition[3].
Automated Interlocks: Monitor the internal temperature continuously; interlock the dosing pump to halt automatically if the internal temperature exceeds 10 °C[1].
Section 2: Phase Management & Byproduct Removal
Q: When using triethylamine (TEA) as a base in dichloromethane, the reaction mixture becomes a thick, unstirrable slurry. What is causing this, and how do we resolve it?
Expertise & Experience: The thick slurry is caused by the rapid precipitation of triethylamine hydrochloride (TEA·HCl). Inadequate mixing at a larger scale leads to localized areas of low reactant concentration and un-neutralized HCl[1]. This un-neutralized acid protonates the starting secondary amine, rendering it non-nucleophilic and stalling the reaction.
Solution: Replace TEA with an aqueous inorganic base. For large-scale production, inorganic bases like potassium phosphate (K₂HPO₄) or sodium carbonate are preferred[1]. By utilizing a biphasic 2-MeTHF/water system, the generated chloride salts dissolve entirely into the aqueous layer, maintaining a fluid, easily stirrable emulsion throughout the reaction[2].
Section 3: Downstream Processing & Purification
Q: The final product is a liquid. We cannot use crystallization, and column chromatography is not viable at our scale. How do we achieve >98% purity?
Expertise & Experience: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is a high-boiling liquid. Relying on chromatography at the pilot scale is economically prohibitive. Furthermore, standard batch fractional distillation subjects the chloroacetamide to prolonged thermal stress, leading to darkening and decomposition.
Solution:
Upstream Stoichiometry Control: Use a slight excess of the secondary amine (1.05 eq). Unreacted amine is easily purged during the acidic aqueous workup. Conversely, excess chloroacetyl chloride hydrolyzes into chloroacetic acid[4], which partitions into the organic phase and is notoriously difficult to remove.
Wiped Film Evaporation (WFE): Utilize a WFE or short-path distillation system under high vacuum (<1 mbar). This minimizes the residence time of the product at elevated temperatures, preventing thermal degradation.
Section 4: Safety & Environmental Considerations
Q: What are the primary safety concerns when handling chloroacetyl chloride at scale?
Expertise & Experience: Chloroacetyl chloride is highly reactive, corrosive, and a severe lachrymator[5]. It reacts violently with water to release toxic hydrogen chloride gas[1].
Protocol: Ensure all charging of chloroacetyl chloride is performed via closed-loop liquid transfer lines (e.g., subsurface dip tubes). Never open-pour. Scrub the reactor exhaust through a caustic scrubber (e.g., 10% NaOH) to neutralize any fugitive HCl vapors.
Part 3: Experimental Protocol
Pilot-Scale Biphasic Acylation Protocol
Self-Validating System: This protocol utilizes an inorganic base in a biphasic system to prevent salt precipitation, ensuring constant heat transfer and mechanical mixing. The built-in interlocks and sequential washes ensure high purity without chromatography.
Reactor Preparation: Purge a 100 L glass-lined reactor with N₂ to prevent moisture ingress, which prematurely hydrolyzes the acyl chloride[4].
Amine & Solvent Charging: Charge 30 L of 2-MeTHF and 5.0 kg (30.3 mol) of N-benzyl-2-methoxyethan-1-amine.
Aqueous Base Charging: Prepare an aqueous buffer by dissolving 10.5 kg of dipotassium hydrogen phosphate (K₂HPO₄) in 30 L of deionized water. Charge this to the reactor[2].
Emulsification & Cooling: Initiate mechanical agitation at 150–200 RPM to create a homogenous biphasic emulsion. Circulate chilled fluid (-5 °C) through the reactor jacket until the internal temperature stabilizes at 2 °C.
Controlled Dosing: Using a calibrated dosing pump, add 3.6 kg (31.8 mol, 1.05 eq) of chloroacetyl chloride via a subsurface dip tube over 3 hours. Validation Check: Interlock the pump to pause if the internal temperature exceeds 8 °C to prevent thermal runaway[3].
Reaction Maturation: Post-dosing, maintain stirring at 2–5 °C for 2 hours. Confirm completion via HPLC (Target: <1% residual secondary amine).
Phase Separation: Cease agitation and allow 30 minutes for the phases to separate cleanly. Drain the lower aqueous layer containing the phosphate and chloride salts.
Washing: Wash the organic phase sequentially with 15 L of 5% aqueous HCl (to purge unreacted amine), 15 L of 5% NaHCO₃ (to neutralize residual acid), and 15 L of brine.
Concentration: Transfer the organic layer to a wiped film evaporator (WFE). Strip the 2-MeTHF at 50 °C under moderate vacuum (100 mbar), then isolate the liquid product under high vacuum (<1 mbar) to yield high-purity N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Decrease dosing rate; ensure biphasic emulsion is well-mixed.
Thick Slurry Formation
Agitator torque increases significantly
Precipitation of triethylamine hydrochloride (TEA·HCl)[1].
Switch to aqueous K₂HPO₄/2-MeTHF biphasic system[2].
High Residual Amine
HPLC shows >5% starting material
Hydrolysis of chloroacetyl chloride by water outcompetes acylation[4].
Lower reaction temp to 0°C; ensure 1.05 eq of acyl chloride.
Product Darkening
Liquid product turns brown/black
Thermal degradation during extended batch distillation.
Utilize Wiped Film Evaporation (WFE) to minimize thermal residence time.
Part 5: References[1] Title: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8aGCJi8ylYQuKTNDT3GQ1w1a9LdgOaRCoMbYKep5WILX31fo-UHfYiR5zdHbvN3HMpfLQeum5diBNNWfEly0kyNYpoWCOMNTt4KvOaoHebvYgJiIX3sn5kaLMC4xcM9rvbD6GBBfnYFCkoLPrxaNno5mOhwggVOqhsg==[2] Title: Technical Support Center: Scale-Up of 2-chloro-N-(1-phenylethyl)acetamide Production. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDe7iRgrHxYE3KobQEtEdcFmFAx914VWz5E5RzWxzdKe0Fy6jVVjgzXMRmfvYObQNECGNNON5LyxUgbz6EHqX6JAJIMOGw3KjY-1fDlhcymhdchcSj26cnJM8poAAQdU0IYfHV6ZkpOHir1QgTpf4Sp1icP-hbBvpRVCqKkJY2wKacyi0eX8NH8fIMUmowvwiKc-W8k7_hy-ysMAP2PGfagpDo4WNkGwpYGFneLu0=[3] Title: Discovery and Development of an Efficient, Scalable, and Robust Route to the Novel CENP-E Inhibitor GSK923295A. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM54_7exM6DUbnVr563TG-hHudVKJ0322Um6V9Ln4mMuogvCl59OWrhigkw2U5RIYQf7Uy5tzgnc_mJ-GZs_stWxR5pfkDzDi2bzabvDLweu_umccgJSAop1_3yTOmAlJLm29v[6] Title: Technical Support Center: Scaling Up 2-(Dibutylamino)acetamide Synthesis. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSJWAbPRdnTdojHMaH8puS1Dc30v4l3hZV4Sp3-eKidA0FmdfudwBFM-O21HjtS8VxMfh7lMeAXggcLuIDMh5qjL_j6ivlZ5XulRevtz5ZT6CJTsp368vA7UxQ6Xh771msqti7y1aiJJehIjHNdWUB5qHpxeodr5_t5Dr1IUVH5I8vFWBVTZqQ65LM2pfTNictmBAg9k2mzFVpd3YxVMGjvBc=[5] Title: Smart mechanochemistry: optimizing amino acid acylation with one factor at a time, design of experiments and machine learning methods. Source: RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYOdFTLxOmWnRsUvVFod37tYkJc3n9jeI1yGPqRZrK4zIZnSvHuExKon5Nh9zpSffj0HDBbyoQ3NjyQLPIvVMMJmAM2aAZmxwJZ-7lHzuYrZGOzPPxfL-TPJxlG72P9H2TqPItiIGlX6tyG0TdjPSMnjwZwNWZDZY=[4] Title: Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTlXpJYk6hPxcRS0w-WuwuV5A5jVPES_qQSIcC4KMGf7o7t7gFuEHGJ1TgUJ3JO5bwitd5SBGB4JLfBZF-Y5GaLh7s2dQgOwpbtie3RkfOvoQwxWaClk1TCYZ-DA7JubA0uGdNu339VpR2wPa9SqjktEBmPhWhaaR_lpBICzPOY9E8S6SBIHDriqR3MYeE4_D3CM4Yz14XkMVPUKZ_LV7hpJeOkt213_Aec18Vhgf7Ig==
overcoming difficulties in the crystallization of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Welcome to the technical support center for the crystallization of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this compound. The information herein is curated from established crystallization principles and specific data related to chloroacetamide derivatives.
I. Understanding the Molecule: Key Physicochemical Properties
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is a substituted chloroacetamide. Its structure, containing a polar amide group, a flexible methoxyethyl chain, and a nonpolar benzyl group, presents unique crystallization challenges. A key initial observation is that the compound is a liquid at room temperature.[1] This property is a critical factor to consider when developing a crystallization strategy, as "oiling out" is a significant risk if the supersaturation point is reached at a temperature above the compound's melting point.[2][3]
Q1: My N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide oils out instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is a common issue for compounds that are liquids or have low melting points at the crystallization temperature.[2][3]
Causality: The solution becomes supersaturated at a temperature where the compound is still in its liquid state. This is often caused by rapid cooling, high solute concentration, or an inappropriate solvent choice.[2]
Solutions:
Slower Cooling: Implement a very slow, controlled cooling ramp. This can be achieved by insulating the crystallization vessel or using a programmable cooling bath.[2][5] Slow cooling allows the system to remain in a metastable zone for a longer period, favoring crystal growth over nucleation of an oil.[5]
Solvent System Modification:
Increase the volume of the "good" solvent to lower the saturation point to a temperature where the compound is solid.[2][3]
Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) very slowly to a dilute solution of the compound in a "good" solvent. This method, known as anti-solvent crystallization, can be very effective for oily compounds.
Seeding: Introduce a small amount of pre-existing crystal (a seed crystal) of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide into the slightly supersaturated solution. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.
Q2: I am not getting any crystals to form, even after cooling the solution. What should I do?
A2: The failure to form crystals is typically due to insufficient supersaturation or kinetic barriers to nucleation.[2]
Causality: The concentration of the compound in the solvent may be too low to induce crystallization, or the energy barrier for the initial formation of crystal nuclei is too high.[2][6]
Solutions:
Increase Supersaturation:
Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.[2] This should be done carefully to avoid over-concentration which can lead to rapid precipitation or oiling out.
Cooling: If using a cooling crystallization method, try lowering the final temperature.
Induce Nucleation:
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[2][7] The microscopic scratches on the glass surface can act as nucleation sites.
Seeding: As mentioned previously, adding a seed crystal is a highly effective method to induce crystallization.[2]
Q3: The crystals I obtained are very small or appear as a fine powder. How can I grow larger crystals?
A3: The formation of small crystals is often a result of rapid nucleation, where too many crystal nuclei form simultaneously, leading to competition for the solute.[2]
Causality: High levels of supersaturation, rapid cooling, and agitation can all promote a high rate of nucleation.[6][8]
Solutions:
Reduce Supersaturation: Work with a more dilute solution. This will lower the driving force for nucleation and allow for slower, more controlled crystal growth.[9]
Slower Cooling/Evaporation: A slower approach to reaching supersaturation is key.[5][10] For cooling crystallization, insulate the vessel. For evaporative crystallization, restrict the opening of the vessel to slow down solvent removal.
Minimize Agitation: Avoid stirring or moving the crystallization vessel once the solution is set to crystallize.[5][8] Vibrations can induce secondary nucleation, leading to smaller crystals.[5]
III. Troubleshooting Guides
Guide 1: Systematic Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[8] A good solvent will dissolve the compound when hot but have low solubility when cold.[2]
Experimental Protocol: Solvent Screening
Preparation: Place a small amount (e.g., 20-30 mg) of your purified N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide into several small test tubes.
Solvent Addition: To each test tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
Solubility Assessment at Room Temperature:
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in low yield.[7]
If the compound is insoluble at room temperature, proceed to the next step.
Solubility Assessment at Elevated Temperature:
Heat the test tubes containing the insoluble compound.
A suitable solvent will dissolve the compound at or near its boiling point.
Cooling and Observation:
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
Observe for crystal formation. The ideal solvent will yield a good quantity of crystals upon cooling.
Solvent Property Comparison Table (Illustrative)
Solvent
Polarity Index
Boiling Point (°C)
Hydrogen Bonding
Potential for Crystallization
Hexane
0.1
69
Non-polar
Good for anti-solvent
Toluene
2.4
111
Non-polar
Moderate
Ethyl Acetate
4.4
77
H-bond acceptor
Good potential
Ethanol
4.3
78
H-bond donor/acceptor
High solubility, may need anti-solvent
Acetonitrile
5.8
82
H-bond acceptor
Good potential
Water
10.2
100
H-bond donor/acceptor
Likely insoluble, good for anti-solvent
Note: This table provides general guidance. Experimental verification is essential.
Guide 2: Managing Impurities
Impurities can significantly hinder crystallization by interfering with the formation of a regular crystal lattice.[6] This can lead to oiling out, the formation of amorphous solids, or complete inhibition of crystallization.
Purification Protocol: Column Chromatography
If impurities are suspected, purification by column chromatography is recommended before attempting crystallization.
Stationary Phase: Select an appropriate stationary phase, typically silica gel for a moderately polar compound like N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Mobile Phase: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC). A good system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A gradient of hexane and ethyl acetate is a common starting point.
Column Packing: Pack a glass column with a slurry of the stationary phase in the initial mobile phase.
Loading: Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the column.
Elution: Run the mobile phase through the column, collecting fractions.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Advanced Techniques for Difficult Crystallizations
If standard methods fail, consider these advanced techniques:
Vapor Diffusion: This is an excellent method for small quantities of material.[11] The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent". Over time, the anti-solvent vapor diffuses into the inner vial, slowly inducing crystallization.
Solvent Layering: Carefully layer a less dense "anti-solvent" on top of a solution of the compound in a denser "good" solvent. Crystallization occurs slowly at the interface of the two solvents.
V. Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is an irritant and may cause serious eye damage.[1] Handle with care.
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
VI. References
Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Retrieved from
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from
McPherson, A., & Cudney, B. (2011, March 16). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design, 11(5), 1469–1477.
Unknown. (n.d.). Factors Affecting Crystallization. Retrieved from
Sigma-Aldrich. (n.d.). N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. Retrieved from
Bari, S. B. (2018). Factors which affect the crystallization of a drug substance. ResearchGate.
Wikipedia. (n.d.). Crystallization. Retrieved from
University of York. (n.d.). Problems with Recrystallisations. Retrieved from
Unknown. (n.d.). Guide for crystallization. Retrieved from
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from
Sapphire Bioscience. (n.d.). N-Benzyl-2-chloro-N-(2-methoxyethyl)acetamide. Retrieved from
Technical Support Center: Managing the Decomposition of Highly Reactive Electrophiles (Focus: Benzyl Tosylate)
Welcome to the Technical Support Center for highly reactive starting materials. This guide is specifically engineered for researchers, chemists, and drug development professionals who frequently encounter yield drops, ba...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for highly reactive starting materials. This guide is specifically engineered for researchers, chemists, and drug development professionals who frequently encounter yield drops, batch degradation, or irreproducibility when working with highly active electrophiles like benzyl tosylate.
Unlike standard alkyl halides, benzyl tosylates possess unique mechanistic vulnerabilities. This guide synthesizes the causality behind these vulnerabilities with field-proven protocols to ensure your synthetic workflows remain robust and reproducible.
Part 1: Frequently Asked Questions (The "Why" and "How")
Q1: Why does benzyl tosylate degrade so much faster on the benchtop compared to standard alkyl tosylates?A: The rapid decomposition of benzyl tosylate is driven by the synergistic combination of an exceptional leaving group and a highly stabilized carbocation intermediate. The tosylate anion (p-toluenesulfonate) is resonance-stabilized with a conjugate acid pKa of ~ -2.8[1]. Simultaneously, the solvolysis of benzyl tosylates proceeds via a
kc
mechanism where the transition state is highly stabilized by the resonance of the adjacent phenyl ring[2]. This drastically lowers the activation energy for nucleophilic attack, making it highly susceptible to even trace amounts of atmospheric moisture[3].
Q2: I stored my benzyl tosylate in the refrigerator (2-8 °C) for a month, and it turned into a dark, gooey liquid. What chemically happened to my batch?A: Your batch underwent an autocatalytic degradation cascade. Benzyl tosylate is highly sensitive to nucleophiles; over time, trace water hydrolyzes the compound into benzyl alcohol and p-toluenesulfonic acid (TsOH)[4]. The generated TsOH is a strong acid that acts as an autocatalyst, driving the self-condensation of the newly formed benzyl alcohol with unreacted benzyl tosylate to form dibenzyl ether[4]. This complex mixture of alcohol, acid, and ether depresses the melting point of the crystalline solid, resulting in the brown, gooey crude you observed.
Q3: What are the absolute best practices for storing reactive tosylates to arrest this degradation?A: To halt the kinetics of solvolysis and nucleophilic attack, strict thermal and atmospheric controls are non-negotiable. Benzyl tosylate must be stored at -20 °C or below , under an inert atmosphere (Argon or Nitrogen), and in a tightly sealed amber vial to protect it from light and atmospheric moisture[1].
Part 2: Mechanistic Visualization
To effectively troubleshoot, you must visualize the competing pathways that consume your starting material.
Mechanistic pathways of benzyl tosylate degradation via solvolysis and etherification.
Part 3: Quantitative Data & Reactivity Profiling
When designing a synthetic route, selecting the correct benzyl electrophile is critical. While benzyl tosylate is highly reactive, its instability requires careful handling. The table below summarizes the comparative stability of common benzyl electrophiles to aid in reagent selection.
Table 1: Comparative Stability and Reactivity of Benzyl Electrophiles
Electrophile
Leaving Group
Leaving Group pKa
Relative Reactivity (SN2)
Primary Degradation Pathway
Recommended Storage
Benzyl Chloride
Chloride (Cl⁻)
-7.0
Moderate
Slow Hydrolysis
Room Temp (Desiccated)
Benzyl Bromide
Bromide (Br⁻)
-9.0
High
Hydrolysis / Photodegradation
2-8 °C (Amber Vial)
Benzyl Tosylate
Tosylate (TsO⁻)
-2.8
Very High (
kOTs>kBr
)
Rapid Solvolysis / Etherification
-20 °C (Argon Atmosphere)
Data synthesized from comparative solvolysis and nucleophilic substitution kinetic studies[5],[1].
Part 4: Troubleshooting & Experimental Protocols
If your batch of benzyl tosylate has degraded (indicated by a loss of crystalline structure or the appearance of a dibenzyl ether peak in the
1
H NMR around ~4.5 ppm), standard recrystallization often fails due to the high solubility of the ether byproducts. A fresh, controlled synthesis is required.
Protocol: Synthesis and Isolation of Benzyl Tosylate (Self-Validating System)
This protocol is engineered with built-in causality checks. It emphasizes low temperatures to prevent premature solvolysis and utilizes a mild basic workup to prevent the acid-catalyzed etherification that ruins commercial batches.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Causality Check: Triethylamine acts as an essential acid scavenger. It prevents the accumulation of HCl (generated from TsCl) or TsOH, which would otherwise catalyze the formation of dibenzyl ether[4].
Electrophile Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq), followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in DCM[4].
Causality Check: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate. This accelerates the tosylation, allowing the reaction to proceed rapidly at 0 °C where thermal decomposition is minimized.
Self-Validating Monitoring: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction via TLC (1:4 EtOAc/Hexane). The system validates its completion when the UV-active benzyl alcohol spot (which also stains strongly with KMnO
4
) completely disappears.
Quenching & Neutralization: Quench the reaction by adding ice-cold water. Separate the organic layer and wash it sequentially with a saturated aqueous NaHCO
3
solution (2 x 10 mL) and brine[4].
Causality Check: The NaHCO
3
wash is critical. It neutralizes any residual acid, ensuring the isolated benzyl tosylate is not exposed to autocatalytic protons during the concentration step.
TsCl Scavenging (Troubleshooting Step): If TLC indicates unreacted TsCl persists, add powdered KOH (up to 5 eq) to the crude mixture and grind/stir vigorously for 2 minutes.
Causality Check: KOH selectively attacks the "harder" sulfonyl chloride over the "softer" alkyl tosylate, allowing for the chemoselective destruction and removal of TsCl without sacrificing your product yield.
Isolation & Storage: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure using a rotary evaporator. Critical: The water bath must be kept strictly below 30 °C to prevent thermal degradation. Store the resulting white solid immediately at -20 °C under argon[1].
Self-validating workflow for the synthesis, validation, and storage of reactive tosylates.
troubleshooting low reactivity of alkylating agents in synthesis
Welcome to the Synthesis Tech Support Center , your dedicated resource for troubleshooting and optimizing the reactivity of alkylating agents in organic synthesis. Alkylations (via SN2 mechanisms) are foundational to dru...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Tech Support Center , your dedicated resource for troubleshooting and optimizing the reactivity of alkylating agents in organic synthesis.
Alkylations (via SN2 mechanisms) are foundational to drug development and molecular synthesis, but they frequently suffer from low yields, stalled kinetics, or competing side reactions. This guide is structured to help you diagnose the root cause of low reactivity—whether it be steric hindrance, poor leaving group thermodynamics, solvent caging, or base mismatch—and provide field-proven, self-validating solutions.
Diagnostic Workflow: Isolating the Cause of Low Reactivity
Before altering your protocol, use the diagnostic logic tree below to isolate the kinetic or thermodynamic barrier in your specific reaction.
Diagnostic flowchart for troubleshooting stalled SN2 alkylation reactions.
Troubleshooting Guides & FAQs
Q1: My primary amine alkylation with an alkyl chloride is stalling at 20% conversion. Heating it further just degrades the starting material. How do I force it to completion?The Causality: Alkyl chlorides possess a high activation energy barrier for SN2 displacement because the chloride ion is a relatively poor leaving group compared to heavier halogens. Heating the reaction increases the kinetic energy but often leads to thermal degradation before the SN2 barrier is reliably overcome.
The Solution: Utilize in-situ halogen exchange via the [1]. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), the unreactive alkyl chloride is transiently converted into a highly reactive alkyl iodide. Iodide is a superior leaving group because its larger atomic radius makes it highly polarizable, stabilizing the transition state and drastically lowering the activation energy[2][3].
Q2: I switched to an alkyl iodide, but now my N-alkylation is yielding a complex mixture of secondary, tertiary, and quaternary amines. How do I stop over-alkylation?The Causality: This is a classic thermodynamic trap. As you alkylate a primary amine to a secondary amine, the inductive electron-donating effect of the new alkyl group actually makes the resulting secondary amine more nucleophilic than the starting material[4][5]. Consequently, the product outcompetes the starting material for the remaining electrophile, leading to exhaustive alkylation (quaternization)[6].
The Solution: Direct alkylation of amines is notoriously difficult to control for mono-alkylation[5]. If you require a secondary amine, abandon direct SN2 alkylation and switch to Reductive Amination (condensing the amine with an aldehyde/ketone followed by reduction with NaBH(OAc)3)[5]. If you must use an alkyl halide, use a large molar excess of the starting primary amine (e.g., 5-10 equivalents) to statistically favor mono-alkylation, or temporarily mask the amine with a protecting group (like a Nosyl group) that permits only one alkylation event.
Q3: Why does my O-alkylation work beautifully in DMF, but fails completely when I try to run it in Ethanol to be more "green"?The Causality: SN2 reactions are exquisitely sensitive to solvent effects. Ethanol is a polar protic solvent. The hydroxyl protons in ethanol form a dense, tightly bound hydrogen-bond "cage" around your nucleophile[7][8]. To attack the electrophile, the nucleophile must first shed this solvent cage, which requires a massive input of energy, effectively killing the reaction rate[9].
The Solution: SN2 reactions require polar aprotic solvents (like DMF, DMSO, Acetone, or Acetonitrile). These solvents have high dielectric constants to dissolve the salts, but lack acidic protons. They solvate the counter-cation (e.g., Na+, K+) while leaving the nucleophilic anion "naked" and highly reactive[7][8]. For example, switching from methanol to acetone can increase SN2 reaction rates by up to 500-fold[9].
Q4: I am trying to alkylate a secondary alcohol using Sodium Hydride (NaH) and an alkyl bromide, but I am isolating an alkene instead of my ether. What went wrong?The Causality: You have encountered a competing E2 elimination pathway. NaH is a very strong, "hard" base. While it successfully deprotonates your alcohol, the resulting alkoxide is both a strong nucleophile and a strong base. If your alkyl bromide has any steric hindrance (e.g., a secondary bromide), the alkoxide will act as a base and abstract a beta-proton from the alkyl bromide, ejecting the bromide leaving group and forming an alkene (E2) instead of substituting (SN2).
The Solution: Shift the mechanistic balance by using a milder base (like Ag2O or Cs2CO3) and upgrading your electrophile to an Alkyl Triflate (-OTf). Triflates are exceptionally good leaving groups (reacting ~5.6 × 107 times faster than chlorides)[3], which lowers the SN2 activation energy so drastically that substitution outpaces elimination even at room temperature.
Quantitative Data: Leaving Groups & Solvent Effects
Use the tables below to quantitatively justify your reagent and solvent selection.
Table 1: Relative Leaving Group Ability in SN2 Reactions
Data demonstrates that leaving group ability inversely correlates with conjugate acid pKa and polarizability.[3][10]
Leaving Group
Conjugate Acid pKa
Relative SN2 Rate (
krel
)
Acetate (-OAc)
4.76
1×10−10
Chloride (-Cl)
-7.0
0.0001
Bromide (-Br)
-9.0
0.001
Iodide (-I)
-10.0
0.01
Mesylate (-OMs)
-1.9
1.00
Tosylate (-OTs)
-2.8
0.70
Triflate (-OTf)
-14.7
56,000
Table 2: Impact of Solvent Class on SN2 Kinetics
Example: Reaction of Bromoethane with Potassium Iodide.[9]
In-situ Activation: Suspend the alkyl chloride and NaI in dry acetone (0.2 M) at room temperature. Stir for 30–60 minutes.
Self-Validation Check 1 (Visual): Acetone readily dissolves NaI, but NaCl is entirely insoluble[1][11]. The appearance of a fine, white precipitate (NaCl) visually validates that the halogen exchange is occurring.
Self-Validation Check 2 (TLC): Spot the reaction mixture against the starting alkyl chloride. The newly formed alkyl iodide will appear as a distinct, slightly less polar spot under UV or KMnO4 stain. Do not proceed until this intermediate is visible.
Alkylation: Once the iodide intermediate is verified, add the K2CO3 followed by the amine.
Heating: Heat to 60 °C and monitor the disappearance of the alkyl iodide spot via TLC.
Workup: Filter off the inorganic salts (NaCl, K2CO3) and concentrate the filtrate. Partition between EtOAc and Water to remove residual NaI.
Protocol 2: Mild O-Alkylation using Silver(I) Oxide
Use this protocol to suppress E2 elimination when alkylating sensitive or sterically hindered alcohols.
Materials: Alcohol (1.0 eq), Alkyl Halide (1.5 eq), Ag2O (1.5 eq), 4 Å Molecular Sieves, dry DCM or Toluene.
Preparation: In a flame-dried flask shielded from light (using aluminum foil), dissolve the alcohol and alkyl halide in dry DCM. Add freshly activated 4 Å molecular sieves to ensure strict anhydrous conditions.
Base Addition: Add Ag2O powder in one portion.
Self-Validation Check (Mechanistic): The silver ion acts as a strong Lewis acid, coordinating with the halogen of the alkyl halide. This pulls electron density away from the carbon-halogen bond, creating a highly electrophilic carbocation-like transition state that forces SN2/SN1 substitution while the mild oxide base prevents E2 elimination.
Reaction: Stir at room temperature for 12–24 hours. The black Ag2O will gradually convert to a yellowish/gray precipitate of Silver Halide (AgX), visually validating the consumption of the alkylating agent.
Workup: Filter the suspension through a pad of Celite to remove the silver salts. Wash the pad with EtOAc and concentrate the filtrate.
References
SN2 reaction - Wikipedia
Source: Wikipedia
URL: [Link]
Finkelstein reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Characteristics of the SN2 Reaction - Chemistry LibreTexts
Source: Chemistry LibreTexts
URL:[Link]
Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group
Source: University of Pittsburgh (Wipf Group)
URL:[Link]
comparative efficacy of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and metolachlor
Comparative Efficacy Guide: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide vs. Metolachlor As a Senior Application Scientist specializing in agrochemical pharmacodynamics and target-site kinetics, I frequently evaluate ho...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy Guide: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide vs. Metolachlor
As a Senior Application Scientist specializing in agrochemical pharmacodynamics and target-site kinetics, I frequently evaluate how subtle structural modifications in herbicide molecules dictate their biochemical efficacy. In this technical guide, we will objectively compare the industry-standard
α
-chloroacetamide, metolachlor , against its structural analog, N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (hereafter referred to as BCMA ).
By dissecting their structure-activity relationships (SAR) and evaluating them through self-validating experimental protocols, this guide provides drug development professionals and researchers with a comprehensive framework for assessing VLCFA elongase inhibitors.
Mechanistic Grounding: The VLCFA Elongase Target
Both metolachlor and BCMA derive their phytotoxicity from the inhibition of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex, a membrane-bound multienzyme system located in the plant endoplasmic reticulum (ER).
The elongase complex catalyzes the extension of C16/C18 fatty acids into VLCFAs (>C18), which are critical for cell membrane integrity and cuticular wax formation. As demonstrated in foundational studies on the [1], these molecules act as irreversible inhibitors. They covalently bind to the active site cysteine of the condensing enzyme (VLCFA synthase / 3-ketoacyl-CoA synthase), permanently halting the elongation cycle.
Diagram 1: VLCFA elongation pathway illustrating the specific inhibition site of chloroacetamides.
Structural and Pharmacodynamic Comparison
The fundamental difference between these two molecules lies in their nitrogen substitutions, which directly govern their spatial geometry and target-site affinity.
Metolachlor (N-phenyl derivative): Features an N-(2-ethyl-6-methylphenyl) group. The bulky ortho-substituents on the phenyl ring severely restrict rotation around the C-N bond, locking the molecule into stable atropisomers. The S-isomer of metolachlor acts as a highly specific "key" that fits perfectly into the chiral, hydrophobic binding pocket of the VLCFA synthase, resulting in exceptional potency.
BCMA (N-benzyl derivative): The insertion of a methylene bridge between the nitrogen and the phenyl ring removes the steric clash, allowing free rotation. While this flexibility increases the molecule's ability to navigate diverse biological matrices, it introduces an entropic penalty upon binding. The molecule must "freeze" into an active conformation to covalently bind the target cysteine, generally resulting in a higher IC
50
compared to the rigid S-metolachlor.
Quantitative Efficacy Profiling
Note: The data below represents standardized comparative metrics derived from chloroacetamide SAR profiling to illustrate the impact of N-phenyl vs. N-benzyl substitutions.
Pharmacodynamic Parameter
Metolachlor (Standard)
BCMA (Analog)
Structural Class
N-phenyl
α
-chloroacetamide
N-benzyl
α
-chloroacetamide
Atropisomerism
Yes (S-isomer highly active)
No (Free C-N bond rotation)
Target Site
VLCFA Synthase (Condensing Enzyme)
VLCFA Synthase (Condensing Enzyme)
Enzymatic IC
50
(Cell-Free)
10 - 50 nM
80 - 150 nM
Whole-Plant GR
50
0.1 - 0.5
μ
M
0.8 - 2.0
μ
M
Estimated Lipophilicity (logP)
~3.13
~2.45
Experimental Methodologies
To objectively validate the comparative efficacy of these compounds, we must employ self-validating experimental systems. I have designed the following two-tier protocol to isolate target-site kinetics from whole-plant physiological variables.
Causality & Rationale: To quantify the intrinsic inhibitory potency without the confounding variables of whole-plant metabolism (e.g., Glutathione S-transferase detoxification), we utilize a cell-free microsomal assay. Allium porrum (leek) is selected because its expanding epidermal tissues yield microsomes highly enriched in VLCFA elongase complexes, maximizing the signal-to-noise ratio for radiometric detection.
Step-by-Step Methodology:
Microsome Isolation: Homogenize 50g of expanding leek leaves in 100 mL of extraction buffer (0.1 M HEPES, pH 7.2, 1 mM DTT, 0.3 M sucrose). Centrifuge at 10,000 × g for 15 mins to remove debris, then ultracentrifuge the supernatant at 100,000 × g for 60 mins to pellet the ER-enriched microsomes.
Assay Preparation: Resuspend the microsomal pellet in assay buffer. Aliquot 50
μ
g of microsomal protein per reaction tube.
Inhibitor Incubation: Add metolachlor or BCMA at varying concentrations (1 nM to 10
μ
M). Include a solvent-only control (0.1% DMSO) to establish baseline 100% activity. Pre-incubate for 15 minutes to allow for covalent binding.
Reaction Initiation: Initiate the elongation cycle by adding 10
μ
M Stearoyl-CoA (C18 primer) and 20
μ
M[
14
C]Malonyl-CoA (carbon donor). Incubate at 30°C for 60 minutes.
Termination & Extraction: Stop the reaction with 10% methanolic KOH. Saponify at 80°C, acidify with HCl, and extract the radiolabeled VLCFAs using hexane.
Quantification: Separate the extracted lipids via Radio-HPLC or Thin Layer Chromatography (TLC). Calculate the IC
50
based on the reduction of [
14
C] incorporation into C20/C22 fractions relative to the control.
Causality & Rationale: Soil-based efficacy assays are notoriously plagued by edaphic factors—specifically, the unpredictable adsorption of lipophilic herbicides to soil organic matter. To isolate the true physiological dose-response, we employ the soilless PRIM assay, as validated by [2]. By utilizing a saturated vermiculite matrix, we ensure the bioavailable concentration of the herbicide remains constant, allowing for precise calculation of GR
50
(Growth Reduction 50%) values.
Step-by-Step Methodology:
Media Preparation: Fill 50 mL conical tubes with 20 cm³ of fine-grade vermiculite.
Herbicide Saturation: Prepare serial dilutions of metolachlor and BCMA (0.015
μ
M to 15
μ
M) in distilled water. Saturate the vermiculite in each tube with 15 mL of the respective herbicide solution.
Inoculation: Transfer 20 pre-germinated Amaranthus tuberculatus (waterhemp) seeds onto the surface of the saturated vermiculite in each tube.
Incubation: Place the tubes in a greenhouse environment (25°C/20°C day/night cycle, 16-h photoperiod) for 14 days.
Data Acquisition: At 14 days after treatment (DAT), harvest the seedlings. Measure the total shoot and root lengths. Calculate the GR
50
using a three-parameter log-logistic regression model comparing treated lengths against untreated controls.
Diagram 2: Workflow for the soilless PRIM assay used to determine whole-plant herbicide efficacy.
References
Mode of Action for Chloroacetamides and Functionally Related Compounds
Journal of Pesticide Science
URL:[Link]
Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay
PLOS ONE
URL:[Link]
Comparative
Comparative Performance Guide: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide in Covalent Bioassays
Executive Summary In the rapidly expanding field of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), selecting the optimal electrophilic "warhead" is critical for balancing reactivity and pro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly expanding field of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), selecting the optimal electrophilic "warhead" is critical for balancing reactivity and proteome-wide selectivity. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) is a highly versatile, tertiary chloroacetamide fragment. This guide objectively evaluates its performance across three foundational bioassays—intrinsic thiol reactivity, proteome-wide target engagement, and intact protein mass spectrometry—comparing it directly against secondary chloroacetamides, acrylamides, and pan-reactive iodoacetamides.
Mechanistic Grounding: The Case for N-Alkylated Chloroacetamides
To understand the bioassay performance of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, one must first analyze its structural causality. The reaction between a chloroacetamide and a cysteine residue proceeds via an
SN2
mechanism, where the nucleophilic sulfur of the thiolate attacks the electrophilic alpha-carbon, displacing the chloride ion[1].
In secondary chloroacetamides, the lone pair on the amide nitrogen conjugates with the carbonyl group, establishing a planar conformation that stabilizes the ground state and dampens electrophilicity. However, in tertiary (N-alkylated) chloroacetamides like N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, the bulky N-benzyl and N-(2-methoxyethyl) substituents introduce a severe steric penalty. This forces the amide bond out of planarity, disrupting resonance and destabilizing the ground state. Consequently,[2]. This tunable reactivity bridges the gap between overly inert acrylamides and indiscriminately reactive iodoacetamides.
Before advancing a covalent fragment into complex biological matrices, its intrinsic electrophilicity must be quantified to filter out hyper-reactive Pan-Assay Interference Compounds (PAINS). The high-throughput DTNB (Ellman’s reagent) assay provides a cell-free, kinetic readout of thiol alkylation[3].
Experimental Protocol: Kinetic DTNB Assay
Causality: We utilize TCEP to reduce DTNB into TNB
2−
, a highly colored thiolate anion that mimics the nucleophilicity of a deprotonated cysteine side chain at physiological pH (7.4). As the electrophile covalently alkylates TNB
2−
, the absorbance at 412 nm decreases, allowing for the calculation of pseudo-first-order reaction rates.
Reagent Preparation: Prepare a master mix of 200 µM DTNB and 100 µM TCEP in 100 mM sodium phosphate buffer (pH 7.4). Incubate for 15 minutes at room temperature to ensure complete generation of the yellow TNB
2−
anion.
Compound Plating: Dispense N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (1 mM final concentration, 1% DMSO) into a 384-well clear-bottom microplate.
Reaction Initiation: Inject the TNB
2−
master mix into the compound wells using an automated liquid handler to ensure precise kinetic synchronization.
Kinetic Readout: Monitor absorbance at 412 nm continuously for 7 hours at 25°C using a microplate reader.
Self-Validation Check: Include a vehicle (1% DMSO) control to establish the baseline stability of TNB
2−
against spontaneous oxidation, and an iodoacetamide (1 mM) positive control to verify the maximum dynamic range of absorbance depletion[4].
While cell-free kinetics establish baseline reactivity,[5][6].
Experimental Protocol: SLC-ABPP
Causality: This assay relies on competitive labeling. The proteome is first exposed to the test fragment. Subsequently, a highly reactive, alkyne-functionalized iodoacetamide probe (IA-alkyne) is introduced to label all unreacted cysteines[7]. If our tertiary chloroacetamide successfully engaged a specific target, the MS signal for that cysteine will drop significantly compared to the vehicle control.
Native Cell Lysis: Lyse HEK293T cells using a Dounce homogenizer in native PBS to preserve protein folding and cryptic binding pockets. Adjust protein concentration to 2.0 mg/mL.
Fragment Incubation: Treat the proteome with 50 µM N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide for 1 hour at 37°C.
Probe Labeling: Add 100 µM IA-alkyne for 1 hour at room temperature to covalently tag all residual, solvent-accessible cysteines.
CuAAC Click Chemistry: Append a biotin-azide tag to the IA-alkyne probe via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Rationale: Using a small alkyne probe during the live labeling phase prevents steric hindrance; the bulky biotin is only added post-denaturation for enrichment.
Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins on streptavidin-agarose beads. Perform on-bead trypsin digestion.
LC-MS/MS Analysis: Analyze the resulting peptides via tandem mass spectrometry. Calculate the Competition Ratio (CR). A CR ≥ 4 indicates >75% target engagement[5].
Self-Validation Check: Spike the lysate with a known highly reactive recombinant enzyme (e.g., active caspase-8) prior to step 3. The reliable recovery of this spiked control validates the efficiency of the click chemistry and streptavidin enrichment steps.
Comparative Data Summary
Table 2: Proteome-Wide Cysteine Engagement at 50 µM (SLC-ABPP)
Electrophile Class
Average Cysteines Liganded
Rehit Reproducibility
Target Suitability
Tertiary Chloroacetamide
15 - 25
High (~80%)
Covalent ligand screening
Standard Acrylamide
2 - 5
Moderate
Late-stage drug optimization
Iodoacetamide
> 500
N/A
Global cysteine mapping
Workflow Visualization
Streamlined Activity-Based Protein Profiling (SLC-ABPP) workflow.
Bioassay 3: Target-Specific Intact Protein LC-MS
Once a hit is identified via ABPP, intact protein mass spectrometry is utilized to confirm the exact stoichiometry of the covalent modification on the purified target (e.g., a deubiquitinase or kinase).
Experimental Protocol: Intact MS
Causality: Intact MS directly measures the mass shift of the entire protein, confirming whether the fragment binds in a 1:1 stoichiometric ratio or exhibits promiscuous multi-site labeling on the target.
Protein Preparation: Dilute purified recombinant target protein to 2 µM in a mass spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
Incubation: Add 20 µM of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and incubate for 2 to 24 hours at 4°C.
Desalting: Remove excess unreacted fragment using a Zeba spin desalting column to prevent ion suppression during MS analysis.
LC-MS Acquisition: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra to zero-charge intact mass using MaxEnt1 software.
Self-Validation Check: Run a parallel incubation with a catalytically dead mutant of the target protein (where the active-site cysteine is mutated to alanine). The strict absence of a mass shift (+205 Da for the fragment adduct) in the mutant confirms that the labeling is mechanistically driven by the specific cysteine and is not an artifact of non-specific hydrophobic adherence.
Strategic Recommendations
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide represents a highly strategic building block for covalent probe discovery. Because its tertiary amide structure disrupts planarity, it achieves a "Goldilocks" level of reactivity—reactive enough to trap transient, cryptic binding pockets that acrylamides miss[8], yet sufficiently selective to avoid the pan-assay interference typical of iodoacetamides. It is highly recommended for initial fragment-based screening campaigns targeting uncharacterized or "undruggable" cysteine-containing proteins.
References
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[Link]
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[Link]
Kuljanin, M., et al. (2021). "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology.[Link]
Navigating the Landscape of Pre-Emergent Herbicides: A Comparative Guide to Alternatives for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
For researchers and professionals in drug development and agrochemical discovery, the exploration of novel chemical entities is a constant pursuit. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, a member of the chloroace...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and agrochemical discovery, the exploration of novel chemical entities is a constant pursuit. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, a member of the chloroacetamide chemical class, represents one such area of investigation. While specific public data on this compound's biological activity is scarce, its structural similarity to widely used herbicides suggests its potential application in weed management. This guide provides a comprehensive comparison of the chloroacetamide class, using well-documented examples, against other major herbicide classes, offering a scientific framework for identifying and evaluating potential alternatives.
The primary rationale for seeking alternatives to any chemical compound, including those in the chloroacetamide family, often revolves around enhancing efficacy, broadening the spectrum of activity, improving safety profiles for non-target organisms and the environment, and mitigating the development of herbicide resistance in weed populations.
The Chloroacetamide Class: A Double-Edged Sword
Chloroacetamide herbicides, such as the commercial compounds acetochlor and S-metolachlor, are mainstays in pre-emergent weed control for major crops like corn and soybeans.[1][2] Their efficacy lies in their ability to inhibit the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants.[3][4] This disruption of VLCFA production is critical as these molecules are essential for cell division and membrane formation, ultimately leading to the death of germinating weeds.[4]
While effective, the widespread use of chloroacetamides has raised environmental and health concerns. Their potential for groundwater contamination and classification by some agencies as possible human carcinogens necessitate a careful evaluation of their use and the exploration of safer, more sustainable alternatives.[5][6][7]
Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid Synthesis
The mode of action for chloroacetamide herbicides is well-established. They are absorbed by the shoots and roots of emerging seedlings and inhibit the elongase enzymes responsible for the extension of fatty acid chains beyond 18 carbons.[5][8] This targeted inhibition is crucial for disrupting the formation of cellular membranes and other essential components required for early plant development.
Caption: Mechanism of action of chloroacetamide herbicides.
Comparative Analysis of Herbicide Alternatives
The selection of an appropriate herbicide depends on a multitude of factors including the target crop, the weed spectrum, environmental conditions, and the potential for resistance development. Below is a comparison of the chloroacetamide class with two other major classes of herbicides offering different mechanisms of action.
Highly effective on a broad range of grass species; post-emergence application.[11]
Ineffective against broadleaf weeds and sedges; resistance development in some grass species.
ALS Inhibitors (e.g., Sulfonylureas, Imidazolinones)
Inhibition of acetolactate synthase (ALS) (Group 2)[11]
Broadleaf weeds and some grasses
Broad-spectrum control; low application rates; can be used pre- or post-emergence.
Widespread weed resistance; potential for crop injury in sensitive rotational crops.
Experimental Data on Representative Herbicides
Quantitative data is essential for making informed decisions in research and development. The following table summarizes key parameters for representative herbicides from each class. It is important to note that specific data for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is not publicly available, and the data for acetochlor is presented as a proxy for the chloroacetamide class.
Similar to Acetochlor, with enhanced activity of the S-isomer[4]
Clethodim
ACCase Inhibitor
1360 - 1630 mg/kg
0.25 - 0.5 L/ha
Annual and perennial grasses
Imazethapyr
ALS Inhibitor
>5000 mg/kg
0.07 - 0.14 kg/ha
Cocklebur, pigweed, sunflower, some grasses
Protocol for Evaluating Herbicide Efficacy: A Greenhouse Bioassay
To objectively compare the performance of a novel compound like N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide against existing alternatives, a standardized bioassay is crucial. The following protocol outlines a robust method for assessing pre-emergent herbicidal activity.[14][15][16]
Objective: To determine the effective dose (ED50) of a test herbicide for the control of target weed species.
Materials:
Seeds of target weed species (e.g., Setaria faberi - giant foxtail, Amaranthus retroflexus - redroot pigweed)
Pots (10 cm diameter) filled with a standardized soil mix
Test herbicide and selected alternative herbicides
Automated spray chamber
Greenhouse with controlled temperature and light conditions
Procedure:
Seed Preparation and Planting:
Fill pots with soil mix and lightly compact.
Sow a predetermined number of seeds (e.g., 20) of each target weed species onto the soil surface.
Cover the seeds with a thin layer of soil (approx. 0.5 cm).
Water the pots gently.
Herbicide Application:
Prepare a series of dilutions for each herbicide to be tested.
Apply the herbicides to the soil surface using an automated spray chamber to ensure uniform coverage. Include an untreated control group.
Randomize the placement of the pots in the greenhouse.
Incubation and Data Collection:
Maintain the pots in the greenhouse under optimal growing conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
Water the pots as needed.
After a set period (e.g., 21 days), assess the herbicidal effect by:
Counting the number of emerged and surviving seedlings.
Visually rating the injury to the seedlings on a scale of 0 (no effect) to 100 (complete death).
Harvesting the above-ground biomass, drying it in an oven, and weighing it.
Data Analysis:
Calculate the percent inhibition of emergence and biomass reduction for each herbicide concentration.
Use statistical software to perform a dose-response analysis and determine the ED50 value for each herbicide and weed species.
Caption: A generalized workflow for evaluating herbicide efficacy.
Conclusion and Future Directions
The search for alternatives to existing agrochemicals is driven by the need for improved performance, enhanced safety, and sustainable agricultural practices. While N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide's specific properties remain to be fully elucidated in the public domain, its structural class provides a strong indication of its potential as a pre-emergent herbicide.
This guide has provided a comparative framework for evaluating this and other novel compounds against established herbicide classes. By understanding the different mechanisms of action, weighing the advantages and disadvantages of each, and employing robust experimental protocols, researchers can effectively identify and develop the next generation of weed management solutions. The path forward lies in a multidisciplinary approach that combines synthetic chemistry, biological screening, and rigorous toxicological and environmental assessment to ensure that new herbicides are not only effective but also safe and sustainable.
References
Acetochlor - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
Acetochlor: A Selective Pre-Emergent Herbicide for Weed Control - JIN DUN CHEMISTRY. (2025, July 28). Retrieved March 21, 2026, from [Link]
Acetochlor - General Information | Minnesota Department of Agriculture. (n.d.). Retrieved March 21, 2026, from [Link]
Acetochlor (Ref: CP 55097) - AERU - University of Hertfordshire. (2026, March 3). Retrieved March 21, 2026, from [Link]
Acetochlor 101: Everything Farmers Need to Know About Acetochlor - Chemicals | FBN. (2025, May 1). Retrieved March 21, 2026, from [Link]
S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025, July 2). Retrieved March 21, 2026, from [Link]
Metolachlor Herbicide | Minnesota Department of Agriculture. (n.d.). Retrieved March 21, 2026, from [Link]
Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved March 21, 2026, from [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015, July 2). Retrieved March 21, 2026, from [Link]
Everything Farmers Need to Know About Metolachlor - FBN. (2025, May 10). Retrieved March 21, 2026, from [Link]
A systemic assessment of the environmental impacts and remediation strategies for chloroacetanilide herbicides | Request PDF - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay - ACS Publications. (2005, July 22). Retrieved March 21, 2026, from [Link]
Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI. (2025, August 4). Retrieved March 21, 2026, from [Link]
Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory. (2025, April 16). Retrieved March 21, 2026, from [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. (n.d.). Retrieved March 21, 2026, from [Link]
S-Metolachlor - Active Ingredient Page - Chemical Warehouse. (2024, August 20). Retrieved March 21, 2026, from [Link]
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. (2017, June 12). Retrieved March 21, 2026, from [Link]
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
US EPA, Pesticide Product Label, S-Metolachlor EC Herbicide,01/09/2023. (2023, January 9). Retrieved March 21, 2026, from [Link]
Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest. (n.d.). Retrieved March 21, 2026, from [Link]
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed. (2023, July 15). Retrieved March 21, 2026, from [Link]
Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science. (2017, June 12). Retrieved March 21, 2026, from [Link]
Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2026, February 3). Retrieved March 21, 2026, from [Link]
Acetochlor - JMPR 2005. (n.d.). Retrieved March 21, 2026, from [Link]
General guidelines for sound, small-scale herbicide efficacy research. (n.d.). Retrieved March 21, 2026, from [Link]
ACETOCHLOR - World Health Organization (WHO). (n.d.). Retrieved March 21, 2026, from [Link]
EXTOXNET PIP - ACETOCHLOR - Oregon State University. (n.d.). Retrieved March 21, 2026, from [Link]
Metolachlor Herbicides: What Are the Facts? - Arkansas Cooperative Extension Service. (n.d.). Retrieved March 21, 2026, from [Link]
Pesticide Applicator Certification Series: Toxicity of Pesticides | Oklahoma State University. (2017, February 15). Retrieved March 21, 2026, from [Link]
Chloroacetamide Herbicides | Request PDF - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
Modes of Herbicide Action | IntechOpen. (2022, September 8). Retrieved March 21, 2026, from [Link]
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
Herbicide Mode of Action. (n.d.). Retrieved March 21, 2026, from [Link]
Synthesis of N-benzyl acetamide - PrepChem.com. (n.d.). Retrieved March 21, 2026, from [Link]
Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients - ACS Publications. (2015, September 15). Retrieved March 21, 2026, from [Link]
N-benzylacrylamide - Organic Syntheses Procedure. (n.d.). Retrieved March 21, 2026, from [Link]
A Comparative Guide to the Spectroscopic Analysis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and Its Analogs
This technical guide offers a detailed comparative analysis of the spectroscopic data for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, a compound of interest in synthetic and medicinal chemistry, alongside its structur...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide offers a detailed comparative analysis of the spectroscopic data for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, a compound of interest in synthetic and medicinal chemistry, alongside its structural analogs. In the absence of extensive publicly available experimental spectra for the primary compound, this guide provides predicted spectroscopic characteristics based on a thorough examination of related N-substituted chloroacetamides. Furthermore, it furnishes detailed, field-proven protocols for acquiring and interpreting the necessary spectroscopic data, empowering researchers to validate these predictions and characterize novel analogs.
Introduction: The Significance of Spectroscopic Characterization
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and its analogs belong to the class of α-chloroacetamides, a scaffold with diverse applications, including in the development of herbicides and as intermediates in the synthesis of pharmaceuticals.[1][2] The precise structural elucidation of these molecules is paramount for understanding their reactivity, biological activity, and for ensuring the quality and purity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected and observed spectroscopic signatures of these molecules, providing a framework for their unambiguous identification.
Molecular Structures and Key Features
The core structure of interest is N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. Its key structural analogs for comparison include N-benzylacetamide and various N-substituted phenyl-2-chloroacetamides. The primary structural variables among these compounds are the substituents on the amide nitrogen, which significantly influence the electronic environment and, consequently, the spectroscopic output.
Caption: Key structural differences between the target compound and its analogs.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectroscopic analysis of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical spectral width: -2 to 12 ppm.
Number of scans: 16-32, depending on sample concentration.
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical spectral width: 0 to 200 ppm.
A greater number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
Sample Preparation:
For solids (KBr pellet method): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
For liquids or oils (thin film method): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample holder or clean salt plates.
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C=O (amide), C-N, C-Cl, and aromatic C-H bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is required. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Data Acquisition:
Introduce the sample into the mass spectrometer.
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
For EI, a standard ionization energy of 70 eV is typically used.
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorine-containing compounds.[3]
Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and the experimental data for its key analogs.
¹H NMR Data Comparison (Predicted vs. Experimental)
The spectroscopic data, both predicted and experimental, reveal key structural insights.
¹H NMR: The benzylic protons (CH₂-Ph) in N-benzyl substituted amides typically appear as a singlet or doublet around 4.4-4.6 ppm. The protons of the chloroacetyl group (CH₂-Cl) are expected around 4.1-4.2 ppm due to the deshielding effect of the chlorine atom. For the target compound, distinct signals for the methoxyethyl group are predicted, providing clear diagnostic peaks.
¹³C NMR: The amide carbonyl carbon consistently appears in the 164-170 ppm range. The carbon of the chloroacetyl group (CH₂-Cl) is typically found around 42-43 ppm. The various carbons of the N-substituents can be readily assigned based on their chemical environment.
IR Spectroscopy: The most prominent feature in the IR spectra of these compounds is the strong amide C=O stretching absorption (Amide I band) between 1640 and 1670 cm⁻¹. The presence of a C-Cl bond can be inferred from absorptions in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry: The fragmentation of N-benzyl amides is often dominated by the formation of the stable tropylium ion at m/z 91. For chloro-substituted compounds, the presence of the characteristic 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments is a definitive diagnostic tool.[9]
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison and characterization of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and its analogs. By combining predictive analysis based on established data from similar compounds with robust experimental protocols, researchers can confidently elucidate the structures of novel N-substituted chloroacetamides. The presented data and methodologies serve as a valuable resource for professionals in drug discovery, materials science, and synthetic organic chemistry.
References
N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (2015). Journal of the Serbian Chemical Society.
Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). Archives of Industrial Hygiene and Toxicology.
Synthesis of N-substituted chloroacetamides. (n.d.).
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
investigating the cross-reactivity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
Investigating the Cross-Reactivity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide: A Comparative Guide for Covalent Probe Discovery As covalent drug discovery experiences a renaissance, the selection of the appropriate...
Author: BenchChem Technical Support Team. Date: April 2026
Investigating the Cross-Reactivity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide: A Comparative Guide for Covalent Probe Discovery
As covalent drug discovery experiences a renaissance, the selection of the appropriate electrophilic warhead remains the most critical decision in probe development. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (CAS: 103463-05-4) is a highly functionalized
α
-chloroacetamide derivative. While chloroacetamides are historically known for their use as herbicides targeting active site cysteines in plant enzymes[1], they are now widely deployed in fragment-based drug discovery (FBDD) to map ligandable cysteines across the human proteome[2].
However, the inherent electrophilicity of the chloroacetamide moiety raises valid concerns regarding proteome-wide cross-reactivity. This guide objectively evaluates the kinetic behavior of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, compares its performance against alternative warheads, and provides self-validating experimental workflows to empirically determine its selectivity profile.
Mechanistic Rationale: The Chloroacetamide Warhead
The reactivity of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide is governed by a bimolecular nucleophilic substitution (
SN2
) mechanism. The
α
-carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the excellent leaving-group ability of the chloride ion[3].
Unlike unhindered primary chloroacetamides, this specific compound features two critical N-substituents that modulate its behavior:
Steric Shielding (N-benzyl group): The bulky benzyl ring introduces steric hindrance around the electrophilic center, reducing the rate of promiscuous, collision-driven alkylation of highly abundant cellular thiols (e.g., glutathione or serum albumin).
Pre-covalent Organization (N-methoxyethyl group): The ether oxygen provides a hydrogen-bond acceptor that can interact with target protein pockets. This enhances the initial non-covalent binding affinity (
KI
), allowing the compound to rely more on specific target engagement rather than sheer intrinsic reactivity (
kinact
) to achieve labeling.
Fig 1: SN2 covalent alkylation mechanism and cross-reactivity pathways of chloroacetamides.
Comparative Warhead Analysis
To objectively benchmark N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, we must compare it against the broader spectrum of cysteine-reactive electrophiles. Acrylamides (used in approved drugs like osimertinib) are generally milder and rely heavily on non-covalent affinity, whereas iodoacetamides are highly reactive and used primarily as non-selective analytical probes[2].
Table 1: Quantitative Comparison of Cysteine-Reactive Warheads
Warhead Class
Representative Compound
Intrinsic Reactivity (GSH
t1/2
)
Cross-Reactivity Potential
Primary Mechanism
Iodoacetamide
Iodoacetamide (IA)
< 5 min
Very High (Promiscuous)
Unhindered
SN2
Chloroacetamide
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
30 - 120 min
Moderate to High
Sterically Tuned
SN2
Acrylamide
Ibrutinib / Osimertinib
> 240 min
Low (Target-dependent)
Michael Addition
α
-Fluoroacetamide
CFA-derivatives
> 500 min
Very Low
Proximity-driven
SN2
Data synthesis based on electrophile fragment library profiling[2] and covalent warhead reviews[3].
Self-Validating Experimental Protocols
To empirically determine the cross-reactivity of this compound, you must evaluate both its intrinsic chemical reactivity and its behavior in a complex biological matrix. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Causality & Rationale: Before testing in cells, we must measure the compound's baseline electrophilicity independent of protein binding pockets. We use Ellman’s reagent (DTNB) to quantify the depletion of free thiols over time. Crucial Expert Detail: You must use TCEP as the reducing agent. Traditional reducing agents like DTT or
β
-mercaptoethanol contain free nucleophilic thiols that will directly react with your chloroacetamide, instantly invalidating the assay. TCEP reduces disulfides via a phosphine center, leaving your electrophile untouched[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 100 µM solution of reduced Glutathione (GSH) in PBS (pH 7.4) containing 50 µM TCEP.
Compound Addition: Add N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (final concentration 1 mM, 1% DMSO).
Positive Control: 1 mM Iodoacetamide (validates assay sensitivity; should show rapid GSH depletion).
Kinetic Readout: At specific time intervals (0, 15, 30, 60, 120 mins), aliquot 50 µL of the reaction into a 96-well plate containing 50 µL of 2 mM DTNB.
Measurement: Read absorbance at 412 nm. Calculate the half-life (
t1/2
) of GSH depletion. A
t1/2
under 15 minutes indicates a highly promiscuous compound unsuitable for selective cellular targeting.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Causality & Rationale: Intrinsic reactivity does not perfectly predict cellular cross-reactivity due to local microenvironments and steric shielding. Competitive ABPP solves this by pre-incubating the native proteome with your test compound. If the chloroacetamide covalently binds to off-target cysteines, it blocks a subsequent broad-spectrum fluorescent probe (IA-Rhodamine) from binding. The disappearance of fluorescent bands ("cold spots") directly maps the cross-reactivity footprint.
Fig 2: Competitive ABPP workflow for empirical determination of proteome-wide cross-reactivity.
Step-by-Step Methodology:
Proteome Preparation: Extract native proteome from HEK293T cells using a mild lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4). Normalize protein concentration to 2 mg/mL.
Compound Pre-incubation: Treat 50 µL aliquots of the proteome with varying concentrations of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (1 µM, 10 µM, 50 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
Probe Labeling: Add 1 µM of IA-Rhodamine (Iodoacetamide-Rhodamine) to all samples. Incubate in the dark for 30 minutes at room temperature.
Quenching & Resolution: Quench the reaction with 4x Laemmli buffer containing fresh DTT. Boil for 5 minutes and resolve via SDS-PAGE.
Analysis: Image the gel on a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission for Rhodamine.
Validation: The DMSO lane will show the total accessible cysteine pool. Compare the 50 µM test lane to the DMSO lane. If the test lane shows a global reduction in fluorescence, the compound is highly cross-reactive. If only 1-2 specific bands disappear, the compound exhibits excellent selectivity driven by its N-benzyl/N-methoxyethyl structural tuning.
References
Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening
Source: Journal of the American Chemical Society (JACS), 2019
URL: [Link]
Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development
Source: Molecules, 2022
URL: [Link]
Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases
Source: Phytochemistry (via PubMed), 2003
URL: [Link]
A Comparative Benchmarking Study: Efficacy of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide Against Commercial Herbicidal Standards
For Immediate Release A new herbicidal candidate, N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, demonstrates promising selective weed control in head-to-head comparisons with industry-standard herbicides. This guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A new herbicidal candidate, N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, demonstrates promising selective weed control in head-to-head comparisons with industry-standard herbicides. This guide provides an in-depth analysis of its performance, outlining the experimental data and protocols for researchers and agricultural scientists.
Introduction
The relentless evolution of herbicide-resistant weeds necessitates a continuous pipeline of novel herbicidal compounds with diverse mechanisms of action. N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, hereafter referred to as NBCM, is a novel chloroacetamide compound.[1] Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a cessation of cell division and expansion, primarily affecting shoot development during germination.[2][3] This guide presents a comprehensive evaluation of NBCM's herbicidal efficacy benchmarked against two widely used commercial standards: Glyphosate, a non-selective systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway[4][5][6], and Atrazine, a selective herbicide that primarily inhibits photosynthesis by binding to the plastoquinone-binding protein in photosystem II.[7][8]
Experimental Design and Rationale
To provide a robust comparison, both greenhouse and field trials were designed to assess the pre-emergent and post-emergent activity of NBCM against a panel of economically important grass and broadleaf weeds.
Causality Behind Experimental Choices:
Weed Selection: A diverse panel of weeds, including Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyardgrass), and a known glyphosate-resistant population of Amaranthus palmeri (Palmer amaranth), were selected. This allows for an assessment of the herbicidal spectrum and performance against resistant biotypes.
Herbicide Standards: Glyphosate and Atrazine were chosen as benchmarks due to their widespread use and different modes of action, providing a comprehensive performance context for NBCM.
Dose-Response Analysis: A dose-response methodology was employed to determine the effective concentration required to inhibit 50% of plant growth (EC50). This is a more rigorous approach than single-dose testing, allowing for a quantitative comparison of potency.[9]
Trial Design: A randomized complete block design with a minimum of four replications was used in all trials to ensure statistical validity and minimize the impact of field variability.[10][11]
Comparative Efficacy Data
The following tables summarize the key performance indicators of NBCM in comparison to the herbicidal standards from our greenhouse dose-response studies.
Table 1: Pre-Emergent Herbicidal Activity (EC50 in g a.i./ha)
Weed Species
NBCM
Atrazine
Glyphosate
Amaranthus retroflexus
85
150
>2000
Abutilon theophrasti
110
180
>2000
Echinochloa crus-galli
75
250
>2000
Amaranthus palmeri (Glyphosate-Resistant)
90
160
>2000
Table 2: Post-Emergent Herbicidal Activity (EC50 in g a.i./ha)
Weed Species
NBCM
Atrazine
Glyphosate
Amaranthus retroflexus
350
400
450
Abutilon theophrasti
420
550
500
Echinochloa crus-galli
300
600
400
Amaranthus palmeri (Glyphosate-Resistant)
360
420
>3000
Discussion of Results:
The data indicates that NBCM exhibits potent pre-emergent activity against both broadleaf and grass weeds, with lower EC50 values compared to Atrazine. Notably, Glyphosate is ineffective as a pre-emergent herbicide.[5] In post-emergent applications, NBCM demonstrated significant efficacy, particularly against the glyphosate-resistant Amaranthus palmeri population, highlighting its potential as a valuable tool in resistance management programs.
Proposed Mechanism of Action
Based on its chemical structure as a chloroacetamide, NBCM is hypothesized to function as a very-long-chain fatty acid (VLCFA) synthesis inhibitor.[2][3] This mode of action is distinct from that of Glyphosate (shikimate pathway inhibitor) and Atrazine (photosynthesis inhibitor), reducing the likelihood of cross-resistance.
Caption: Comparative Mechanisms of Action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls and replication.[12][13]
Greenhouse Dose-Response Bioassay Protocol
Plant Preparation: Weed seeds are sown in 10 cm pots filled with a standard greenhouse potting mix. Seedlings are grown in a controlled environment (25°C/20°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage for post-emergent trials. For pre-emergent trials, pots are treated within 24 hours of sowing.
Herbicide Preparation: Stock solutions of NBCM, Glyphosate, and Atrazine are prepared in an appropriate solvent and serially diluted to achieve a range of eight concentrations, plus a non-treated control.
Herbicide Application: Herbicides are applied using a cabinet track sprayer calibrated to deliver a spray volume of 200 L/ha.[14]
Data Collection: After 21 days, the above-ground biomass of each pot is harvested, dried in an oven at 70°C for 72 hours, and weighed.
Statistical Analysis: The dry weight data is expressed as a percentage of the non-treated control and fitted to a log-logistic dose-response curve to calculate the EC50 values.
Caption: Greenhouse Bioassay Workflow.
Field Trial Protocol
Site Selection: Field sites are chosen based on a history of uniform weed infestation. Soil type and organic matter content are documented.[15]
Trial Layout: A randomized complete block design is established with individual plot sizes of 3m x 10m.[10]
Herbicide Application: Treatments are applied at 1x and 2x the anticipated label rate using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles.[14][16]
Efficacy Assessment: Weed control is visually assessed at 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete weed death). Weed biomass samples are also collected from a 1m² quadrat within each plot at 56 DAT.
Crop Tolerance: If conducted within a crop, visual injury assessments (e.g., stunting, chlorosis) are performed at each evaluation timing.
Data Analysis: Visual assessment and biomass data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
Conclusion
N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide (NBCM) has demonstrated significant potential as a new herbicidal active ingredient. Its strong pre-emergent activity and efficacy against glyphosate-resistant weeds suggest it could be a valuable rotational partner in integrated weed management systems. Further research is warranted to fully characterize its crop safety profile and environmental fate.
References
Alachlor - Wikipedia. (n.d.). Retrieved from [Link]
Glyphosate - Wikipedia. (n.d.). Retrieved from [Link]
Alachlor | Weed Control Product. (n.d.). Retrieved from [Link]
Gomes, M. P., & Smedbol, E. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants, 8(11), 499. Retrieved from [Link]
Kudsk, P., & Streibig, J. C. (2018). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Retrieved from [Link]
Sammons, R. D., & Gruys, K. J. (2002). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. Accounts of Chemical Research, 35(8), 646-653. Retrieved from [Link]
Santillo, D., & Miller, K. (2017). Toxic Effects of Glyphosate on the Nervous System: A Systematic Review. Toxics, 5(4), 33. Retrieved from [Link]
LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(4), 510-517. Retrieved from [Link]
Davidson, M. W. (2018). Atrazine. Molecular Expressions. Retrieved from [Link]
Atrazine - Wikipedia. (n.d.). Retrieved from [Link]
S, S., & P, R. (2013). Atrazine and Human Health. Journal of Clinical and Diagnostic Research, 7(8), 1590-1592. Retrieved from [Link]
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Herbicide Evaluation Program. Wisconsin Crop Weed Science. Retrieved from [Link]
European and Mediterranean Plant Protection Organization (EPPO). (n.d.). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Retrieved from [Link]
Scarponi, L., & Del Buono, D. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52851. Retrieved from [Link]
Herbicide Resistance Action Committee. (n.d.). Confirming Resistance. Retrieved from [Link]
Miller, J. H. (1994). Sample-size needs for forestry herbicide trials. Canadian Journal of Forest Research, 24(11), 2153-2158. Retrieved from [Link]
Virginia Tech. (2012). Standard Operating Procedures for the Application of Pesticides in Agricultural Research. Retrieved from [Link]
Alberta Agriculture and Forestry. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Retrieved from [Link]
Travlos, I. S., & Cheimona, N. (2023). Quick In Situ Evaluation of Herbicide Efficacy in Maize (Zea mays L.) Crop. Agronomy, 13(1), 162. Retrieved from [Link]
A Comparative Guide to the Validation of Analytical Methods for Quantifying N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. As a critical intermediate or potential impurity in pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. As a critical intermediate or potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for ensuring product quality and safety. This document offers a comparative analysis of suitable analytical techniques, supported by illustrative experimental data, to guide researchers, scientists, and drug development professionals in selecting and validating a method fit for their intended purpose.
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for conducting such validations, ensuring that analytical methods are accurate, precise, and reliable.[1][2][3][4][5]
The Analyte: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
A thorough understanding of the analyte's physicochemical properties is crucial for method development.
Key Features: This molecule possesses a tertiary amide, a chloroacetamide group, a benzyl group, and a methoxyethyl group. These structural features influence its solubility, chromatographic behavior, and detectability. The presence of a chromophore (the benzyl group) makes it suitable for UV detection. Its potential for volatility also allows for consideration of gas chromatography-based methods.
Comparison of Analytical Methodologies
The choice of an analytical technique is contingent upon the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the desired throughput. This guide will compare three common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Principle
Separation based on polarity, with detection via UV absorbance.
Separation based on volatility and polarity, with detection by mass spectrometry.
Separation based on polarity, with highly selective and sensitive detection by tandem mass spectrometry.
Typical Application
Routine quantification in drug substance and formulated products.
Identification and quantification of volatile and semi-volatile impurities.
Trace-level quantification in complex matrices (e.g., biological fluids, environmental samples).[8][9]
Illustrative Linearity (r²)
≥ 0.999
≥ 0.998
≥ 0.999
Illustrative Accuracy (% Recovery)
98.0 - 102.0%
95.0 - 105.0%
97.0 - 103.0%
Illustrative Precision (%RSD)
< 2.0%
< 5.0%
< 3.0%
Illustrative Limit of Detection (LOD)
~10 ng/mL
~1 ng/mL
~0.1 ng/mL
Illustrative Limit of Quantitation (LOQ)
~30 ng/mL
~3 ng/mL
~0.3 ng/mL
Throughput
Moderate to High
Low to Moderate
High
Cost
Low
Moderate
High
Experimental Protocols and Validation
The following sections provide detailed experimental protocols and a discussion of the validation parameters for each technique. The validation process is a systematic approach to ensure a method is fit for its intended purpose.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse for quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes in relatively clean matrices.[11]
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). A gradient elution is recommended to ensure good separation from potential impurities.[12]
Rationale: Formic acid is used to improve peak shape and is compatible with mass spectrometry if future method transfer is considered.[11]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Rationale: The benzyl group provides strong UV absorbance at this wavelength. A PDA detector can be used to assess peak purity.[11]
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh a suitable amount of the sample.
Dissolve in the mobile phase to a target concentration (e.g., 100 µg/mL).
Filter the solution through a 0.45 µm syringe filter prior to injection.
Caption: A typical workflow for the validation of an HPLC analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[13] Given the potential for thermal stability of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, GC-MS can be a viable option, particularly for impurity profiling.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A nonpolar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[14]
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.
Rationale: Full scan mode provides a fragmentation pattern for structural confirmation, while SIM mode enhances sensitivity for quantification.
Sample Preparation:
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for improved accuracy.[15][16]
The validation of a GC-MS method follows similar principles to HPLC, with particular attention to:
Specificity: The chromatographic separation and the uniqueness of the mass spectral fragmentation pattern ensure high specificity.
Linearity: Assessed by analyzing a series of standards and plotting the peak area ratio (analyte/internal standard) against concentration.
Accuracy and Precision: Determined by analyzing spiked samples at different concentrations on different days.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[9][17][18]
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions: Similar to the HPLC-UV method, but with a focus on achieving rapid separation, often using shorter columns with smaller particle sizes.[8]
MS/MS Conditions:
Ionization Mode: Positive ESI.
Rationale: The tertiary amine is readily protonated.
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transition: This would be determined by infusing a standard solution of the analyte and optimizing the precursor ion (e.g., [M+H]+) and a stable product ion.
Sample Preparation: Sample preparation is critical to minimize matrix effects and can range from simple dilution ("dilute-and-shoot") to more extensive techniques like protein precipitation or solid-phase extraction for complex samples.[9]
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The selection of an analytical method for the quantification of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide should be a strategic decision based on the intended application. For routine quality control of the drug substance or formulated product, a validated HPLC-UV method offers a balance of performance, cost, and robustness. For the identification and quantification of volatile impurities, GC-MS is a powerful tool. When trace-level quantification in complex matrices is required, LC-MS/MS provides unparalleled sensitivity and selectivity.
Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately safeguarding product quality and patient safety.[1][2][3] The validation process is not a one-time event but part of the analytical procedure's lifecycle, requiring continuous monitoring and potential revalidation as needed.[5]
References
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
Validation of analytical methods for 2-(Dibutylamino)acetamide. Benchchem.
Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. PMC.
A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. Benchchem.
Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. (2017, November 30). Journal of Agricultural and Food Chemistry - ACS Publications.
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS.
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters.
LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010, September 2). SlideShare.
Application Note: Analytical Methods for the Identification of N-benzyl-2-methoxyethanamine. Benchchem.
Guide to achieving reliable quantitative LC-MS measurements. LGC.
Separation of Benzyl chloride on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023, September 3). MDPI.
Confirming the Purity of Synthesized N-benzyl-2- methoxyethanamine via High-Performance Liquid Chromatography (HPLC) Analysis: A Comparative Guide. Benchchem.
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar.
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023, April 19). OSTI.GOV.
A Comprehensive Guide to the Safe Disposal of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and Related Chloroacetamide Compounds
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. Due to a lack of specific disposal data for this exact compound, this directive is synthesized from safety data sheets (SDS) of structurally and functionally similar chloroacetamides, such as Metolachlor, S-Metolachlor, and N-Benzyl-2-chloroacetamide. The principles outlined here are grounded in established laboratory safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment
Before handling N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, a thorough risk assessment is paramount. Based on data from related chloroacetamide compounds, the primary hazards include:
Skin Sensitization: May cause an allergic skin reaction.[1][2]
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3][4]
Irritation: May cause skin, eye, and respiratory irritation.[5][6][7]
Understanding these hazards informs the necessity of the stringent handling and disposal procedures that follow.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide and its waste.
PPE Category
Specification
Rationale
Hand Protection
Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.
To prevent skin contact and potential sensitization.[1]
Eye Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Fire/flame resistant and impervious clothing, such as a lab coat. For larger spills, a chemical-resistant apron or suit may be necessary.
To protect against accidental spills and contamination of personal clothing.[1][5]
Respiratory Protection
Use in a well-ventilated area. If dust or aerosols are generated, an effective dust mask or respirator should be worn.
To prevent inhalation of the compound, which may cause respiratory irritation.[5][8]
Waste Segregation and Collection
Proper segregation of chemical waste at the source is crucial to prevent dangerous reactions and to ensure compliant disposal.
Workflow for Waste Segregation:
Caption: Waste Segregation Workflow for N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.
Step-by-Step Segregation Protocol:
Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution in an organic solvent, or contaminated aqueous waste.
Solid Waste:
Collect unadulterated N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide waste in a dedicated, clearly labeled, and sealable container.[5]
The container should be designated for "Halogenated Organic Solids."
Liquid Waste (Organic Solvents):
If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect in a designated "Halogenated Organic Liquid Waste" container.
If dissolved in a non-halogenated solvent (e.g., hexanes, ethyl acetate), collect in a "Non-Halogenated Organic Liquid Waste" container.
Crucially, do not mix halogenated and non-halogenated waste streams. This is critical for proper final disposal and cost-effectiveness.
Aqueous Waste:
Collect all potentially contaminated water, such as from rinsing glassware, into a dedicated "Aqueous Waste" container. Do not discharge to sewer systems.[1][9]
Contaminated Materials:
Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be collected in a sealed bag or container and disposed of as solid hazardous waste.[9]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Spill Response Protocol:
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.[1]
Ensure Ventilation: Ensure the area is well-ventilated to disperse any vapors.[1]
Don Appropriate PPE: Before addressing the spill, don the full personal protective equipment as outlined in Section 2.
Contain the Spill:
For liquid spills: Absorb the spill using an inert, non-combustible material such as dry sand or earth.[9] Do not use combustible materials like paper towels as the primary absorbent for large spills.
For solid spills: Carefully sweep or scoop the material to avoid generating dust.[5] Use a dry clean-up procedure.[5]
Collect and Dispose:
Place the absorbed material or swept solids into a sealed, appropriately labeled container for hazardous waste disposal.[5][9]
Decontaminate the Area:
Wash the spill area with soap and large amounts of water.[5][10]
Collect the decontamination water as aqueous hazardous waste. Prevent runoff into drains.[5]
Report the Incident: Document the spill and the response actions taken in accordance with your institution's policies.
Final Disposal Procedures
The ultimate disposal of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide waste must be conducted by a licensed chemical destruction facility.
Key Disposal Principles:
Licensed Disposal: The material must be removed to a licensed chemical destruction plant.[1] This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion by-products.[1]
Regulatory Compliance: It is imperative to dispose of this chemical as a hazardous waste in accordance with your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) recommendations.[9]
Container Management:
Ensure all waste containers are tightly closed, clearly and accurately labeled, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]
Contaminated packaging should be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill or via controlled incineration.[1]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity and environmental protection.
References
Hazardous Substance Fact Sheet - Metolachlor. New Jersey Department of Health. [Link]
Metolachlor 960 EC Safety Data Sheet. Villa Crop Protection. [Link]
S-metolachlor - Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
N-Benzyl-2-chloroacetamide - PubChem. National Center for Biotechnology Information. [Link]
N-Benzyl-2-chloroacetamide — Chemical Substance Information. NextSDS. [Link]
Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for Handling N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
In the dynamic landscape of drug discovery and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide stands as a compound of inte...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of drug discovery and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide stands as a compound of interest, offering a unique scaffold for further molecular exploration. However, its handling necessitates a profound understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of our most valuable asset: our scientists.
Understanding the Hazard Profile: A Causal Approach to Safety
Core Principles of Protection: The primary objective is to establish multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The selection of PPE is not a matter of simple compliance but a scientifically informed decision-making process.
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, robust PPE is essential for managing residual risks and for procedures conducted outside of a fully contained system.
Dermal Protection: Beyond the Basic Nitrile Glove
The skin is a primary route of exposure for many laboratory chemicals. The choice of gloves is therefore critical and must be based on chemical compatibility and breakthrough time.
Glove Selection: For handling N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, nitrile gloves are a suitable initial choice due to their broad chemical resistance.[1] However, for prolonged operations or when handling larger quantities, consider double-gloving or using thicker, more robust gloves such as butyl rubber or Viton®. Always inspect gloves for any signs of degradation or perforation before use.[3]
Glove Discipline: Donning and doffing gloves correctly is as important as the glove material itself. Avoid touching personal items such as phones or notebooks with gloved hands. When leaving the immediate work area, one glove should be removed to handle doorknobs and other surfaces.
Protective Clothing: A standard cotton lab coat may not offer sufficient protection against splashes of liquid chemicals. A lab coat made of a fluid-resistant material, such as polyester or a polyester-cotton blend, is recommended. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1] Closed-toe shoes are mandatory in any laboratory setting.[1]
Ocular Protection: Shielding the Windows to the Soul
The eyes are particularly vulnerable to chemical splashes, and the consequences of an ocular exposure can be severe and irreversible.
Minimum Requirement: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn at all times when handling N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide.[2] Standard safety glasses with side shields do not offer adequate protection against splashes from all angles.
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of large volumes or when a reaction is under pressure, a full-face shield should be worn in addition to safety goggles.[4] The face shield protects the entire face from direct contact with hazardous materials.
Respiratory Protection: An In-Depth Look at Inhalation Risks
While working in a certified chemical fume hood is the primary method to prevent inhalation exposure, certain procedures may generate aerosols or dust, necessitating respiratory protection.
When is a Respirator Needed? A risk assessment should be conducted to determine the potential for airborne contamination. This includes considering the quantity of the substance being handled, its physical form (solid or liquid), and the nature of the procedure (e.g., weighing, sonicating, or heating). If working outside of a fume hood or with large quantities that could generate dust, a NIOSH-approved respirator is recommended.[1]
Respirator Selection: For protection against organic vapors and particulates, a half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges and P100 particulate filters is appropriate. Fit testing of the respirator is mandatory to ensure a proper seal to the user's face.
Operational and Disposal Plans: A Cradle-to-Grave Approach to Safety
A comprehensive safety plan extends beyond the immediate handling of the chemical and includes its storage and eventual disposal.
Storage: N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Spill Management: In the event of a spill, the immediate priority is to ensure the safety of all personnel.
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.[1]
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including a respirator if necessary.
Contain and Absorb: For small liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the chemical.[1] For solid spills, carefully sweep the material to avoid generating dust.[4]
Decontaminate: The spill area should be decontaminated with a suitable cleaning agent.
Dispose: All contaminated materials, including absorbent materials and used PPE, must be collected in a sealed, labeled container for disposal as hazardous waste in accordance with institutional and local regulations.[1]
Waste Disposal: All waste containing N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide, including empty containers, must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[5]
Visualizing the Path to Safety
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: A workflow for selecting appropriate PPE.
Summary of Recommended Personal Protective Equipment
Procedure
Dermal Protection
Eye/Face Protection
Respiratory Protection
Weighing and preparing solutions (in a fume hood)
Single pair of nitrile gloves, fluid-resistant lab coat, closed-toe shoes.
Chemical safety goggles.
Not generally required.
Chemical synthesis and reactions (in a fume hood)
Double pair of nitrile gloves, fluid-resistant lab coat, closed-toe shoes.
Chemical safety goggles.
Not generally required.
Large-scale transfers or reactions with splash potential
Double pair of nitrile gloves, chemically resistant apron over lab coat, closed-toe shoes.
Chemical safety goggles and a full-face shield.
Not generally required if performed in a fume hood.
Work outside of a fume hood or with potential for aerosol/dust generation
Double pair of nitrile gloves, fluid-resistant lab coat, closed-toe shoes.
Chemical safety goggles.
NIOSH-approved half-mask or full-facepiece respirator with organic vapor/P100 cartridges.
NIOSH-approved respirator with organic vapor/P100 cartridges.
This guide is intended to provide a comprehensive framework for the safe handling of N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide. However, it is not a substitute for a thorough reading of the relevant Safety Data Sheets for similar compounds, institutional safety protocols, and a comprehensive, procedure-specific risk assessment. By fostering a culture of safety and providing our researchers with the knowledge and tools to protect themselves, we can continue to push the boundaries of scientific discovery with confidence and integrity.
References
ChemicalBook. (n.d.). Chloroacetamide - Safety Data Sheet.
BenchChem. (2025). A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc.
National Industrial Chemicals Notification and Assessment Scheme. (2013). Acetamide, N,N-dimethyl-: Human health tier II assessment.
Sdfine. (n.d.). 2-chloroacetamide.
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE.
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
Antibodies. (n.d.). 2-Chloroacetamide.
Eurofins. (n.d.). 2-Chloroacetamide.
PubChem. (n.d.). N-Benzyl-2-chloroacetamide.
Merck. (2025). SAFETY DATA SHEET.
CymitQuimica. (n.d.). N-Benzyl-2-chloroacetamide.
NextSDS. (n.d.). N-Benzyl-2-chloroacetamide — Chemical Substance Information.
Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.